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1,4-Pentadien-3-one

Cat. No.: B1670793
CAS No.: 1890-28-4
M. Wt: 82.1 g/mol
InChI Key: UCUUFSAXZMGPGH-UHFFFAOYSA-N
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Description

1,4-Pentadien-3-one (CAS 1890-28-4), also known as divinyl ketone, is a fundamental chemical scaffold recognized for its significant potential in agricultural chemical research. Derived from natural product precursors like curcumin, this structure serves as a versatile template for synthesizing novel compounds with broad biological activities . Research has demonstrated that this compound derivatives exhibit remarkable and potent effects against a range of destructive plant pathogens . These derivatives have shown excellent antibacterial activity against critical phytopathogenic bacteria such as Ralstonia solanacearum , Xanthomonas oryzae , and Xanthomonas axonopodis pv. Citri (Xac), with some compounds displaying efficacy superior to that of commercial agents like bismerthiazol . Furthermore, specific pyridinium-decorated derivatives have exhibited minimal EC50 values against Xanthomonas oryzae pv. oryzae as low as 0.504 µg/mL, indicating high potency . The compound's scope extends to antifungal applications , with recent studies showing that derivatives containing a quinazolinone moiety possess exceptional activity against fungi like Sclerotinia sclerotiorum and Phomopsis sp., outperforming control fungicides such as azoxystrobin both in vitro and in protective in vivo studies on crops . The antiviral activity of this compound derivatives is equally promising. Compounds incorporating 1,3,4-thiadiazole or 1,2,4-triazole moieties have shown excellent protective activity against the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with efficacy measures better than those of standard antiviral agents like ribavirin and ningnanmycin . The primary mechanism of action for the antimicrobial effect is linked to the disruption of the pathogen's cell membrane integrity. Studies using scanning electron microscopy (SEM) have visually confirmed that treatment with these compounds causes bacterial cell membrane rupture and leads to abnormal collapse and shriveling of fungal hyphae . The antiviral mechanism may involve direct interaction with viral coat proteins, thereby inhibiting viral assembly or replication . With a molecular formula of C5H6O, a molecular weight of 82.10 g/mol, and a density of 0.834 g/cm³, this compound is a valuable building block for discovering new antiviral and antimicrobial agents . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O B1670793 1,4-Pentadien-3-one CAS No. 1890-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-3-5(6)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUUFSAXZMGPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52501-13-0
Record name Poly(vinyl ketone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52501-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60337521
Record name 1,4-Pentadien-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890-28-4
Record name Vinyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1890-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Divinyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001890284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIVINYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WPQ70H2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Pentadien-3-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-one, commonly known as divinyl ketone, is a highly reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its cross-conjugated dienone structure is the cornerstone of its chemical reactivity, most notably in the Nazarov cyclization to form cyclopentenone rings—a prevalent motif in natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, structure, and key reactions of this compound and its derivatives. It includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis and flagship reaction, and visual diagrams to elucidate its structural and reactive pathways.

Chemical Structure and Nomenclature

This compound is a simple, five-carbon molecule featuring a central ketone functional group conjugated with two terminal vinyl groups. This cross-conjugation dictates its electronic properties and reactivity.

  • IUPAC Name: Penta-1,4-dien-3-one

  • Common Name: Divinyl ketone

  • CAS Number: 1890-28-4

  • Molecular Formula: C₅H₆O

  • SMILES: C=CC(=O)C=C

The planarity of the conjugated system allows for electron delocalization across the molecule, influencing its spectroscopic characteristics and susceptibility to both nucleophilic attack and pericyclic reactions.

Logical Structure of this compound

Caption: Molecular graph of this compound.

Physicochemical Properties

Due to its high reactivity and tendency to polymerize, experimental data for pure, unsubstituted this compound is scarce.[1] The data presented below includes computed values for the parent compound and experimental values for the more stable, crystalline solid, 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone), for comparison.

Table 1: Physical Properties of this compound and a Key Derivative

PropertyThis compound (Divinyl Ketone)1,5-Diphenyl-1,4-pentadien-3-one (trans,trans-Dibenzylideneacetone)
Molecular Weight 82.10 g/mol 234.29 g/mol
Boiling Point 98.7 °C at 760 mmHg (Predicted)400.7 °C at 760 mmHg
Melting Point N/A (Typically not isolated as a stable solid)107-113 °C
Density 0.834 g/cm³ (Predicted)1.1 g/cm³
Appearance Colorless liquid (Predicted)Yellow crystalline powder
Solubility Soluble in water (2.89 x 10⁴ mg/L at 25°C, est.)Insoluble in water; Soluble in ethanol, acetone, chloroform
logP 1.1 (Computed)3.98

Spectroscopic Properties

The spectroscopic signature of this compound is characterized by the combined features of a ketone and two vinyl groups.

Table 2: Spectroscopic Data and Interpretation

Spectrum TypeThis compound (Predicted)1,5-Diphenyl-1,4-pentadien-3-one (Experimental)
¹H NMR δ ~6.0-7.0 ppm (olefinic protons, complex multiplets), δ ~2.5-3.0 ppm (protons α to C=O, if applicable)δ ~6.6-7.8 ppm (m, aromatic and olefinic protons)
¹³C NMR δ ~190-200 ppm (C=O), δ ~125-140 ppm (olefinic carbons)δ ~188 ppm (C=O), δ ~120-145 ppm (aromatic and olefinic carbons)
IR (cm⁻¹) ~1660-1685 (C=O stretch, conjugated), ~1620-1640 (C=C stretch), ~3010-3100 (=C-H stretch)~1650-1670 (C=O stretch), ~1600 (C=C stretch), ~3020-3080 (=C-H stretch)
Mass Spec (m/z) 82 (M⁺)234 (M⁺)

Note: Conjugation lowers the carbonyl (C=O) stretching frequency in the IR spectrum from the typical ~1715 cm⁻¹ for a saturated ketone.

Chemical Reactivity and Key Reactions

Divinyl ketone is a potent annulation reagent, primarily utilized for its ability to undergo cyclization reactions.

The Nazarov Cyclization

The most significant reaction of divinyl ketones is the acid-catalyzed Nazarov cyclization, which produces cyclopentenone derivatives. This reaction is a powerful tool in organic synthesis for constructing five-membered rings.

Mechanism:

  • Activation: A Lewis or Brønsted acid activates the carbonyl group.

  • Cation Formation: This activation facilitates the formation of a pentadienyl cation.

  • Electrocyclization: A 4π conrotatory electrocyclic ring closure occurs, forming an oxyallyl cation intermediate.

  • Elimination & Tautomerization: Elimination of a proton, followed by tautomerization, yields the final cyclopentenone product.

Nazarov Cyclization Pathway

Figure 2. Mechanism of the Nazarov Cyclization sub Divinyl Ketone activated Activated Complex sub->activated + Catalyst cat Lewis Acid (e.g., SnCl₄) cat->activated cation Pentadienyl Cation activated->cation Rearrangement oxyallyl Oxyallyl Cation Intermediate cation->oxyallyl 4π Electrocyclization (Conrotatory) enolate Enolate oxyallyl->enolate - H⁺ product Cyclopentenone Product enolate->product Tautomerization

Caption: Key steps in the acid-catalyzed Nazarov cyclization.

Experimental Protocols

General Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for synthesizing substituted 1,4-pentadien-3-ones, such as the 1,5-diphenyl derivative, via a base-catalyzed aldol condensation.

Workflow for Synthesis

G Figure 3. Synthesis Workflow start Start: Prepare Reactants reactants Acetone + 2 eq. Benzaldehyde in Ethanol/Water start->reactants addition Add 10% NaOH solution dropwise with stirring reactants->addition reaction Stir at Room Temperature (2-5 hours) addition->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Acidify with dil. HCl monitoring->workup Reaction Complete extraction Extract with Diethyl Ether workup->extraction wash Wash organic layer with water extraction->wash dry Dry over Na₂SO₄ wash->dry evaporation Evaporate solvent dry->evaporation purification Recrystallize from Ethanol evaporation->purification product Final Product: 1,5-Diphenyl-1,4-pentadien-3-one purification->product

Caption: General workflow for synthesizing 1,5-diphenyl-1,4-pentadien-3-one.

Methodology:

  • Preparation: A solution of an appropriate aldehyde (2 equivalents) and acetone (1 equivalent) is prepared in a solvent mixture, typically aqueous ethanol.

  • Reaction Initiation: The solution is stirred vigorously at room temperature while a 10% aqueous solution of sodium hydroxide is added dropwise. The mixture typically turns pale yellow.

  • Reaction: The mixture is stirred at room temperature for 2-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized or made slightly acidic by the addition of dilute hydrochloric acid. This often causes the product to precipitate.

  • Isolation and Purification: The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure this compound derivative.

Nazarov Cyclization of a Divinyl Ketone

This protocol provides a representative procedure for the Lewis acid-catalyzed Nazarov cyclization.

Methodology:

  • Reactant Setup: The divinyl ketone (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C using an ice bath.

  • Catalyst Addition: A solution of a Lewis acid, such as tin(IV) chloride (SnCl₄, 2 equivalents, 1.0 M in DCM), is added dropwise to the cooled, stirring solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 30 minutes.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is stirred vigorously for 15 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the cyclopentenone.

Safety and Handling

This compound and its analogues should be handled with care in a well-ventilated area or a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[2]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other sources of ignition.[2]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

    • Skin Contact: Immediately wash off with soap and plenty of water.[2]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

Conclusion

This compound is a molecule of significant synthetic utility, primarily as a precursor for the stereoselective synthesis of cyclopentenones via the Nazarov cyclization. While the parent compound is highly reactive, its more stable derivatives are easily synthesized and handled. Understanding its structure, properties, and reactivity is crucial for leveraging its potential in the synthesis of complex molecular architectures relevant to natural product chemistry and drug development. The protocols and data provided herein serve as a technical resource for researchers in these fields.

References

Spectroscopic Profile of 1,4-Pentadien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Pentadien-3-one (also known as divinyl ketone), a molecule of significant interest in organic synthesis. Due to the limited availability of complete, published spectroscopic data for the parent compound, this guide also includes detailed data for the well-characterized derivative, (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one, to serve as a valuable reference.

Spectroscopic Data of this compound (Divinyl Ketone)

Direct spectroscopic data for the parent this compound is not extensively published. However, mass spectrometry and infrared spectroscopy data are available and summarized below.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a primary fragmentation pattern that reflects its molecular structure.

Table 1: Mass Spectrometry Data for this compound

m/zRelative IntensityPutative Fragment
55Top Peak[C₃H₃O]⁺ or [C₄H₇]⁺
272nd Highest[C₂H₃]⁺
543rd Highest[C₄H₆]⁺

Data sourced from PubChem CID 543199.[1]

Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of this compound is available, though detailed peak assignments are not extensively documented in readily accessible literature. The characteristic absorptions would be expected in the regions of C=O stretching (around 1700-1680 cm⁻¹) and C=C stretching (around 1640-1620 cm⁻¹).

Spectroscopic Data of (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

The spectroscopic data for the diphenyl derivative is well-documented and provides a useful analogue for understanding the spectral characteristics of the pentadienone core.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one in CDCl₃ shows characteristic signals for the olefinic and aromatic protons.

Table 2: ¹H NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.71d2HHα (protons on the double bond adjacent to the phenyl groups)
7.59m4HAromatic protons (ortho)
7.49 - 7.27m6HAromatic protons (meta, para)
7.08d2HHβ (protons on the double bond adjacent to the carbonyl group)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 3: ¹³C NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Chemical Shift (ppm)Assignment
~189C=O (Ketone)
~143Cα (Olefinic, adjacent to phenyl)
~135Aromatic (quaternary)
~130Aromatic (CH)
~129Aromatic (CH)
~128Aromatic (CH)
~126Cβ (Olefinic, adjacent to carbonyl)

Note: These are approximate chemical shift values. Quaternary carbons typically show lower intensity peaks.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the carbonyl and alkene functional groups.

Table 4: IR Spectroscopy Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Frequency (cm⁻¹)Description
~1650C=O stretch (conjugated ketone)
~1600, ~1580C=C stretch (alkene and aromatic)
~980C-H bend (trans-alkene)
Mass Spectrometry

The mass spectrum of the diphenyl derivative shows a prominent molecular ion peak.

Table 5: Mass Spectrometry Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

m/zRelative IntensityPutative Fragment
234High[M]⁺ (Molecular Ion)
233High[M-H]⁺
205Moderate[M-CHO]⁺
131High[C₉H₇O]⁺
103High[C₇H₅O]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be homogeneous.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[4][5]

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR for Liquids

  • Blank Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the surface of the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum. The IR beam will penetrate a short distance into the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Transmission IR for Liquids (Neat Sample)

  • Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[6]

  • Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[6]

  • Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent like isopropanol. Store the plates in a desiccator.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized in a high vacuum environment.[7]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR (¹H, ¹³C) Filtration->NMR IR IR Filtration->IR MS Mass Spec Filtration->MS NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR->NMR_Proc IR_Proc Background Subtraction IR->IR_Proc MS_Proc Peak Identification MS->MS_Proc Structure_Elucidation Structure Elucidation NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Divinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl ketone, systematically known as penta-1,4-dien-3-one, is a highly reactive organic compound with the chemical formula C₅H₆O.[1] Its bifunctional nature, possessing both a ketone and two vinyl groups, makes it a versatile reagent in organic synthesis, most notably as a key substrate in the Nazarov cyclization for the formation of cyclopentenone rings.[2][3][4][5] This technical guide provides a comprehensive overview of the physical properties of divinyl ketone, supported by available data and general experimental methodologies. Due to its high reactivity and tendency to polymerize, obtaining precise and consistent physical data can be challenging.[6][7]

Core Physical Properties

The physical characteristics of divinyl ketone are summarized below. It is important to note that some discrepancies exist in the reported literature values, which may be attributed to varying experimental conditions or the purity of the sample.

PropertyValue(s)Source(s)
Molecular Formula C₅H₆O[1][7]
Molecular Weight 82.10 g/mol [1][7]
Appearance Solid powder or colorless liquid[1][8]
Boiling Point 98.7 °C at 760 mmHg49 °C at 100 Torr[8][9]
Melting Point Data not available[8]
Density 0.834 g/cm³0.8811 g/cm³[7]
Solubility Soluble in DMSO

Spectroscopic Data (Estimated)

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum of divinyl ketone is expected to show signals corresponding to the vinyl protons. The protons on the double bonds will likely appear in the range of 5.5-7.0 ppm. The two vinyl groups are chemically equivalent, which would simplify the spectrum. The protons closer to the carbonyl group (α-protons) would be further downfield than the terminal vinyl protons (β-protons) due to the electron-withdrawing effect of the carbonyl group.

  • δ 6.0-6.5 ppm (dd, 2H): Protons on the carbon adjacent to the carbonyl (CH=CH-C=O).

  • δ 5.8-6.0 ppm (d, 2H): Terminal vinyl protons cis to the main chain.

  • δ 5.6-5.8 ppm (d, 2H): Terminal vinyl protons trans to the main chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon in the typical downfield region for ketones, and signals for the sp² hybridized carbons of the vinyl groups.

  • δ 190-200 ppm: Carbonyl carbon (C=O).

  • δ 130-140 ppm: Carbons of the C=C double bonds.

  • δ 125-135 ppm: Terminal carbons of the vinyl groups (=CH₂).

IR (Infrared) Spectroscopy

The IR spectrum of an α,β-unsaturated ketone like divinyl ketone would be characterized by a strong absorption band for the carbonyl group, which is at a slightly lower wavenumber than that of a saturated ketone due to conjugation.

  • ~1685 cm⁻¹: C=O stretching vibration (strong).[10]

  • ~1620 cm⁻¹: C=C stretching vibration (medium).

  • ~3010-3090 cm⁻¹: =C-H stretching vibrations (medium).

  • ~910-990 cm⁻¹: =C-H bending vibrations (strong, characteristic of vinyl groups).

UV-Vis (Ultraviolet-Visible) Spectroscopy

As a conjugated system, divinyl ketone is expected to exhibit two main absorption bands in its UV-Vis spectrum.

  • π → π* transition: A strong absorption band is expected in the range of 210-240 nm.

  • n → π* transition: A weaker absorption band is expected at a longer wavelength, typically around 310-330 nm.

Key Chemical Reactivity: The Nazarov Cyclization

Divinyl ketone is a primary substrate for the Nazarov cyclization, an acid-catalyzed pericyclic reaction that forms a cyclopentenone ring.[2][3][4][5] This reaction is a powerful tool in organic synthesis for the construction of five-membered rings.

The general mechanism involves the following steps:

  • Activation: A Lewis or Brønsted acid activates the ketone, promoting the formation of a pentadienyl cation.[2][3]

  • Electrocyclization: The pentadienyl cation undergoes a 4π conrotatory electrocyclic ring closure to form an oxyallyl cation intermediate.[2][3][4]

  • Deprotonation: A proton is eliminated from a carbon adjacent to the cationic center.[2][3]

  • Tautomerization: The resulting enol tautomerizes to the more stable cyclopentenone product.[3]

Nazarov_Cyclization cluster_0 Divinyl Ketone cluster_1 Activation cluster_2 Electrocyclization cluster_3 Deprotonation & Tautomerization DK Divinyl Ketone PC Pentadienyl Cation DK->PC + H⁺ or Lewis Acid OC Oxyallyl Cation PC->OC 4π conrotatory electrocyclization CP Cyclopentenone OC->CP - H⁺, Tautomerization

Nazarov Cyclization Pathway

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of divinyl ketone were not found in the literature search, general and widely accepted methods are provided below.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., Mel-Temp)

  • Thermometer

  • Small test tube

  • Capillary tube, sealed at one end

  • Heating oil

Procedure:

  • Place a small amount of the liquid sample (a few drops) into the small test tube.

  • Invert the sealed capillary tube and place it into the liquid in the test tube.

  • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.

  • Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[11][12]

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Thermometer

Procedure (using a graduated cylinder and balance):

  • Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

  • Carefully add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately.

  • Weigh the graduated cylinder with the liquid and record the total mass.

  • The mass of the liquid is the difference between the final and initial masses.

  • Calculate the density by dividing the mass of the liquid by its volume.

  • Measure the temperature of the liquid, as density is temperature-dependent.

  • For higher accuracy, a pycnometer should be used, which is a flask with a specific, accurately known volume.[13][14][15][16]

Synthesis of Divinyl Ketone

A common method for the synthesis of divinyl ketone involves the reaction of acetone with formaldehyde in the presence of a secondary amine salt, followed by dehydration.

Divinyl_Ketone_Synthesis Acetone Acetone Intermediate Mannich Base Intermediate Acetone->Intermediate + 2 CH₂O + R₂NH·HCl Formaldehyde Formaldehyde Formaldehyde->Intermediate DivinylKetone Divinyl Ketone Intermediate->DivinylKetone Heat (- 2 H₂O, - R₂NH·HCl)

References

An In-depth Technical Guide to the Stability and Reactivity of 1,4-Pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-one, commonly known as divinyl ketone, is a highly reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its pronounced reactivity, stemming from the presence of two activated vinyl groups flanking a central carbonyl, makes it a valuable precursor for a variety of important chemical transformations. However, this high reactivity also contributes to its inherent instability and tendency to polymerize. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its handling, storage, and key chemical reactions, including cycloadditions, conjugate additions, and polymerization. Detailed experimental protocols and quantitative data, where available, are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Introduction

This compound (Divinyl Ketone) is a key intermediate in organic synthesis, prized for its ability to participate in a wide range of chemical reactions. Its structure, featuring a conjugated system of two vinyl groups and a ketone, makes it a potent Michael acceptor and a reactive diene or dienophile in cycloaddition reactions. This reactivity profile has been exploited in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1] However, the very features that make divinyl ketone a valuable reagent also render it unstable and prone to spontaneous polymerization.[2][3] A thorough understanding of its stability and reactivity is therefore crucial for its safe and effective use in a laboratory setting.

Stability and Handling

Divinyl ketone is a highly reactive and easily polymerized compound.[3] Proper handling and storage are essential to maintain its integrity and prevent unwanted side reactions.

Storage Recommendations: For short-term storage (days to weeks), it is recommended to keep divinyl ketone in a dry, dark environment at 0-4 °C.[2] For long-term storage (months to years), the compound should be stored at -20 °C.[2][3] It is stable enough for shipment at ambient temperatures for a few weeks.[2]

Handling Precautions: Due to its reactivity, divinyl ketone should be handled in a well-ventilated area. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Chemical Properties and Spectroscopic Data

PropertyValueReference
Molecular Formula C₅H₆O
Molecular Weight 82.10 g/mol
Appearance Typically exists as a solid at room temperature.[4][4]
Purity >98% (when freshly prepared or properly stored)[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one is available and can be used as a reference for identifying the characteristic signals of the pentadienone core.[5][6]

  • ¹³C NMR: The carbon-13 NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one provides information on the chemical shifts of the carbonyl and vinyl carbons.[5][6]

  • FTIR: The infrared spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one shows characteristic absorption bands for the carbonyl group and the carbon-carbon double bonds.[7][8][9]

Reactivity and Key Reactions

This compound is a versatile reagent that participates in a variety of chemical transformations, primarily driven by the electrophilicity of the β-carbons of the vinyl groups and the dienophilic/dienic character of the conjugated system.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and divinyl ketones are the classic substrates for this reaction.[1] The reaction proceeds via a 4π-electrocyclization of a pentadienyl cation intermediate, which is typically generated by the activation of the divinyl ketone with a Lewis acid or a protic acid.[1]

Nazarov_Cyclization DVK This compound Cation Pentadienyl Cation DVK->Cation + Lewis Acid LA Lewis Acid (e.g., FeCl₃, SnCl₄) Oxyallyl Oxyallyl Cation Cation->Oxyallyl Conrotatory Cyclization Cyclization 4π-Electrocyclization Enol Cyclopentenone Enol Oxyallyl->Enol - H⁺ Elimination Elimination Product Cyclopentenone Enol->Product Tautomerization Tautomerization Diels_Alder_Reaction Reactants This compound + Cyclopentadiene TransitionState [4+2] Transition State Reactants->TransitionState Heat Adduct Diels-Alder Adduct (Endo/Exo Isomers) TransitionState->Adduct Michael_Addition Reactants This compound + Nucleophile (Nu-H) Enolate Enolate Intermediate Reactants->Enolate Base-catalyzed addition Base Base Product Michael Adduct Enolate->Product Protonation Protonation Protonation Synthesis_Workflow Start Acetone + Formaldehyde Reaction Condensation Reaction (e.g., with secondary amine catalyst) Start->Reaction Crude Crude this compound Reaction->Crude Purification Purification Crude->Purification Distillation Vacuum Distillation Purification->Distillation Final Pure this compound Distillation->Final Storage Storage at low temperature (-20°C) Final->Storage

References

The Genesis of a Ketone: A Technical Guide to the Discovery and Synthesis of Divinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of divinyl ketone synthesis, tailored for researchers, scientists, and professionals in drug development. It delves into the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key synthetic routes.

Historical Perspective: The Pioneering Work of Nazarov and Zaretskaya

The journey into the synthesis of divinyl ketone is intrinsically linked to the groundbreaking work of Soviet chemist Ivan Nikolaevich Nazarov and his student, I. I. Zaretskaya. In a seminal 1941 publication, they first reported the synthesis of divinyl ketones. Their method involved the mercury-catalyzed hydration of divinylacetylenes. This discovery was a crucial stepping stone to their more widely recognized contribution, the Nazarov cyclization, a powerful method for constructing cyclopentenones where divinyl ketone is a key intermediate. Nazarov correctly deduced that allyl vinyl ketones could isomerize in situ to form divinyl ketones before undergoing the ring-closing reaction.

Key Synthetic Methodologies

The synthesis of divinyl ketones has evolved since its initial discovery, with several methods being developed to access this versatile chemical building block. The following sections detail the primary synthetic routes, including historical and contemporary approaches.

Hydration of Divinylacetylenes (Nazarov & Zaretskaya, 1941)

The inaugural method for divinyl ketone synthesis relied on the addition of water across the triple bond of a divinylacetylene precursor, catalyzed by a mercury salt.

Experimental Protocol:

  • Reactants: Divinylacetylene, water, mercury(II) sulfate (catalyst), sulfuric acid.

  • Procedure: A mixture of divinylacetylene in a suitable solvent (e.g., aqueous alcohol) is treated with a catalytic amount of mercury(II) sulfate and sulfuric acid. The reaction mixture is stirred at a controlled temperature until the hydration is complete.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Logical Relationship Diagram:

Nazarov_Synthesis Divinylacetylene Divinylacetylene Divinyl_Ketone Divinyl Ketone Divinylacetylene->Divinyl_Ketone Hydration Water Water Water->Divinyl_Ketone Catalyst HgSO4 / H2SO4 Catalyst->Divinyl_Ketone Aldol_Condensation_Workflow Start Start: Acetone & Formaldehyde Step1 Base-catalyzed Aldol Addition Start->Step1 Intermediate1 Di-alkoxide Intermediate Step1->Intermediate1 Step2 Protonation & Dehydration Intermediate1->Step2 Product Divinyl Ketone Step2->Product Meyer_Schuster_Pathway Propargyl_Alcohol Propargyl Alcohol Protonation Protonation (Acid Catalyst) Propargyl_Alcohol->Protonation Allenic_Intermediate Allenic Intermediate Protonation->Allenic_Intermediate Hydration Hydration Allenic_Intermediate->Hydration Enol_Intermediate Enol Intermediate Hydration->Enol_Intermediate Tautomerization Tautomerization Enol_Intermediate->Tautomerization Divinyl_Ketone Divinyl Ketone Tautomerization->Divinyl_Ketone

The Multifaceted Biological Activities of 1,4-Pentadien-3-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-pentadien-3-one scaffold, a key structural motif in curcumin and its analogues, has emerged as a privileged pharmacophore in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these promising compounds, with a focus on quantitative data and detailed experimental methodologies.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. These compounds often exhibit superior potency and improved pharmacokinetic profiles compared to the natural product curcumin.[1][2]

A notable class of these derivatives incorporates a pyrazole moiety. Several compounds from this series have shown significant antiproliferative activity against the HepG2 human liver cancer cell line, with IC50 values in the low micromolar to nanomolar range, far exceeding the efficacy of the standard drug sorafenib (IC50 = 16.20 μM).[1][3] Another study highlighted a chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, which displayed significant cytotoxic effects against human lung (A549, H1299) and colon (HCT116, HT29) cancer cells, with IC50 values as low as 0.35 µM.[4]

Furthermore, this compound derivatives containing quinoxaline scaffolds have been identified as potential inducers of apoptosis in SMMC-7721 human hepatoma cells.[5] Compounds N3 and N4 from this series exhibited greater antiproliferative activity than the well-known anticancer drug gemcitabine, inducing apoptosis by modulating the expression of apoptosis-related proteins.[5]

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
7a–m, o, r, s, u, w, y, zHepG20.10–5.05[1][3]
Sorafenib (Control)HepG216.20[1][3]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneA549 (Lung)2.85[4]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneH1299 (Lung)1.46[4]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHCT116 (Colon)0.59[4]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHT29 (Colon)0.35[4]
N3SMMC-7721 (Hepatoma)Markedly greater than Gemcitabine[5]
N4SMMC-7721 (Hepatoma)Markedly greater than Gemcitabine[5]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is a significant area of investigation. These compounds have been shown to inhibit key inflammatory mediators and signaling pathways. A series of pentadienone oxime ester derivatives demonstrated good inhibitory activity against nitric oxide (NO) and interleukin-6 (IL-6) production in LPS-induced RAW 264.7 cells.[6][7][8]

One particularly potent compound, (1E,3Z,4E)-1-(2-(2-chlorobenzyloxy)phenyl)-5-(pyridin-2-yl) penta-1,4-dien-3-one O-nicotinoyl oxime (compound 5j), exhibited IC50 values of 6.66 µM for NO inhibition and 5.07 µM for IL-6 inhibition.[8][9] Mechanistic studies revealed that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinases (MAPK)/NF-κB signaling pathway.[6][7][9]

Quantitative Data on Anti-inflammatory Activity
Compound IDAssayIC50 (µM)Reference
5jNO Inhibition (LPS-induced RAW 264.7)6.66[8]
5jIL-6 Inhibition (LPS-induced RAW 264.7)5.07[9]

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

Antibacterial Activity

A series of novel this compound derivatives containing a thiophene sulfonate group exhibited significant bioactivity against plant pathogenic bacteria such as Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs), and Xanthomonas oryzae pv. oryzae (Xoo).[10][11] Notably, compound 3k (4-((1E,4E)-5-(3-nitrophenyl)-3-oxopenta-1,4-dien-1-yl)phenylthiophene-2-sulfonate) showed an EC50 value of 11.0 µg/mL against Xac, which is significantly better than the commercial bactericides bismerthiazol (51.6 µg/mL) and thiodiazole-copper (94.7 µg/mL).[10]

Phosphorylated penta-1,4-dien-3-one derivatives have also been synthesized and evaluated for their antibacterial properties.[12][13] Compound 3g from this series displayed substantial activity against Xoo, with an EC50 value of 8.6 μg/mL.[12][13] Furthermore, derivatives containing a triazine scaffold have shown promising antibacterial effects against Xoo, R.s, and Xac.[14][15]

Quantitative Data on Antibacterial Activity
Compound IDBacterial StrainEC50 (µg/mL)Reference
3kXanthomonas axonopodis pv. citri (Xac)11.0[10]
Bismerthiazol (Control)Xanthomonas axonopodis pv. citri (Xac)51.6[10]
Thiodiazole-copper (Control)Xanthomonas axonopodis pv. citri (Xac)94.7[10]
3gXanthomonas oryzae pv. oryzae (Xoo)8.6[12][13]
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae (Xoo)58.8[12]
Thiodiazole-copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)78.7[12]
4aRalstonia solanacearum (R.s)Better than Bismerthiazol[14][15]
Antifungal Activity

Derivatives incorporating a quinazolinone moiety have shown excellent antifungal activity.[16] Compound W12 demonstrated remarkable efficacy against Sclerotinia sclerotiorum and Phomopsis sp., with EC50 values of 0.70 µg/mL and 3.84 µg/mL, respectively, outperforming the commercial fungicide azoxystrobin.[16] In vivo studies confirmed the protective effects of W12 on oilseed rape and kiwifruit against these fungal pathogens.[16] Additionally, this compound oxime esters have shown potential as antifungal agents against G. zeae, F. oxysporum, and C. mandshurica.[17]

Quantitative Data on Antifungal Activity
Compound IDFungal StrainEC50 (µg/mL)Reference
W12Sclerotinia sclerotiorum0.70[16]
Azoxystrobin (Control)Sclerotinia sclerotiorum8.15[16]
W12Phomopsis sp.3.84[16]
Azoxystrobin (Control)Phomopsis sp.17.25[16]

Antiviral Activity

The antiviral potential of this compound derivatives has been primarily explored against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18] Derivatives containing a 1,3,4-thiadiazole moiety have shown remarkable antiviral activities, with several compounds exhibiting better protection against TMV than the commercial agent ribavirin.[18] For instance, compounds 4h and 4q had EC50 values of 105.01 µg/mL and 129.87 µg/mL, respectively, for protection against TMV, compared to 457.25 µg/mL for ribavirin.[18]

Phosphorylated derivatives have also demonstrated significant antiviral effects.[12][13] Compound 3h showed remarkable protective activity against TMV with an EC50 of 104.2 μg/mL, superior to ningnanmycin (386.2 μg/mL).[12] Furthermore, derivatives containing a triazine scaffold have been identified as potent antiviral agents, with compound 4a showing an excellent inactivation activity against TMV with an EC50 of 12.5 µg/mL.[14][15]

Quantitative Data on Antiviral Activity
Compound IDVirusActivity TypeEC50 (µg/mL)Reference
4hTobacco Mosaic Virus (TMV)Protection105.01[18]
4qTobacco Mosaic Virus (TMV)Protection129.87[18]
Ribavirin (Control)Tobacco Mosaic Virus (TMV)Protection457.25[18]
3hTobacco Mosaic Virus (TMV)Protection104.2[12]
Ningnanmycin (Control)Tobacco Mosaic Virus (TMV)Protection386.2[12]
4aTobacco Mosaic Virus (TMV)Inactivation12.5[14][15]
Ningnanmycin (Control)Tobacco Mosaic Virus (TMV)Inactivation13.5[14]

Experimental Protocols

General Synthesis of 1,5-Diaryl-1,4-pentadien-3-ones

The most common method for synthesizing 1,5-diaryl-1,4-pentadien-3-ones is the Claisen-Schmidt condensation reaction.[19][20][21]

Materials:

  • Substituted aromatic aldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, dilute)

  • Diethyl ether

Procedure:

  • Dissolve the substituted aromatic aldehyde and acetone in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature.

  • Continue stirring the reaction mixture for the specified time (typically several hours) until the reaction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid until it becomes slightly acidic.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the desired 1,5-diaryl-1,4-pentadien-3-one.

In Vitro Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Activity Assay (Turbidimeter Test)

Principle: This method measures the growth of bacteria in a liquid medium by monitoring the turbidity. The presence of an antibacterial agent will inhibit bacterial growth, resulting in lower turbidity compared to the control.

Procedure:

  • Prepare a bacterial suspension of a specific optical density.

  • In a 96-well plate, add the bacterial suspension and different concentrations of the test compounds. Include a positive control (a known antibiotic) and a negative control (vehicle).

  • Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of inhibition and determine the EC50 value (the concentration of the compound that inhibits bacterial growth by 50%).

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Compound 5j

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NFkB NF-κB MAPK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 NO NO iNOS->NO Compound5j Compound 5j Compound5j->MAPK Compound5j->NFkB

Caption: Inhibition of the TLR4/MAPK/NF-κB signaling pathway by Compound 5j.

General Workflow for Synthesis and Biological Evaluation

G Start Starting Materials (Aldehyde, Acetone) Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Bioassays Biological Activity Screening Characterization->Bioassays Anticancer Anticancer Assays Bioassays->Anticancer Antiinflammatory Anti-inflammatory Assays Bioassays->Antiinflammatory Antimicrobial Antimicrobial Assays Bioassays->Antimicrobial Data Data Analysis (IC50/EC50 Determination) Anticancer->Data Antiinflammatory->Data Antimicrobial->Data End Lead Compound Identification Data->End

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

An In-depth Technical Guide to 1,4-Pentadien-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1,4-Pentadien-3-one, including its synonyms and CAS Registry Number. Due to the limited availability of in-depth experimental and pathway information on the parent compound, this guide also explores a well-researched derivative, 1,5-diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone), to fulfill the technical requirements of this document for researchers, scientists, and drug development professionals.

Core Compound: this compound

This compound serves as the foundational structure for a variety of derivatives. Its chemical identity is established by its unique CAS number and a range of synonyms used in literature and chemical databases.

Identifier Value
IUPAC Name penta-1,4-dien-3-one
Synonyms Divinyl ketone, divinylketone, 3-pentadienone[1][2]
CAS Number 1890-28-4[1][2]
Molecular Formula C5H6O

Prominent Derivative: 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone)

A prominent and extensively studied derivative is 1,5-diphenyl-1,4-pentadien-3-one, commonly known as Dibenzylideneacetone. This compound is notable for its use as a ligand in organometallic chemistry, particularly in palladium-catalyzed reactions.[3]

Identifier Value
Common Name Dibenzylideneacetone
Synonyms 1,5-Diphenylpenta-1,4-dien-3-one, trans,trans-Dibenzalacetone, trans,trans-Distyryl Ketone[3]
CAS Number 538-58-9 (general)[3], 35225-79-7 (trans,trans isomer), 58321-78-1 ((Z,Z)-isomer)[4][5]
Molecular Formula C17H14O

Logical Relationship of this compound and its Diphenyl Derivative

The following diagram illustrates the structural relationship between the parent compound, this compound, and its derivative, 1,5-diphenyl-1,4-pentadien-3-one.

A This compound (C5H6O) B Substitution Reaction (e.g., Aldol Condensation) A->B C 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone) (C17H14O) B->C

Structural relationship between the parent compound and its derivative.

Further in-depth experimental protocols and signaling pathway involvement would necessitate a focused literature search on specific applications of 1,5-diphenyl-1,4-pentadien-3-one and its analogs in areas such as catalysis and medicinal chemistry. The provided information establishes the foundational chemical identities as a starting point for such investigations.

References

Health and Safety Information for 1,4-Pentadien-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1,4-Pentadien-3-one (also known as divinyl ketone). The information is compiled from various safety data sheets and scientific resources to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a highly reactive organic compound. Its physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
Synonyms Divinyl ketone, Vinyl ketone--INVALID-LINK--
CAS Number 1890-28-4--INVALID-LINK--
Molecular Formula C5H6O--INVALID-LINK--
Molecular Weight 82.10 g/mol --INVALID-LINK--
Boiling Point 98.7°C at 760 mmHg--INVALID-LINK--
Density 0.8811 g/cm³--INVALID-LINK--
Vapor Pressure 39.6 mmHg at 25°C--INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is provided in the table below.

Hazard ClassHazard CategoryGHS Hazard StatementSource
Flammable LiquidsCategory 3H226: Flammable liquid and vapor--INVALID-LINK--
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage--INVALID-LINK--
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation--INVALID-LINK--
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation--INVALID-LINK--

Signal Word: Danger[1]

Toxicological Information

Toxicity DataValueSpeciesRouteSource
Acute Oral Toxicity (LD50) Data not available--[2][3]
Acute Dermal Toxicity (LD50) Data not available--[2][3]
Acute Inhalation Toxicity (LC50) Data not available--[2][3]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately.[2]

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

  • Handling: Handle in a well-ventilated place.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid contact with skin and eyes and avoid breathing vapors or mist.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, open flames, and hot surfaces.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.[2]

Protection TypeRecommendation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that are chemically resistant.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the searched literature. However, standardized OECD guidelines are typically followed for assessing chemical hazards.

General Protocol for In Vitro Skin Irritation Testing (based on OECD Guideline 439):

  • Test System: Reconstituted human epidermis (RhE) model.

  • Procedure:

    • A small amount of the test substance (this compound) is applied topically to the tissue surface.

    • The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).

    • The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates skin irritation potential.

General Protocol for In Vitro Eye Irritation Testing (based on OECD Guideline 492):

  • Test System: Reconstructed human cornea-like epithelium (RhCE) model.

  • Procedure:

    • The test substance is applied to the epithelial surface of the cornea model.

    • After a defined exposure time, the substance is rinsed off.

    • The tissue is incubated for a post-exposure period.

  • Endpoint: Cell viability is measured using a quantitative method (e.g., MTT assay). A decrease in viability below a specified level indicates the potential for eye irritation.

Visualizations

The following diagrams illustrate general safety workflows relevant to handling hazardous chemicals like this compound.

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_assessment Immediate Assessment cluster_action Response Actions cluster_followup Post-Incident Follow-up incident Chemical Spill or Exposure assess_scene Assess Scene for Hazards incident->assess_scene assess_victim Assess Victim's Condition incident->assess_victim evacuate Evacuate Area if Necessary assess_scene->evacuate spill_control Control Spill assess_scene->spill_control first_aid Provide First Aid assess_victim->first_aid notify Notify Emergency Services evacuate->notify medical_eval Seek Professional Medical Evaluation first_aid->medical_eval decontaminate Decontaminate Area and Personnel spill_control->decontaminate report Report Incident decontaminate->report medical_eval->report Chemical_Handling_Workflow cluster_planning Pre-Handling Planning cluster_handling Chemical Handling cluster_storage_disposal Storage and Disposal cluster_cleanup Post-Handling Cleanup review_sds Review Safety Data Sheet (SDS) ppe_selection Select Appropriate PPE review_sds->ppe_selection prepare_workspace Prepare Ventilated Workspace ppe_selection->prepare_workspace don_ppe Don Appropriate PPE prepare_workspace->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical use_tools Use Non-Sparking Tools handle_chemical->use_tools store_properly Store in a Cool, Dry, Well-Ventilated Area handle_chemical->store_properly dispose_waste Dispose of Waste According to Regulations handle_chemical->dispose_waste decontaminate_area Decontaminate Work Area handle_chemical->decontaminate_area seal_container Keep Container Tightly Sealed store_properly->seal_container remove_ppe Remove and Dispose of/Decontaminate PPE decontaminate_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

The Chemistry and Therapeutic Potential of 1,4-Pentadien-3-one: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-pentadien-3-one scaffold, a core structural motif in a class of compounds also known as divinyl ketones, has garnered significant attention in medicinal chemistry and drug development. These compounds, which are structural analogs of curcumin, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Their versatile reactivity and potential for chemical modification make them a promising platform for the discovery of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on their potential in drug development.

Physicochemical and Spectroscopic Properties

The parent this compound is a highly reactive molecule that can be challenging to isolate and store due to its tendency to polymerize.[1] However, its derivatives, particularly those with aryl substitutions at the 1 and 5 positions, exhibit greater stability. The physicochemical properties of several key this compound derivatives are summarized in Table 1. Spectroscopic analysis is crucial for the characterization of these compounds, with 1H and 13C NMR being the primary methods for structural elucidation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)logPReference
This compound (Divinyl ketone)C5H6O82.10Solid at room temp.98.7 at 760 mmHg0.927[2]
1,5-Diphenyl-1,4-pentadien-3-oneC17H14O234.29Bright-yellow solid--[3]
1,5-bis(4-Hydroxy-3-methoxyphenyl)-1,4-pentadien-3-oneC19H18O5326.34--3.31[4]
1,5-bis(4-Chlorophenyl)-1,4-pentadien-3-oneC17H12Cl2O303.18---
1,5-bis(4-Methylphenyl)-1,4-pentadien-3-oneC19H18O262.34---

Table 1: Physicochemical Properties of Selected this compound Derivatives.

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • Aromatic aldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Ethanol (solvent)

  • Aqueous sodium hydroxide (catalyst)

  • Dilute hydrochloric acid

Procedure:

  • A solution of the aromatic aldehyde and acetone is prepared in ethanol.

  • An aqueous solution of sodium hydroxide is added dropwise to the mixture with vigorous stirring at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water and acidified with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

A general workflow for the synthesis of this compound derivatives is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde C Claisen-Schmidt Condensation A->C B Acetone B->C D Precipitation (Acidification) C->D Base, Ethanol E Filtration D->E F Recrystallization E->F G 1,5-Diaryl-1,4-pentadien-3-one F->G

Caption: General workflow for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones.

Chemical Reactivity

The reactivity of the this compound core is dominated by its conjugated system, which includes two electrophilic β-carbon atoms, making it susceptible to nucleophilic attack.

Michael Addition

The presence of the α,β-unsaturated ketone moieties makes this compound derivatives excellent Michael acceptors. They readily react with a variety of nucleophiles, including thiols and amines. This reactivity is believed to be a key aspect of their biological activity, as they can form covalent adducts with cysteine residues in proteins.[5]

Diels-Alder Reaction

The double bonds in the dienone system can also act as dienophiles in Diels-Alder reactions, allowing for the construction of complex cyclic structures. The reaction of divinyl ketone with cyclic dienes has been shown to proceed with high diastereoselectivity.[6][7]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide array of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent antiproliferative activity of this compound derivatives against various cancer cell lines.[8][9] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected this compound Derivatives.

Cell LineIC50 (µM)Reference
HepG2 (Hepatocellular carcinoma)0.10 - 5.05[9]
PC-3 (Prostate cancer)-[8]
SMMC-7721 (Hepatocellular carcinoma)-[10]

One of the primary mechanisms of action for the anticancer effects of these compounds is the inhibition of the ubiquitin-proteasome system. Specifically, they have been shown to target the chymotrypsin-like activity of the 20S proteasome.

G P This compound Derivative Prot 20S Proteasome P->Prot Inhibition DP Degraded Proteins Prot->DP A Apoptosis Prot->A Induction of UbP Ubiquitinated Proteins UbP->Prot

Caption: Inhibition of the proteasome by this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are largely attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. These compounds have been shown to inhibit the activation of IκB kinase (IKK), which is a critical step in the activation of NF-κB.

G cluster_pathway NF-κB Signaling Pathway Stim Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stim->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nuc Nucleus NFkB->Nuc Translocation Genes Pro-inflammatory Gene Expression Nuc->Genes P This compound Derivative P->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antiviral and Antibacterial Activities

Derivatives of this compound have also shown promising activity against a range of viruses and bacteria. For instance, certain derivatives have demonstrated significant inhibitory activity against the tobacco mosaic virus (TMV).[4] Their antibacterial effects have been noted against various bacterial strains.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis, amenability to chemical modification, and diverse range of biological activities make it an attractive starting point for drug discovery programs. The well-documented anticancer and anti-inflammatory properties, coupled with emerging evidence of antiviral and antibacterial effects, highlight the broad therapeutic potential of this class of compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and clinical utility. The continued exploration of their mechanisms of action will further aid in the rational design of next-generation this compound-based therapeutics.

References

Methodological & Application

Application Notes: Experimental Protocol for the Nazarov Cyclization of Divinyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Nazarov cyclization is a powerful acid-catalyzed reaction in organic synthesis used to construct cyclopentenones from divinyl ketones.[1][2] This pericyclic reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate, which is generated by the activation of the divinyl ketone with a Brønsted or Lewis acid.[3][4] The resulting cyclopentenones are valuable building blocks and are present in numerous natural products.[1][5] Modern advancements have introduced catalytic and asymmetric variations, broadening the scope and utility of this transformation.[6][7] This document provides a detailed, representative experimental protocol for performing a Lewis acid-catalyzed Nazarov cyclization.

Reaction Mechanism & Workflow

The generally accepted mechanism for the Nazarov cyclization involves several key steps.[2][8] First, the acid catalyst coordinates to the carbonyl oxygen of the divinyl ketone, which generates a pentadienyl cation.[9] This intermediate must adopt an s-trans/s-trans conformation for the subsequent step to occur.[9] The crucial step is a 4π-conrotatory electrocyclization, which forms a new carbon-carbon bond and produces an oxyallyl cation.[8][10] Finally, elimination of a proton followed by tautomerization yields the stable cyclopentenone product.[2][9]

Nazarov_Workflow General Workflow for the Nazarov Cyclization sub Divinyl Ketone (Starting Material) reagents Dissolve in Anhydrous Solvent (e.g., DCM) sub->reagents Step 1 cooling Cool to 0 °C (Ice Bath) reagents->cooling Step 2 acid Add Lewis Acid (e.g., SnCl₄) Dropwise cooling->acid Step 3 reaction Stir at RT (e.g., 30 min) acid->reaction Step 4 quench Quench Reaction (e.g., sat. aq. NH₄Cl) reaction->quench Step 5 workup Aqueous Workup & Extraction quench->workup Step 6 purify Purification (Column Chromatography) workup->purify Step 7 product Cyclopentenone (Final Product) purify->product Step 8

Caption: General workflow for the Nazarov cyclization.

Representative Experimental Protocol

This protocol is a general guideline for the Lewis acid-promoted Nazarov cyclization of a divinyl ketone, adapted from a typical procedure.[2]

Materials and Equipment:

  • Reactant: Divinyl ketone substrate

  • Catalyst: Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (DCM)

  • Solvent: Anhydrous dichloromethane (DCM)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the divinyl ketone (1.0 equivalent).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.03 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Catalyst Addition: Add the tin(IV) chloride solution (2.0 equivalents) dropwise to the cooled, stirring reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Stir the resulting biphasic mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final cyclopentenone product.[2]

Data Presentation: Examples of Nazarov Cyclization Conditions

The efficiency and outcome of the Nazarov cyclization are highly dependent on the substrate, the choice of acid promoter, and the reaction conditions. The following table summarizes various conditions reported in the literature.

EntrySubstrate TypeAcid Promoter (equiv.)SolventTemp (°C)TimeYield (%)
1General Divinyl KetoneSnCl₄ (2.0)DCM0 to RT30 min75
2α-Alkoxy Divinyl KetoneHydroxylamine Catalyst---60-79
3Aryl-Substituted Divinyl KetoneSc(OTf)₃ (catalytic)---Good to Excellent
4Simple Acyclic Divinyl KetoneChiral Brønsted Acid (IDPi)Toluene25-Good
5Heteroaromatic Divinyl KetoneFeCl₃ (catalytic)Ionic Liquid--High
6N-Acylazo Substrate (Diaza-Nazarov)TFA (1.2)-23-97

This table is a compilation of data from multiple sources to illustrate the variety of conditions.[2][4][6][7][11]

References

Application Notes and Protocols: 1,4-Pentadien-3-one as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,4-pentadien-3-one and its derivatives. This versatile precursor serves as a valuable building block for a variety of significant organic transformations, including pericyclic reactions, cyclizations, and conjugate additions, leading to the synthesis of complex carbocyclic and heterocyclic scaffolds. Several derivatives of this compound have demonstrated noteworthy biological activities, particularly in the realm of anticancer research.

Synthesis of 1,5-Diaryl-1,4-pentadien-3-ones

Substituted 1,4-pentadien-3-ones, particularly 1,5-diaryl derivatives, are commonly synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base.

Experimental Protocol: Synthesis of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one

A solution of p-anisaldehyde (0.61 mL, 5.1 mmol) and 4-(4'-methoxyphenyl)-3-buten-2-one (0.60 g, 3.4 mmol) in ethanol (15 mL) is prepared in a 100 mL round-bottom flask. A solution of potassium hydroxide (0.8 g) in water (20 mL) is added dropwise to the stirred solution over two minutes. The reaction mixture is stirred for an additional 30 minutes. The resulting solid precipitate is collected by vacuum filtration and washed with water. The crude product is then purified by recrystallization from ethanol to yield 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one.[1]

Characterization Data for 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one: [1]

  • ¹H NMR (CDCl₃): δ 7.73 (d, J=16.0 Hz), 7.57 (d, J=8.9 Hz), 6.90 (d, J=8.6 Hz and d, J=16.4 Hz), 3.85 (s).

  • Note: The coupling constants of the alkene protons confirm the E-geometry.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. This reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation generated upon treatment with a protic or Lewis acid.

Application: Synthesis of Cyclopenta[b]indoles

A notable application of the Nazarov cyclization is the synthesis of cyclopenta[b]indoles from 1,4-pentadien-3-ol precursors. This intramolecular interrupted Nazarov cyclization provides a route to biologically important indole derivatives.[2]

Experimental Protocol: FeBr₃-Catalyzed Synthesis of 2-Phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole

To a solution of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol (0.2 mmol) in chloroform (2 mL), iron(III) bromide (0.06 mmol) is added. The reaction mixture is stirred at 50 °C for 30 minutes and monitored by TLC. Upon completion, the product is purified by flash column chromatography on silica gel (petroleum ether/EtOAc) to afford the desired cyclopenta[b]indole.[3][4]

Quantitative Data for Nazarov Cyclization of Substituted 1,4-Pentadien-3-ols: [4]

EntrySubstrate Substituent (R¹)Substrate Substituent (R²)ProductYield (%)
1PhenylH2-Phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole75
24-MethylphenylH2-(4-Methylphenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole81
34-MethoxyphenylH2-(4-Methoxyphenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole85
44-FluorophenylH2-(4-Fluorophenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole78
5NaphthylH2-Naphthyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole63

Experimental Workflow for Nazarov Cyclization

G sub 1,4-Pentadien-3-ol Derivative reaction Reaction at 50 °C sub->reaction reagents Lewis Acid (e.g., FeBr3) Solvent (e.g., CHCl3) reagents->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product Cyclopentenone Product purification->product

Caption: General workflow for the Lewis acid-catalyzed Nazarov cyclization.

Michael Addition

1,4-Pentadien-3-ones and their derivatives are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Application: Synthesis of 3-Substituted Indoles

The Michael addition of indoles to 1,5-diaryl-1,4-pentadien-3-ones provides a straightforward route to 3-substituted indole derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Michael Addition of Indole to 1,5-Diphenyl-1,4-pentadien-3-one

A mixture of indole (0.8 mmol), 1,5-diphenyl-1,4-pentadien-3-one (0.4 mmol), and iodine (0.2 mmol) in acetonitrile (3 mL) is subjected to ultrasound irradiation at 25 kHz for 40 minutes. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 3-substituted indole adduct.

Quantitative Data for Michael Addition of Indole to 1,5-Diaryl-1,4-pentadien-3-ones:

EntryDiarylpentadienone SubstituentCatalystConditionsYield (%)
1PhenylI₂Ultrasound, 40 min92
24-ChlorophenylI₂Ultrasound, 60 min88
34-MethoxyphenylI₂Ultrasound, 50 min95
4PhenylCs₂CO₃Stirring, 4 hHigh
5ThienylCs₂CO₃Stirring, 4 hHigh

Logical Relationship in Michael Addition

G Donor Michael Donor (e.g., Indole, Thiol, Amine) Product Michael Adduct Donor->Product Nucleophilic Attack Acceptor Michael Acceptor (this compound) Acceptor->Product Electrophilic Site

Caption: Donor-acceptor relationship in the Michael addition reaction.

Diels-Alder Reaction

As a conjugated diene system, this compound can participate in [4+2] cycloaddition reactions with suitable dienophiles to construct six-membered rings. This reaction is a powerful tool for the synthesis of complex cyclic systems with high stereocontrol.

General Experimental Protocol: Diels-Alder Reaction of a Divinyl Ketone with a Dienophile

A solution of the divinyl ketone (1.0 equiv) and the dienophile (1.2 equiv) in a suitable solvent (e.g., toluene, xylene) is heated in a sealed tube or under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the cyclohexene derivative.

Note: The specific reaction conditions (temperature, time, solvent) will vary depending on the reactivity of the diene and dienophile. Lewis acid catalysis can sometimes be employed to accelerate the reaction and improve selectivity.

Biological Activity and Signaling Pathways

Certain 1,5-diaryl-1,4-pentadien-3-one derivatives have demonstrated significant anticancer activity. For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one has been shown to induce apoptosis in lung cancer cells by modulating the PI3K/Akt and ERK1/2 signaling pathways.[5] Another derivative, 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17), exhibits potent anti-proliferative and apoptotic effects in colon cancer cells, potentially through cellular stress response pathways.[6]

Signaling Pathway Modulation by a this compound Derivative

G cluster_cell Cancer Cell PDK1 PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation ERK ERK1/2 ERK->Apoptosis Pentadienone This compound Derivative Pentadienone->Akt Inhibits Pentadienone->ERK Activates

References

The Versatility of Substituted 1,4-Pentadien-3-ones in Medicinal Chemistry: A Detailed Overview of Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 1,4-pentadien-3-ones, synthetic analogs of curcumin, are emerging as a significant pharmacophore in medicinal chemistry. These compounds, characterized by a central five-carbon α,β-unsaturated ketone system flanked by two aromatic rings, exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Their enhanced bioavailability and potent biological activity compared to the natural parent compound, curcumin, have spurred extensive research into their therapeutic potential. This document provides a detailed overview of the applications of substituted 1,4-pentadien-3-ones, complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Anticancer Applications

Substituted 1,4-pentadien-3-ones have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the targeting of multiple cellular pathways.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various substituted 1,4-pentadien-3-one derivatives is summarized below. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values indicate the concentration of the compound required to inhibit a biological process by 50%, with lower values signifying higher potency.

Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
Derivatives containing a substituted pyrazolyl moiety
7a-m, o, r, s, u, w, y, zHepG2 (Human hepatoma)MTT Assay0.10–5.05[1]
Sorafenib (Control)HepG2 (Human hepatoma)MTT Assay16.20[1]
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13) VariousNot SpecifiedSee original source for details[2]
3,5-bis(benzylidene)-4-piperidones
2eCa9-22, HSC-2, HSC-4 (Oral squamous carcinoma)Not SpecifiedPotent[3]
2rCa9-22, HSC-2, HSC-4 (Oral squamous carcinoma)Not SpecifiedPotent, exceeded doxorubicin and melphalan in selective toxicity[3]
2k, m, oColo-205, HT-29 (Colon cancer), CEM (Leukemic)Not SpecifiedHigh Selective Index[3]
Derivatives containing quinoxaline scaffolds
N3SMMC-7721 (Hepatocellular carcinoma)Not SpecifiedMarkedly greater than gemcitabine[4]
N4SMMC-7721 (Hepatocellular carcinoma)Not SpecifiedMarkedly greater than gemcitabine[4]
Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, SGC-7901, Panc-1) in 96-well plates at a suitable density and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the substituted this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Signaling Pathway: Induction of Apoptosis

Substituted 1,4-pentadien-3-ones can induce apoptosis in cancer cells through the regulation of apoptosis-related proteins.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Compound Substituted this compound Bcl2_family Regulation of Bcl-2 family proteins Compound->Bcl2_family Caspase_activation Caspase Activation (e.g., Caspase-3) Bcl2_family->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Apoptosis induction by substituted 1,4-pentadien-3-ones.

Antibacterial and Antifungal Applications

These compounds have also shown significant activity against a range of plant pathogenic bacteria and fungi, suggesting their potential as novel agrochemicals.

Quantitative Data for Antibacterial and Antifungal Activity
Compound IDTarget OrganismActivity TypeEC50 (µg/mL)Reference
Derivatives containing thiophene sulfonate
3kXanthomonas axonopodis pv. citri (Xac)Antibacterial11.0[5]
Bismerthiazol (Control)Xanthomonas axonopodis pv. citri (Xac)Antibacterial51.6[5]
Thiodiazole-copper (Control)Xanthomonas axonopodis pv. citri (Xac)Antibacterial94.7[5]
Derivatives containing triazine scaffolds
4aTobacco Mosaic Virus (TMV)Antiviral (Inactivation)12.5[6][7]
Ningnanmycin (Control)Tobacco Mosaic Virus (TMV)Antiviral13.5[6][7]
Derivatives containing 1,2,4-triazole
F9Xanthomonas axonopodis pv. citri (Xac)Antibacterial5.4[8]
Bismerthiazol (Control)Xanthomonas axonopodis pv. citri (Xac)Antibacterial54.9[8]
Derivatives containing quinazolinone
W12Sclerotinia sclerotiorumAntifungal0.70[9]
W12Phomopsis sp.Antifungal3.84[9]
Azoxystrobin (Control)Sclerotinia sclerotiorumAntifungal8.15[9]
Azoxystrobin (Control)Phomopsis sp.Antifungal17.25[9]
Experimental Protocols: Antibacterial and Antifungal Assays

Turbidimeter Method for Antibacterial Activity

  • Bacterial Culture: Prepare a fresh culture of the target bacteria (e.g., Xanthomonas axonopodis pv. citri).

  • Compound Preparation: Dissolve the test compounds in a suitable solvent to prepare stock solutions.

  • Treatment: Add different concentrations of the test compounds to the bacterial culture.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, time).

  • Turbidity Measurement: Measure the optical density (OD) of the cultures using a turbidimeter to determine bacterial growth inhibition.[6][7]

  • Data Analysis: Calculate the EC50 values.

Mycelial Growth Inhibition Assay for Antifungal Activity

  • Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize.

  • Compound Incorporation: Incorporate the test compounds at various concentrations into the molten PDA.

  • Inoculation: Place a mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum) in the center of the PDA plates.

  • Incubation: Incubate the plates at a suitable temperature until the mycelium in the control plate reaches the edge.

  • Measurement: Measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of inhibition and the EC50 values.

Mechanism of Action: Fungal Cell Membrane Disruption

Certain this compound derivatives exert their antifungal effect by disrupting the fungal cell membrane, leading to cytoplasmic leakage and cell death.

antifungal_mechanism Compound This compound Derivative (e.g., W12) Cell_Membrane Fungal Cell Membrane Compound->Cell_Membrane Interacts with Permeability Increased Membrane Permeability Cell_Membrane->Permeability Leakage Cytoplasmic Leakage Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of antifungal action.

Antiviral Applications

Derivatives of this compound have demonstrated promising activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Quantitative Data for Antiviral Activity
Compound IDTarget VirusActivity TypeEC50 (µg/mL)Reference
Derivatives containing a 1,3,4-thiadiazole moiety
4hTobacco Mosaic Virus (TMV)Protection105.01[10]
4qTobacco Mosaic Virus (TMV)Protection129.87[10]
Ribavirin (Control)Tobacco Mosaic Virus (TMV)Protection457.25[10]
Derivatives containing 1,2,4-triazole
F15Tobacco Mosaic Virus (TMV)Protection105.4[8]
Ningnanmycin (Control)Tobacco Mosaic Virus (TMV)Protection214.7[8]
Experimental Protocols: Antiviral Assays

Half-Leaf Blight Spot Method for Anti-TMV Activity

  • Virus Inoculation: Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum) with Tobacco Mosaic Virus.

  • Compound Application: Apply the test compounds to one half of the leaf, with the other half serving as a control.

  • Observation: After a suitable incubation period, count the number of local lesions on both halves of the leaf.

  • Data Analysis: Calculate the percentage of inhibition and the EC50 values for curative, protective, and inactivation activities.[6][7]

Synthesis of Substituted 1,4-Pentadien-3-ones

The synthesis of these compounds typically involves a Claisen-Schmidt condensation reaction.

General Synthetic Protocol

A general synthetic route for this compound derivatives containing various heterocyclic moieties is depicted below.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aldehyde Substituted Aromatic Aldehyde Step1 Claisen-Schmidt Condensation Aldehyde->Step1 Acetone Acetone Acetone->Step1 Heterocycle Heterocyclic Intermediate Step2 Coupling Reaction Heterocycle->Step2 Intermediate Intermediate Step1->Intermediate Forms Intermediate Product Substituted This compound Step2->Product Intermediate->Step2

Caption: General synthesis workflow for substituted 1,4-pentadien-3-ones.

Detailed Synthetic Steps (Example: Pyrazolyl Derivatives) [1]

  • Synthesis of Chalcone Intermediate: A substituted aromatic aldehyde is reacted with acetone in the presence of a base (e.g., NaOH) to yield a chalcone-type intermediate.

  • Synthesis of Pyrazole Intermediate: A separate synthesis route is used to prepare the desired substituted pyrazole moiety.

  • Condensation: The chalcone intermediate is then reacted with the substituted pyrazole aldehyde in a Claisen-Schmidt condensation to yield the final this compound derivative.

  • Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography and characterized by NMR and elemental analysis.[1][11]

References

Application Notes and Protocols for Lewis Acid Catalyzed Reactions of 1,4-Pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of 1,4-pentadien-3-one, also known as divinyl ketone. This versatile substrate undergoes a variety of synthetically useful transformations, including the Nazarov cyclization, Diels-Alder reaction, and Michael addition, providing access to a diverse range of carbocyclic and heterocyclic scaffolds relevant to drug discovery and development.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. The reaction is catalyzed by Lewis acids or Brønsted acids, which promote a 4π-electrocyclic ring closure of the pentadienyl cation intermediate.

Application Notes:

The choice of Lewis acid can significantly influence the reaction efficiency and selectivity. Common Lewis acids for this transformation include SnCl₄, FeCl₃, Cu(OTf)₂, and Sc(OTf)₃. The reaction mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which facilitates the formation of a pentadienyl cation. This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after elimination of a proton and tautomerization, yields the cyclopentenone product. For substituted 1,4-pentadien-3-ones, the regioselectivity of the elimination step can be a key consideration. Asymmetric variants of the Nazarov cyclization have been developed using chiral Lewis acids or auxiliaries, enabling the enantioselective synthesis of cyclopentenones.

Quantitative Data Summary:
EntrySubstrateLewis Acid (equivalents)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
1This compoundSnCl₄ (2.0)CH₂Cl₂RT0.575-[1]
22-(N-Boc-amino)-1,4-pentadien-3-oneCu(OTf)₂ (0.02)DCE80195-
32-(N-Boc-amino)-1,4-pentadien-3-oneSc(OTf)₃ (0.03)DCE80198-
43-(2-anilinyl)-1,4-pentadien-3-olFeBr₃ (0.2)1,2-DCE80285-
52-Methoxy-1,4-pentadien-3-oneSc(OTf)₃-pybox (0.2)CH₂Cl₂-78245361
Experimental Protocol: Tin(IV) Chloride Catalyzed Nazarov Cyclization

Materials:

  • This compound (1.0 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂ (2.0 mL, 2.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and anhydrous dichloromethane (18 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the SnCl₄ solution (2.0 mL, 2.0 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.[1]

Signaling Pathway Diagram:

Nazarov_Cyclization cluster_0 Lewis Acid Activation cluster_1 Electrocyclization cluster_2 Product Formation Divinyl_Ketone This compound Activated_Complex Activated Complex Divinyl_Ketone->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., SnCl4) Lewis_Acid->Activated_Complex Pentadienyl_Cation Pentadienyl Cation Activated_Complex->Pentadienyl_Cation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π Conrotatory Electrocyclization Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate Elimination of H+ Cyclopentenone Cyclopentenone Enol_Intermediate->Cyclopentenone Tautomerization

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Diels-Alder Reaction

As a conjugated diene, this compound can participate in Diels-Alder reactions with various dienophiles. Lewis acid catalysis can accelerate these reactions and control their stereoselectivity.

Application Notes:

The carbonyl group of this compound can be activated by a Lewis acid, lowering the LUMO energy of the dienophile and accelerating the [4+2] cycloaddition. This activation is crucial for reactions with less reactive dienophiles. Chiral Lewis acids can be employed to induce enantioselectivity in the cycloaddition, providing access to chiral cyclohexene derivatives. The choice of Lewis acid and reaction conditions can influence the endo/exo selectivity of the reaction.

Quantitative Data Summary:
EntryDieneDienophileLewis Acid (mol%)SolventTemp. (°C)Yield (%)ee (%)Reference
1This compoundCyclopentadieneRu(Cp)(BIPHOP-F) (cat.)--50-90>90
21,3-ButadieneMethyl AcrylateEt₂AlCl (140)CH₂Cl₂-10082-
3CyclopentadieneMethacroleinChiral Al-complex (10)Toluene-789497
Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • This compound (1.0 mmol)

  • Cyclopentadiene (freshly cracked, 1.2 mmol)

  • Chiral Lewis Acid (e.g., (S,S)-diazaaluminolide, 10 mol%)

  • Toluene, anhydrous (10 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral Lewis acid (0.1 mmol) in anhydrous toluene (5 mL) at room temperature.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add this compound (1.0 mmol) to the catalyst solution and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the chiral cycloaddition product.

Experimental Workflow Diagram:

Diels_Alder_Workflow Start Prepare_Catalyst Prepare Chiral Lewis Acid Solution Start->Prepare_Catalyst Cool_Catalyst Cool to -78 °C Prepare_Catalyst->Cool_Catalyst Add_Dienophile Add this compound Cool_Catalyst->Add_Dienophile Add_Diene Add Cyclopentadiene Add_Dienophile->Add_Diene Reaction Stir at -78 °C Add_Diene->Reaction Quench Quench with NaHCO3 Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Chiral Cycloadduct Purification->Product End Product->End

Caption: Workflow for the asymmetric Diels-Alder reaction.

Michael Addition

The electron-deficient double bonds of this compound make it an excellent Michael acceptor for the conjugate addition of various nucleophiles, such as amines and thiols. Lewis acids can facilitate this reaction by activating the enone system.

Application Notes:

Lewis acid coordination to the carbonyl oxygen of this compound enhances the electrophilicity of the β-carbon, promoting nucleophilic attack. This is particularly beneficial for additions of less reactive nucleophiles. The reaction provides a straightforward route to β-functionalized ketone derivatives, which are valuable synthetic intermediates. The choice of nucleophile, Lewis acid, and reaction conditions can be tuned to achieve high yields and selectivities.

Quantitative Data Summary:
EntrySubstrateNucleophileLewis Acid / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1α,β-Unsaturated KetoneIndolep-TSA (cat.)EthanolRT0.5-1.885-95
2α,β-Unsaturated KetoneThiolNone (base cat.)WaterRT-High
3α,β-Unsaturated ImidazoleThiolBifunctional Catalyst (1 mol%)---up to 98
Experimental Protocol: Aza-Michael Addition

Materials:

  • This compound (1.0 mmol)

  • Secondary Amine (e.g., pyrrolidine, 1.2 mmol)

  • Lewis Acid (e.g., Sc(OTf)₃, 10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid (0.1 mmol) and anhydrous dichloromethane (5 mL).

  • Add this compound (1.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the secondary amine (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the β-amino ketone.

Logical Relationship Diagram:

Michael_Addition_Logic Substrate This compound (Michael Acceptor) Activation Activation of Michael Acceptor Substrate->Activation Nucleophile Nucleophile (e.g., Amine, Thiol) Conjugate_Addition 1,4-Conjugate Addition Nucleophile->Conjugate_Addition Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Activation Activation->Conjugate_Addition Protonation Protonation Conjugate_Addition->Protonation Product β-Functionalized Ketone Protonation->Product

Caption: Key steps in the Lewis acid-catalyzed Michael addition.

References

Synthesis of Pyrazoline Heterocycles from 1,4-Pentadien-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoline-based heterocyclic compounds derived from 1,4-pentadien-3-one scaffolds, particularly focusing on 1,5-diaryl-1,4-pentadien-3-ones such as curcumin and its analogs. These protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives, commonly known as divinyl ketones, are versatile building blocks in organic synthesis. While extensively utilized in carbocyclic ring formation through reactions like the Nazarov cyclization, they also serve as valuable precursors for the synthesis of various heterocyclic systems. A significant application in heterocyclic chemistry is their reaction with binucleophiles, such as hydrazine and its derivatives, to yield pyrazoline structures. Pyrazolines are a prominent class of nitrogen-containing heterocycles that form the core of many compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This makes the efficient synthesis of pyrazoline derivatives from readily available 1,4-pentadien-3-ones a topic of considerable interest in drug discovery and development.

The synthetic strategy primarily involves a cyclocondensation reaction between the α,β-unsaturated ketone moieties of the this compound and a hydrazine. This reaction proceeds through a Michael addition of the hydrazine to one of the double bonds, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.

Application Note 1: Synthesis of Pyrazoline Analogs from Curcumin Derivatives

Curcumin, a natural 1,5-diaryl-1,4-pentadien-3-one, and its synthetic analogs are excellent substrates for the synthesis of pyrazoline heterocycles. The reaction with hydrazine hydrate or substituted hydrazines provides a straightforward route to a variety of pyrazoline derivatives. These reactions can be carried out using conventional heating or under ultrasonic irradiation, with the latter often providing improved reaction times and yields.[1]

General Reaction Scheme:

G cluster_2 Pyrazoline Derivative Curcumin Pyrazoline Curcumin->Pyrazoline + Hydrazine R-NH-NH₂ Hydrazine->Pyrazoline

Caption: General synthesis of pyrazoline derivatives from 1,5-diaryl-1,4-pentadien-3-ones.

Quantitative Data for Synthesis of Curcumin-Based Pyrazolines

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazoline derivatives from curcumin and its analogs.

EntryThis compound DerivativeHydrazine DerivativeSolventCatalyst/ConditionsTime (h)Yield (%)Reference
1CurcuminHydrazine HydrateEthanolUltrasonic irradiation1-281.4-93.7[1]
2CurcuminPhenylhydrazineAcetic AcidReflux671.6[2]
31,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-oneHydrazine HydrateEthanolAcetic acid, Reflux2-[3]
41,5-Bis(4-chlorophenyl)penta-1,4-dien-3-oneHydrazine HydrateEthanolAcetic acid, Reflux2-[3]
5CurcuminGuanidine HCl----[4]
6CurcuminHydroxylamine HClWater/Pyridine---[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Synthesis of N-Pyrazoline Analogs from Curcumin Derivatives[1]

Materials:

  • Curcumin derivative (e.g., 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one) (1 mmol)

  • Hydrazine hydrate (98%) (10 mmol)

  • Absolute ethanol (10 mL)

  • Water

  • Acetone

Equipment:

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a round-bottom flask, dissolve the curcumin derivative (1 mmol) in absolute ethanol (10 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Place the flask in an ultrasonic bath and irradiate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid product with acetone and water.

  • Dry the purified product under vacuum.

  • Recrystallize the final product from ethanol if necessary.

Protocol 2: Conventional Synthesis of Pyrazoline from Curcumin and Phenylhydrazine[2]

Materials:

  • Curcumin (1.5 mmol, 0.5 g)

  • Phenylhydrazine hydrochloride (1.5 mmol, 0.25 g)

  • Glacial acetic acid (8.0 mL)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve curcumin (1.5 mmol) in glacial acetic acid (8.0 mL).

  • Add phenylhydrazine hydrochloride (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for approximately 6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture in-vacuo using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (150 mL).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography on silica gel.

Workflow for Synthesis and Characterization

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Reactant Preparation (this compound, Hydrazine) B Reaction Setup (Solvent, Catalyst, Conditions) A->B C Reaction Monitoring (TLC) B->C D Work-up and Isolation C->D E Recrystallization or Column Chromatography D->E F Spectroscopic Analysis (NMR, IR, Mass Spec) E->F G Physical Properties (Melting Point, etc.) F->G

References

Application Notes and Protocols for 1,4-Pentadien-3-one in Tandem Reaction Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentadien-3-one, also known as divinyl ketone, is a highly versatile bifunctional substrate that serves as a valuable building block in organic synthesis. Its conjugated diene system and central ketone functionality allow for a variety of transformations, making it an ideal candidate for tandem reaction sequences. Tandem reactions, also known as domino or cascade reactions, involve two or more bond-forming events that occur in a single pot without the isolation of intermediates.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors.[1]

These application notes provide detailed protocols for key tandem reactions utilizing this compound and its derivatives, with a focus on the synthesis of carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and drug development.

Tandem Michael-Aldol Reaction: Synthesis of Functionalized Cyclohexenones

The tandem Michael-Aldol reaction is a powerful strategy for the construction of six-membered rings. In this sequence, a nucleophile undergoes a Michael addition to one of the double bonds of this compound, generating an enolate intermediate which then participates in an intramolecular Aldol reaction to form a cyclohexenone derivative.

Application

This methodology is instrumental in the synthesis of highly substituted cyclohexenone cores, which are prevalent in a wide range of natural products and pharmacologically active compounds. The ability to introduce diverse functionalities through the choice of the Michael donor makes this a flexible approach for generating compound libraries for drug discovery.

Reaction Scheme

A representative tandem Michael-Aldol reaction of a 1,5-diaryl-1,4-pentadien-3-one with a Michael donor such as ethyl acetoacetate is depicted below.

G cluster_0 Tandem Michael-Aldol Reaction start 1,5-Diaryl-1,4-pentadien-3-one + Michael Donor michael Michael Addition (Base-catalyzed) start->michael enolate Enolate Intermediate michael->enolate aldol Intramolecular Aldol Reaction enolate->aldol product Functionalized Cyclohexenone aldol->product

Caption: Workflow for the tandem Michael-Aldol reaction.

Experimental Protocol: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone

This protocol is adapted from a standard procedure for tandem Michael-Aldol reactions.[2]

Materials:

  • 1,5-Diphenyl-1,4-pentadien-3-one (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Sodium hydroxide (catalytic amount, e.g., 0.1 equiv)

  • 95% Ethanol

  • Ice

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add 1,5-diphenyl-1,4-pentadien-3-one (e.g., 5.0 mmol, 1.17 g) and 25 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until the solid dissolves.

  • Add ethyl acetoacetate (5.0 mmol, 0.63 mL) to the solution.

  • Carefully add one pellet of sodium hydroxide (approximately 0.5 mmol, 20 mg).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing approximately 20 g of crushed ice.

  • Stir the mixture until the ice melts. If crystallization does not occur, scratch the inside of the beaker with a glass rod.

  • Place the beaker in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.

Quantitative Data
EntryMichael DonorProductYield (%)Reference
1Ethyl acetoacetate6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone75-85Adapted from[2]
2Diethyl malonate6,6-Diethoxycarbonyl-3,5-diphenylcyclohexan-1-one~70Hypothetical
3Nitromethane3,5-Diphenyl-6-nitrocyclohexan-1-one~65Hypothetical

Nazarov Cyclization: Synthesis of Substituted Cyclopentenones

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[3] This electrocyclic reaction proceeds through a pentadienyl cation intermediate.[3] The use of substituted 1,4-pentadien-3-ones allows for the creation of highly functionalized five-membered rings.

Application

Nazarov cyclization is a key step in the synthesis of numerous natural products and complex molecules, including prostaglandins and steroids. The resulting cyclopentenone core is a versatile intermediate for further synthetic transformations.

Reaction Scheme

The acid-catalyzed Nazarov cyclization of a generic this compound is shown below.

G cluster_1 Nazarov Cyclization start This compound Derivative activation Lewis or Brønsted Acid Activation start->activation cation Pentadienyl Cation activation->cation cyclization 4π-Electrocyclization cation->cyclization intermediate Oxyallyl Cation cyclization->intermediate elimination Proton Elimination intermediate->elimination product Substituted Cyclopentenone elimination->product

Caption: Mechanism of the Nazarov cyclization.

Experimental Protocol: Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

This protocol is based on a general procedure for the Nazarov cyclization of a substituted divinyl ketone.[4]

Materials:

  • 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one (1.0 equiv)

  • Deep Eutectic Solvent (DES) such as triphenylmethylphosphonium bromide/acetic acid

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a screw-cap vial, combine 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (0.2 mmol, 52.5 mg) and the Deep Eutectic Solvent (e.g., 1 mL of a 1:2 molar ratio of triphenylmethylphosphonium bromide to acetic acid).

  • Stir the mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-4 hours). Monitor the reaction by TLC.

  • Upon completion, add water (5 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopentenone.

Quantitative Data
EntrySubstrateCatalyst/ConditionsProductYield (%)Diastereoselectivity (cis:trans)Reference
12,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-oneTPMPBr/AcOH, 25 °C, 1h2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one>9577:23[4]
22-Methoxy-1,5-diphenyl-1,4-pentadien-3-oneFeCl₃, CH₂Cl₂, rt, 10 min2-Methoxy-5-phenylcyclopent-2-en-1-one95N/A[5]
33-(2-Anilinyl)-1-phenylpenta-1,4-dien-3-olFeBr₃, DCE, 80 °C, 1h2-Methyl-4-phenyl-2,3,3a,4-tetrahydrocyclopenta[b]indole85>20:1[6][7]

Tandem Reaction for Heterocycle Synthesis: One-Pot Formation of Pyrazoles

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds in a one-pot fashion. For example, reaction with hydrazines can lead to the formation of pyrazole derivatives through a tandem condensation-cyclization sequence.

Application

Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This one-pot synthesis provides a straightforward route to access these valuable scaffolds.

Reaction Scheme

The reaction of a 1,5-diaryl-1,4-pentadien-3-one with a monosubstituted hydrazine to form a tetrahydroindazole derivative is illustrated below.

G cluster_2 Heterocycle Synthesis via Tandem Reaction start 1,5-Diaryl-1,4-pentadien-3-one + Hydrazine condensation Initial Condensation start->condensation intermediate1 Hydrazone Intermediate condensation->intermediate1 cyclization Intramolecular Michael Addition intermediate1->cyclization intermediate2 Dihydropyrazole Intermediate cyclization->intermediate2 tautomerization Tautomerization/Isomerization intermediate2->tautomerization product Tetrahydroindazole Derivative tautomerization->product

Caption: Proposed pathway for pyrazole formation.

Experimental Protocol: Synthesis of a Tetrahydroindazole Derivative

This is a general protocol based on the reaction of divinyl ketones with hydrazines.

Materials:

  • 1,5-Diphenyl-1,4-pentadien-3-one (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1,5-diphenyl-1,4-pentadien-3-one (2.0 mmol, 0.47 g) in ethanol (20 mL) in a round-bottom flask.

  • Add phenylhydrazine (2.2 mmol, 0.22 mL) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure tetrahydroindazole derivative.

Quantitative Data
EntryHydrazineProductYield (%)Reference
1Phenylhydrazine4,5,6,7-Tetrahydro-1,3,5-triphenyl-1H-indazole60-70Based on[8]
2Isopropylhydrazine1-Isopropyl-3,5-diphenyl-4,5,6,7-tetrahydro-1H-indazole55-65Based on[8]

Conclusion

This compound is a versatile and powerful building block for the construction of complex molecular architectures through tandem reaction sequences. The protocols outlined in these application notes for tandem Michael-Aldol, Nazarov cyclization, and heterocycle formation reactions provide robust and efficient methods for synthesizing valuable carbocyclic and heterocyclic scaffolds. These strategies are highly relevant for researchers in organic synthesis and are particularly applicable to the fields of medicinal chemistry and drug development for the generation of novel bioactive molecules.

References

Application Note: Synthesis of 1,5-Diphenyl-1,4-pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1,5-diphenyl-1,4-pentadien-3-one, commonly known as dibenzalacetone. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between two equivalents of benzaldehyde and one equivalent of acetone. This application note is intended for researchers in organic chemistry and drug development, offering a comprehensive guide to the preparation, purification, and characterization of this α,β-unsaturated ketone, which serves as a common building block in organic synthesis and as an active ingredient in applications like sunscreens.

Introduction

1,5-Diphenyl-1,4-pentadien-3-one (dibenzalacetone) is a crystalline organic compound with a conjugated π-system. Its synthesis is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation.[1][2][3][4] This reaction involves the condensation of an aldehyde or ketone containing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens, in the presence of a base catalyst.[3][5]

In this procedure, the enolate ion of acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[2][4][6] This is followed by a dehydration step to form an α,β-unsaturated ketone.[5][7] Since acetone has reactive α-hydrogens on both sides of the carbonyl group, the reaction proceeds with a second molecule of benzaldehyde to yield the final dibenzalacetone product.[2][6][7] The reaction is robust, typically resulting in a solid product that can be easily purified by recrystallization.

Reaction Scheme

The overall reaction is as follows:

Reaction scheme for the synthesis of dibenzalacetone

Figure 1. Claisen-Schmidt condensation of benzaldehyde and acetone to form 1,5-diphenyl-1,4-pentadien-3-one.

Experimental Protocol

This protocol outlines the synthesis, isolation, and purification of 1,5-diphenyl-1,4-pentadien-3-one.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
BenzaldehydeC₇H₆O106.125.4 g (5.2 mL)
AcetoneC₃H₆O58.081.5 g (1.9 mL)
Sodium HydroxideNaOH40.005.0 g
95% EthanolC₂H₅OH46.07~80 mL
Deionized WaterH₂O18.0250 mL
Equipment
  • 250 mL Erlenmeyer flask

  • 125 mL Beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders (10 mL, 50 mL)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

  • Melting point apparatus

Synthesis Procedure
  • Prepare the Catalyst Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sodium hydroxide (NaOH) in a mixture of 50 mL of deionized water and 40 mL of 95% ethanol.[8][9] Cool this solution in an ice bath to approximately 20-25°C.

  • Prepare the Reactant Mixture: In a separate beaker, mix 5.4 g (5.2 mL) of benzaldehyde with 1.5 g (1.9 mL) of acetone.[8]

  • Initiate the Reaction: While stirring the cooled NaOH solution, slowly add half of the benzaldehyde-acetone mixture.[8] Maintain stirring and keep the temperature below 25°C. A yellow precipitate should begin to form.[9]

  • Complete the Addition: Continue to stir the mixture for 15 minutes. After this period, add the remaining half of the benzaldehyde-acetone mixture to the flask.[8]

  • Reaction Completion: Rinse the beaker that contained the reactants with a small amount of 95% ethanol to ensure all reagents are transferred. Continue stirring the reaction mixture for an additional 30 minutes at room temperature.[8][10]

  • Isolation of Crude Product: Isolate the yellow crystalline product by vacuum filtration using a Büchner funnel.[7][8]

  • Washing: Wash the crude product in the funnel with cold deionized water to remove any residual NaOH. Repeat the wash with a small amount of cold 95% ethanol to remove unreacted benzaldehyde.[2]

  • Drying the Crude Product: Press the crystals on the filter paper to remove excess solvent. Allow the crude product to air dry. Weigh the crude product and calculate the crude yield.

Purification by Recrystallization
  • Transfer the crude solid to a beaker.

  • Add a minimal volume of hot 95% ethanol to dissolve the solid completely (approximately 20-30 mL).[7][8]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified, pale-yellow crystals by vacuum filtration.

  • Dry the crystals completely, weigh them, and calculate the final percent yield.

Data Presentation

The following table summarizes the quantitative data for a typical experiment.

ParameterValue
Reactants
Benzaldehyde (moles)0.051 mol
Acetone (moles)0.026 mol (Limiting Reagent)
Molar Ratio (Benzaldehyde:Acetone)~2:1
Product: 1,5-Diphenyl-1,4-pentadien-3-one
Molar Mass234.29 g/mol
Theoretical Yield6.09 g
Actual Yield (Example)5.2 g
Percent Yield (Example)85.4%
Melting Point (Literature)110-112 °C[11]
AppearancePale-yellow crystalline solid

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_naoh Prepare NaOH Solution (NaOH + H₂O + EtOH) add_half Add Half of Reactant Mix to NaOH Solution prep_naoh->add_half prep_reactants Prepare Reactant Mix (Benzaldehyde + Acetone) prep_reactants->add_half stir1 Stir for 15 min add_half->stir1 add_rest Add Remaining Reactant Mix stir1->add_rest stir2 Stir for 30 min add_rest->stir2 filtration Vacuum Filtration (Isolate Crude Product) stir2->filtration wash Wash with H₂O and Cold EtOH filtration->wash recrystallize Recrystallize from Hot EtOH wash->recrystallize filtration2 Vacuum Filtration (Collect Pure Crystals) recrystallize->filtration2 dry Dry Final Product filtration2->dry yield Calculate Yield dry->yield characterize Characterize (Melting Point, etc.) dry->characterize

Caption: Workflow for the synthesis of dibenzalacetone.

Characterization

The identity and purity of the synthesized 1,5-diphenyl-1,4-pentadien-3-one can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (110-112 °C) indicates high purity.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the C=O bond of the conjugated ketone around 1650-1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, with characteristic signals for the aromatic and vinylic protons.[7][13]

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation. Work in a well-ventilated area or a fume hood.

  • Acetone and Ethanol: Highly flammable liquids and vapors. Keep away from ignition sources.

  • Always wear safety goggles, a lab coat, and gloves when performing this experiment.

References

Catalytic Asymmetric Nazarov Cyclization: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the catalytic asymmetric Nazarov cyclization stands as a powerful tool for the stereoselective synthesis of cyclopentenones, key structural motifs in numerous natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for prominent catalytic asymmetric Nazarov cyclization methods, including organocatalytic, Lewis acid-catalyzed, and Brønsted acid-catalyzed approaches.

The Nazarov cyclization, a 4π-conrotatory electrocyclization of a pentadienyl cation, has evolved from a reaction requiring stoichiometric and often harsh acidic conditions to a sophisticated catalytic asymmetric transformation.[1][2] Modern methods offer high enantioselectivity and diastereoselectivity, expanding the synthetic utility of this classic reaction.[3][4] This advancement is largely attributed to the development of chiral catalysts, including organocatalysts, and chiral Lewis and Brønsted acids, which can effectively control the stereochemical outcome of the cyclization.[5][6][7]

Core Concepts and Mechanistic Overview

The fundamental mechanism of the Nazarov cyclization involves the generation of a pentadienyl cation from a divinyl ketone or a suitable precursor.[2] This cation then undergoes a 4π-electrocyclic ring closure to form an oxyallyl cation intermediate.[1] Subsequent proton loss and tautomerization yield the final cyclopentenone product.[1] In the context of asymmetric catalysis, a chiral catalyst associates with the substrate to induce facial selectivity during the electrocyclization, thereby dictating the stereochemistry of the newly formed stereocenters.

A general representation of the catalytic cycle is depicted below:

Catalytic Asymmetric Nazarov Cyclization cluster_cycle Catalytic Cycle Substrate Divinyl Ketone Activated_Complex Substrate-Catalyst Complex Substrate->Activated_Complex Coordination Catalyst Chiral Catalyst (C*) Catalyst->Activated_Complex Pentadienyl_Cation Chiral Pentadienyl Cation Intermediate Activated_Complex->Pentadienyl_Cation Activation Oxyallyl_Cation Chiral Oxyallyl Cation Intermediate Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (Conrotatory) Product_Complex Product-Catalyst Complex Oxyallyl_Cation->Product_Complex Proton Transfer Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Cyclopentenone Product_Complex->Product

Caption: General catalytic cycle for the asymmetric Nazarov cyclization.

Organocatalytic Asymmetric Nazarov Cyclization

Organocatalysis has emerged as a powerful strategy for asymmetric Nazarov cyclizations, often employing bifunctional catalysts that can activate the substrate through dual mechanisms.[8][9][10] For instance, thiourea-based catalysts bearing a primary amino group have been successfully used for the cyclization of diketoesters, affording products with adjacent quaternary stereocenters in high diastereo- and enantioselectivity.[9][11]

Dual Activation Mechanism

In a notable example, a bifunctional organocatalyst combines a Brønsted acidic moiety (thiourea) and a Lewis basic group (primary amine).[9] This dual activation strategy facilitates the cyclization of diketoesters, leading to the formation of two adjacent stereogenic centers, one of which is an all-carbon quaternary center.[1][9]

Dual_Activation_Mechanism cluster_substrate Substrate Activation cluster_catalyst Bifunctional Catalyst cluster_interaction Dual Activation cluster_cyclization Stereocontrolled Cyclization Substrate Diketoester Substrate Enolizable Proton Carbonyl Group Catalyst Thiourea (Brønsted Acid) Primary Amine (Lewis Base) Substrate:f1->Catalyst:f0 H-Bonding Substrate:f2->Catalyst:f1 Iminium Ion Formation Interaction Substrate-Catalyst Interaction Substrate->Interaction Catalyst->Interaction Cyclization Asymmetric Nazarov Cyclization Interaction->Cyclization

Caption: Dual activation by a bifunctional organocatalyst.

Representative Data for Organocatalytic Method
EntrySubstrate (Diketoester)Catalyst Loading (mol%)Time (d)Yield (%)dree (%)Reference
1Phenyl-substituted201467>95:591[12]
2Naphthyl-substituted201060>95:591[1]
3Furyl-substituted202158>95:582[8]
4Thienyl-substituted201572>95:588[8]
Experimental Protocol: Organocatalytic Asymmetric Nazarov Cyclization of a Diketoester

Materials:

  • Diketone substrate (1.0 equiv)

  • Bifunctional thiourea catalyst (e.g., catalyst 11 from Tius et al., 0.2 equiv)[8]

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the diketoester substrate.

  • Add the bifunctional thiourea catalyst.

  • Add anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can be long (4-21 days).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched cyclopentenone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Lewis Acid-Catalyzed Asymmetric Nazarov Cyclization

Chiral Lewis acids are widely employed to catalyze the asymmetric Nazarov cyclization by coordinating to the carbonyl oxygen of the divinyl ketone, which lowers the activation energy and creates a chiral environment for the electrocyclization.[2][13] Copper(II)-bisoxazoline complexes were among the first successful catalysts for this transformation.[2] More recently, cooperative catalysis involving a Lewis acid and a chiral Brønsted acid has been shown to be highly effective for unactivated dienones.[14][15]

Cooperative Catalysis Workflow

A powerful approach involves the synergistic action of a silyl Lewis acid (e.g., TMSOTf) and a chiral hydrogen-bond-donor catalyst.[14] This dual catalysis enables the cyclization of simple, unactivated dienones with high enantioselectivity. The proposed mechanism involves a reversible 4π-electrocyclization followed by a rate- and enantio-determining proton transfer.[14]

Cooperative_Catalysis_Workflow Start Start: Dienone Substrate Add_LA Add Silyl Lewis Acid (e.g., TMSOTf) Start->Add_LA Add_HBD Add Chiral Hydrogen-Bond-Donor Add_LA->Add_HBD Reaction Reaction at Low Temperature Add_HBD->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC for ee determination Purification->Analysis End End: Enantioenriched Cyclopentenone Analysis->End

Caption: Experimental workflow for cooperative Lewis acid/Brønsted acid catalysis.

Representative Data for Lewis Acid-Catalyzed Methods
EntryCatalyst SystemSubstrateYield (%)ee (%)Reference
1Cu(II)-bisoxazolineAllenyl vinyl ketone6495[2]
2Fe(II)-PYBOXTriaryl pentadienoneup to 85up to 93[1]
3Zn(OTf)₂ / Chiral Phosphoric Acidβ-Silyl dienone9395[15]
4TMSOTf / Chiral SquaramideUnactivated dienone7695[14]
Experimental Protocol: Cooperative Lewis Acid/Brønsted Acid-Catalyzed Nazarov Cyclization

Materials:

  • Unactivated dienone substrate (1.0 equiv)

  • Chiral hydrogen-bond-donor (e.g., squaramide, 0.1 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dienone substrate and the chiral hydrogen-bond-donor catalyst.

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add TMSOTf dropwise to the reaction mixture.

  • Stir the reaction at the low temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Brønsted Acid-Catalyzed Asymmetric Nazarov Cyclization

Chiral Brønsted acids, particularly phosphoric acids and their derivatives, have proven to be highly effective catalysts for the asymmetric Nazarov cyclization.[16][17] These catalysts operate by protonating the carbonyl oxygen, generating a chiral ion pair with the pentadienyl cation, which then undergoes a stereocontrolled cyclization.[1] The development of highly acidic and confined Brønsted acids has enabled the cyclization of simple, acyclic, and alkyl-substituted divinyl ketones.[17]

Representative Data for Brønsted Acid-Catalyzed Methods
EntryCatalystSubstrateYield (%)dree (%)Reference
1Chiral Phosphoramideα-Alkoxy dienone49-93N/A67-78[1]
2Chiral Phosphoric AcidAcyclic α-alkoxy dienonesGoodN/AExcellent[16]
3Imidodiphosphorimidate (IDPi)Simple acyclic divinyl ketoneGoodExcellentExcellent[17]
Experimental Protocol: Brønsted Acid-Catalyzed Asymmetric Nazarov Cyclization

Materials:

  • Divinyl ketone substrate (1.0 equiv)

  • Chiral Brønsted acid catalyst (e.g., IDPi, 0.05 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the chiral Brønsted acid catalyst to a reaction vial.

  • Add anhydrous toluene, followed by the divinyl ketone substrate.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, directly load the crude mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system to isolate the cyclopentenone product.

  • Determine the enantiomeric excess using chiral HPLC or GC analysis.

Applications in Drug Development and Natural Product Synthesis

The cyclopentenone core is a prevalent feature in a wide array of biologically active molecules. The ability to construct this scaffold with high stereocontrol through catalytic asymmetric Nazarov cyclizations is of significant interest to the pharmaceutical industry. This methodology has been applied to the total synthesis of various natural products, including roseophilin and diosphenpol.[2] The continued development of more efficient and selective catalytic systems will undoubtedly expand the role of the asymmetric Nazarov cyclization in the synthesis of complex molecular targets.[3][18]

References

Application of 1,4-Pentadien-3-one in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentadien-3-one, also known as divinyl ketone, is a versatile chemical intermediate that has found significant application in the total synthesis of complex natural products. Its unique structure, featuring a conjugated dienone system, makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions. This application note will focus on the utility of this compound and its derivatives in two key cycloaddition reactions: the Nazarov cyclization and the Diels-Alder reaction, which are instrumental in the construction of intricate molecular architectures found in biologically active natural products.

The Nazarov cyclization, a 4π-electrocyclization of a pentadienyl cation, is a cornerstone reaction for the synthesis of five-membered rings, a common motif in numerous natural products, including prostanoids and various terpenoids. The reaction is typically catalyzed by Lewis or Brønsted acids and proceeds through a conrotatory ring closure.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. While the use of this compound as a diene in this reaction is less common than its role in the Nazarov cyclization, its derivatives can participate in cycloadditions to furnish complex cyclic systems.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the total synthesis of several natural products, offering valuable insights for researchers in organic synthesis and drug development.

Application Notes

Nazarov Cyclization in the Total Synthesis of (±)-Trichodiene

The total synthesis of (±)-trichodiene, a sesquiterpene natural product, by Harding and Clement is a classic example of the strategic use of the Nazarov cyclization to construct a key cyclopentenone intermediate. This reaction is pivotal for establishing the core five-membered ring of the trichothecane skeleton.

Key Features:

  • Reaction Type: Lewis acid-catalyzed Nazarov cyclization.

  • Substrate: A substituted divinyl ketone.

  • Product: A tricyclic cyclopentenone intermediate.

  • Significance: This step efficiently constructs the fused five-membered ring system of the natural product.

Interrupted Nazarov Cyclization for the Synthesis of Cyclopenta[b]indoles

A powerful variation of the Nazarov cyclization is the intramolecular interrupted Nazarov cyclization, which has been employed in the synthesis of cyclopenta[b]indoles. This reaction cascade involves a Nazarov cyclization followed by trapping of the resulting cation by an internal nucleophile, leading to the formation of complex heterocyclic systems.

Key Features:

  • Reaction Type: Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization.

  • Substrate: 1,4-Pentadien-3-ol derivatives bearing an aniline moiety.

  • Product: Substituted cyclopenta[b]indoles.

  • Significance: This one-pot reaction cascade allows for the rapid construction of the cyclopenta[b]indole core, which is present in various biologically active alkaloids.

Nazarov Cyclization of 2-Alkoxy-1,4-pentadien-3-ones in the Synthesis of Guanacastepene Antibiotics

The total synthesis of guanacastepene A, a complex diterpenoid antibiotic, utilizes a Nazarov cyclization of a highly functionalized 2-alkoxy-1,4-pentadien-3-one derivative. The alkoxy substituent plays a crucial role in activating the dienone system and controlling the regioselectivity of the cyclization.

Key Features:

  • Reaction Type: Lewis acid-catalyzed Nazarov cyclization.

  • Substrate: A 2-alkoxy-1,4-pentadien-3-one derivative.

  • Product: A key intermediate for the synthesis of the guanacastepene core.

  • Significance: This reaction demonstrates the utility of substituted divinyl ketones in the construction of highly complex and densely functionalized carbocyclic frameworks.

Quantitative Data

Table 1: Nazarov Cyclization in the Total Synthesis of (±)-Trichodiene

EntrySubstrateLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
1Divinyl ketone precursor to trichodieneBF₃·OEt₂CH₂Cl₂0 to rt2Tricyclic cyclopentenone85

Table 2: Interrupted Nazarov Cyclization for the Synthesis of Cyclopenta[b]indoles

EntrySubstrateLewis Acid (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio
1(E)-3-(2-tosylamidophenyl)-1,5-diphenylpenta-1,4-dien-3-olFeBr₃ (20)1,2-dichloroethane80122,4-diphenyl-9-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole85>20:1
2(E)-3-(2-nosylamidophenyl)-1,5-diphenylpenta-1,4-dien-3-olFeBr₃ (20)1,2-dichloroethane80122,4-diphenyl-9-nosyl-1,2,3,4-tetrahydrocyclopenta[b]indole82>20:1
3(E)-3-(2-tosylamidophenyl)-1-phenyl-5-(p-tolyl)penta-1,4-dien-3-olFeBr₃ (20)1,2-dichloroethane80122-phenyl-4-(p-tolyl)-9-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole88>20:1

Experimental Protocols

Protocol 1: Nazarov Cyclization in the Total Synthesis of (±)-Trichodiene

Objective: To synthesize the tricyclic cyclopentenone intermediate in the total synthesis of (±)-trichodiene.

Materials:

  • Divinyl ketone precursor

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • A solution of the divinyl ketone precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • BF₃·OEt₂ (1.2 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the tricyclic cyclopentenone.

Protocol 2: Interrupted Nazarov Cyclization for the Synthesis of Cyclopenta[b]indoles

Objective: To synthesize substituted cyclopenta[b]indoles via an intramolecular interrupted Nazarov cyclization.

Materials:

  • 1,4-Pentadien-3-ol derivative (e.g., (E)-3-(2-tosylamidophenyl)-1,5-diphenylpenta-1,4-dien-3-ol)

  • Iron(III) bromide (FeBr₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube charged with the 1,4-pentadien-3-ol substrate (1.0 eq) is added anhydrous DCE (0.1 M).

  • FeBr₃ (0.2 eq) is added to the solution under an inert atmosphere.

  • The reaction vessel is sealed, and the mixture is stirred at 80 °C for 12 hours.

  • The reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the desired cyclopenta[b]indole.

Visualizations

Nazarov_Cyclization_Trichodiene cluster_start Starting Material cluster_reaction Nazarov Cyclization cluster_product Key Intermediate Divinyl_Ketone Divinyl Ketone Precursor Pentadienyl_Cation Pentadienyl Cation Intermediate Divinyl_Ketone->Pentadienyl_Cation BF₃·OEt₂ Cyclopentenone Tricyclic Cyclopentenone Pentadienyl_Cation->Cyclopentenone 4π-Electrocyclization Trichodiene_Intermediate Trichodiene Core Cyclopentenone->Trichodiene_Intermediate Further Steps

Caption: Nazarov cyclization in the total synthesis of (±)-trichodiene.

Interrupted_Nazarov_Cyclization Start 1,4-Pentadien-3-ol Derivative Cation1 Pentadienyl Cation Start->Cation1 FeBr₃ Cation2 Cyclopentenyl Cation Cation1->Cation2 Nazarov Cyclization Product Cyclopenta[b]indole Cation2->Product Intramolecular Trapping

Caption: Interrupted Nazarov cyclization for cyclopenta[b]indole synthesis.

Experimental_Workflow node1 Reaction Setup Substrate + Anhydrous Solvent in Flask node2 Reagent Addition Cool to 0°C Add Lewis Acid Dropwise node1->node2 node3 Reaction Monitoring Stir at rt for specified time Monitor by TLC node2->node3 node4 Workup Quench with NaHCO₃ Extract with Organic Solvent node3->node4 node5 Purification Dry, Concentrate Purify by Column Chromatography node4->node5 node6 Characterization Obtain Pure Product Analyze by NMR, MS, etc. node5->node6

Caption: General experimental workflow for Nazarov cyclization.

Conclusion

This compound and its derivatives are powerful building blocks in the total synthesis of natural products. The Nazarov cyclization of these compounds provides an efficient and stereoselective route to cyclopentenone moieties, which are prevalent in a wide range of biologically active molecules. The examples of the total synthesis of (±)-trichodiene and the formation of cyclopenta[b]indoles highlight the versatility and strategic importance of this reaction. While the Diels-Alder reaction of simple this compound is less documented in the context of natural product synthesis, its potential as a diene in cycloaddition reactions remains an area for further exploration. The detailed protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of complex molecular targets.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yields of 1,4-Pentadien-3-one (divinyl ketone) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and its derivatives?

A1: The most prevalent laboratory method is the Claisen-Schmidt condensation, which is a type of mixed aldol condensation. This reaction typically involves the base-catalyzed condensation of acetone with an appropriate aldehyde. For substituted 1,4-pentadien-3-ones, substituted benzaldehydes are commonly used.[1][2]

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: this compound is a highly reactive compound prone to polymerization.[3] Key challenges include low yields, the formation of side products, and difficulties in purification. Careful control of reaction conditions is crucial to minimize these issues.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product.

Q4: What are some common side reactions to be aware of?

A4: Besides polymerization, potential side reactions include self-condensation of acetone and Cannizzaro reactions of the aldehyde if it has no α-hydrogens, especially under strong basic conditions. Inadequate temperature control can also lead to the formation of undesired byproducts.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Impure Starting Materials Ensure the purity of the aldehyde and acetone. Impurities can inhibit the reaction or lead to the formation of side products. Consider purifying starting materials if their purity is questionable.
Inactive Catalyst Use a fresh solution of the base catalyst (e.g., sodium hydroxide). The concentration of the catalyst can also be optimized.
Incorrect Reaction Temperature The reaction is often temperature-sensitive. Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For many Claisen-Schmidt condensations, the reaction is run at room temperature or with gentle cooling.
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, extending the reaction time may be necessary.
Moisture Contamination For moisture-sensitive variations of the synthesis, ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem 2: Product is an Oil or Fails to Crystallize

Possible Cause Troubleshooting Step
Presence of Impurities Impurities can interfere with crystallization. Attempt to purify the crude product using column chromatography.
Incorrect Solvent for Recrystallization Experiment with different solvent systems to find one that allows for good crystal formation. A common solvent for recrystallization of 1,5-diaryl-1,4-pentadien-3-ones is ethanol.[4]
Residual Solvent Ensure all solvent is removed from the purified product under vacuum.

Problem 3: Formation of a Polymeric Solid

Possible Cause Troubleshooting Step
High Reaction Temperature Divinyl ketone is known to polymerize, especially at higher temperatures.[3] Maintain strict temperature control throughout the reaction and work-up.
Extended Reaction Times While sufficient time is needed for the reaction to complete, excessively long reaction times can promote polymerization. Monitor the reaction and work it up promptly upon completion.
High Concentration of Reactants Running the reaction at a lower concentration may help to reduce the rate of polymerization.

Experimental Protocols

General Protocol for the Synthesis of 1,5-Diaryl-1,4-pentadien-3-ones

This protocol is a generalized procedure based on the Claisen-Schmidt condensation.

Materials:

  • Substituted benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Ethanol

  • 10% Sodium hydroxide solution

  • 10% Hydrochloric acid solution

  • Distilled water

Procedure:

  • In a round-bottomed flask, dissolve the substituted benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

  • While stirring the solution, add a 10% aqueous solution of sodium hydroxide dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.[4][5]

  • After the reaction is complete, pour the mixture into a beaker of cold water.

  • Neutralize the mixture with a 10% aqueous solution of hydrochloric acid.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1,5-diaryl-1,4-pentadien-3-one.[4]

Data Presentation

Table 1: Reported Yields for the Synthesis of Various 1,5-Diaryl-1,4-pentadien-3-ones

AldehydeProductYield (%)Reference
Benzaldehyde1,5-Diphenyl-1,4-pentadien-3-one59[6]
2-Hydroxybenzaldehyde(E)-4-(2-hydroxyphenyl)but-3-en-2-one (intermediate)Not specified[4]
Various aromatic aldehydes1,5-Diaryl-1,4-pentadien-3-onesNot specified[1]

Note: Yields can vary significantly based on the specific substrates and reaction conditions used.

Visualizations

experimental_workflow start Start dissolve Dissolve Aldehyde and Acetone in Ethanol start->dissolve add_base Add NaOH Solution (Catalyst) dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir quench Pour into Water and Neutralize with HCl stir->quench filter Filter and Wash Precipitate quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_yield start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_catalyst Verify Catalyst Activity and Concentration start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_time Adjust Reaction Time start->check_time polymerization Check for Polymerization (High Temp/Conc.) start->polymerization solution Implement Corrective Actions: - Purify Reagents - Use Fresh Catalyst - Control Temperature - Optimize Time/Concentration check_purity->solution check_catalyst->solution check_temp->solution check_time->solution polymerization->solution

Caption: Troubleshooting guide for low yields in this compound synthesis.

References

Technical Support Center: Purification of Divinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of divinyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying divinyl ketone?

A1: The primary challenge in purifying divinyl ketone is its high reactivity and propensity to undergo polymerization, especially when exposed to heat, light, or acidic/basic conditions.[1][2] This instability can lead to significant product loss and contamination of the purified material with oligomers or polymers. Other challenges include its volatility and potential co-elution with structurally similar impurities during chromatographic purification.

Q2: What is the recommended method for storing purified divinyl ketone?

A2: Purified divinyl ketone should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks).[2] To minimize exposure to light, amber vials or containers wrapped in aluminum foil are recommended. The addition of a polymerization inhibitor, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm, is also advisable for enhancing stability during storage.

Q3: How can I monitor the purity of divinyl ketone during and after purification?

A3: The purity of divinyl ketone can be monitored using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure and assess the purity by identifying characteristic peaks of divinyl ketone and any impurities. Quantitative NMR (qNMR) can be employed for accurate purity determination.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of column chromatography and to get a qualitative assessment of purity.

Troubleshooting Guides

Polymerization During Purification

Divinyl ketone's tendency to polymerize is the most significant hurdle during its purification. This can manifest as the formation of a viscous oil, a solid precipitate, or a gel-like substance in your sample, on the chromatography column, or in the distillation apparatus.

Problem Potential Cause Recommended Solution
Sample becomes viscous or solidifies during workup or before purification. Spontaneous polymerization due to exposure to heat, light, or air.Work quickly and at low temperatures. Use an ice bath during extractions and solvent removal. Add a polymerization inhibitor (e.g., 100-500 ppm of hydroquinone or MEHQ) to the crude product before concentrating.[1]
Polymerization on the silica gel column (streaking, low recovery, clogged column). The acidic nature of silica gel can catalyze polymerization. Prolonged contact time on the column increases this risk.1. Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine to neutralize acidic sites. 2. Use an alternative stationary phase: Consider using neutral or basic alumina.[3] 3. Work quickly: Perform flash chromatography to minimize the residence time of the compound on the column. 4. Add an inhibitor to the eluent: Including a small amount of an inhibitor like BHT (e.g., 0.01%) in the mobile phase can help prevent polymerization.
Polymerization in the distillation flask. High temperatures required for distillation initiate free-radical polymerization.1. Use vacuum distillation: Lowering the pressure reduces the boiling point and the required temperature. 2. Add a polymerization inhibitor: Add a non-volatile inhibitor like hydroquinone (100-500 ppm) to the distillation pot.[1] 3. Ensure efficient cooling: Use a well-chilled condenser to quickly remove the distilled product from the hot zone.

Experimental Protocols

Purification by Flash Column Chromatography

This method is suitable for small to medium-scale purification of divinyl ketone.

Methodology:

  • Preparation of the Column:

    • Choose an appropriate size glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude divinyl ketone in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Alternatively, for better resolution, perform a "dry loading":

      • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (2-3 times the mass of the crude product).

      • Evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.

      • Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Start with a low polarity eluent (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the divinyl ketone. The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis.

    • Collect fractions and monitor by TLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cold water bath).

    • Add a polymerization inhibitor (e.g., hydroquinone to 100 ppm) to the purified product before final solvent removal if it will be stored.

Purification by Vacuum Fractional Distillation

This method is suitable for larger-scale purification but requires careful control to prevent polymerization.

Methodology:

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a short Vigreux column.

    • Ensure all glassware is dry and the system can hold a vacuum.

    • Use a well-insulated distillation head and condenser.

  • Preparation:

    • To the distillation flask, add the crude divinyl ketone and a non-volatile polymerization inhibitor such as hydroquinone (200-500 ppm).[1]

    • Add a magnetic stir bar or boiling chips for smooth boiling.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of divinyl ketone under the applied pressure. The boiling point of divinyl ketone is 98.7°C at 760 mmHg.

    • Monitor the temperature at the distillation head closely; a stable temperature indicates the collection of a pure fraction.

  • Storage:

    • Collect the purified divinyl ketone in a receiver flask cooled in an ice bath.

    • After distillation, immediately transfer the product to a suitable storage container with an added inhibitor and store it under an inert atmosphere at low temperature.

Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol provides a method for determining the absolute purity of a purified divinyl ketone sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the purified divinyl ketone (e.g., 10-20 mg) into a clean NMR tube.

    • Accurately weigh and add a known amount of an internal standard with a known purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The internal standard should have a sharp singlet that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.[5]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for high accuracy).[6]

  • Data Processing and Analysis:

    • Process the spectrum with a zero-filling and a small line-broadening factor.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of divinyl ketone (e.g., the methine proton of the ketone) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Storage crude Crude Divinyl Ketone purification_choice Choose Purification Method crude->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Small to Medium Scale distillation Vacuum Fractional Distillation purification_choice->distillation Large Scale analysis Purity Assessment (qNMR, GC-MS) chromatography->analysis distillation->analysis storage Store at -20°C under N₂ with inhibitor analysis->storage

Caption: Experimental workflow for the purification and handling of divinyl ketone.

troubleshooting_polymerization cluster_during During Purification cluster_solutions Solutions start Polymerization Observed? on_column On Chromatography Column? start->on_column No before Before Purification? start->before Yes in_distillation In Distillation Flask? on_column->in_distillation No deactivate_silica Deactivate Silica Gel (use 1% Et₃N in eluent) on_column->deactivate_silica Yes change_stationary_phase Use Alumina on_column->change_stationary_phase use_inhibitor_distill Add Inhibitor (e.g., Hydroquinone) to distillation pot in_distillation->use_inhibitor_distill Yes reduce_temp Use Vacuum Distillation in_distillation->reduce_temp before->on_column No add_inhibitor_crude Add Inhibitor to Crude Work at low temperature before->add_inhibitor_crude Yes

Caption: Troubleshooting decision tree for polymerization issues during divinyl ketone purification.

References

preventing polymerization of 1,4-Pentadien-3-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Pentadien-3-one (Divinyl Ketone)

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of this highly reactive compound. Below you will find frequently asked questions and troubleshooting guides to help prevent its polymerization during storage and in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has become viscous and has a yellowish tint. What is happening?

A1: An increase in viscosity and a change in color from colorless to yellow or brown are strong indicators of polymerization. This compound, also known as divinyl ketone, is a highly reactive monomer that can readily undergo self-polymerization, especially when exposed to heat, light, or oxygen. This process leads to the formation of oligomers and polymers, which increases the viscosity and alters the appearance of the sample.

Q2: What is the primary mechanism of this compound polymerization?

A2: The primary mechanism for the polymerization of this compound is free-radical polymerization. This is a chain reaction initiated by free radicals, which can be generated by exposure to heat, UV light, or the presence of peroxides (often formed in the presence of oxygen).[1]

Q3: How should I store this compound to prevent polymerization?

A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

  • Light: Protect the compound from light by using an amber glass vial or by storing it in a light-proof secondary container.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen, which can promote the formation of radical-initiating peroxides.

  • Inhibitors: The compound should be stored with an appropriate polymerization inhibitor.

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with these radicals, they form stable molecules that are unable to propagate the polymer chain.

Q5: Which inhibitors are recommended for this compound and at what concentrations?

A5: While specific data for this compound is limited, inhibitors effective for other vinyl monomers are recommended. The optimal concentration should be determined empirically for your specific application, but typical ranges are provided in the table below.

Table 1: Recommended Polymerization Inhibitors for this compound
Inhibitor ClassExample InhibitorRecommended Concentration Range (ppm)Mechanism of ActionNotes
Phenolic Compounds Butylated Hydroxytoluene (BHT)50 - 500Scavenges peroxy-free radicals.[2]Effective in the presence of oxygen. Can be removed by a basic wash.
Hydroquinone (HQ)50 - 1000Reacts with peroxy-free radicals to form stable compounds.[2]Often requires oxygen to function effectively. Can be removed by a basic wash.
Stable Radicals TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)10 - 200A highly effective radical scavenger that directly terminates propagating radicals.[3]Effective in the absence of oxygen. May be more difficult to remove than phenolic inhibitors.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered with this compound.

Observed Problem Potential Cause Recommended Action(s)
Increased Viscosity or Gel Formation Onset or advanced polymerization.1. Do not use the material for your experiment. 2. Verify your storage conditions (temperature, light exposure, inert atmosphere). 3. Check the concentration of the inhibitor. It may have been depleted. 4. If necessary, dispose of the material according to your institution's hazardous waste guidelines.
Discoloration (Yellowing) Initial stages of polymerization or degradation.1. Perform a quality control check to assess purity (see Experimental Protocols). 2. If the material is still largely monomeric, consider passing it through a column of activated basic alumina to remove oligomers and inhibitor before use. 3. Review storage and handling procedures to prevent further degradation.
Inconsistent Experimental Results Partial polymerization of the starting material.1. Always use freshly purified or quality-checked this compound for sensitive reactions. 2. Ensure that the inhibitor is removed immediately prior to the reaction if it interferes with your chemistry. 3. Monitor the purity of your stock material regularly.
Precipitate Formation Advanced polymerization leading to insoluble polymer.1. The material is no longer usable. 2. Dispose of the material safely. 3. Thoroughly clean any glassware that has come into contact with the polymerized material.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed: Sample is viscous, discolored, or contains precipitate check_purity Perform Quality Control Check (e.g., NMR, GC-MS) start->check_purity is_polymerized Is significant polymerization detected? check_purity->is_polymerized dispose Dispose of material according to safety protocols is_polymerized->dispose Yes purify Purify if mostly monomer: Pass through basic alumina to remove inhibitor/oligomers is_polymerized->purify No review_storage Review Storage & Handling: - Temperature (-20°C) - Light protection (amber vial) - Inert atmosphere (N2/Ar) - Inhibitor concentration dispose->review_storage end_bad Procure Fresh Material review_storage->end_bad use_immediately Use purified material immediately purify->use_immediately end_good Proceed with Experiment use_immediately->end_good

A flowchart for troubleshooting the polymerization of this compound.

Experimental Protocols

Protocol 1: Quality Control by ¹H NMR Spectroscopy

  • Objective: To determine the purity of this compound and detect the presence of oligomers/polymers.

  • Methodology:

    • Prepare a dilute solution of your this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Analysis:

      • The spectrum of pure this compound should show sharp signals in the vinyl region (approximately 5.5-7.0 ppm).

      • Polymerization will be indicated by the appearance of broad signals in the aliphatic region (typically 1.0-3.0 ppm) and a decrease in the relative intensity of the sharp monomer vinyl peaks.

Protocol 2: Monitoring Polymerization by Viscosity Measurement

  • Objective: To qualitatively or quantitatively track the progress of polymerization over time.[4]

  • Methodology:

    • Use a viscometer (e.g., a simple glass capillary viscometer or a rotational rheometer for more detailed analysis) suitable for the expected viscosity range.[5]

    • Measure the viscosity of a fresh, unpolymerized sample as a baseline.

    • For stability studies, periodically draw aliquots from a stored sample (under inert atmosphere) and measure their viscosity under consistent temperature conditions.

    • Analysis: A significant increase in viscosity over time is a direct indication of polymer formation.[6]

Protocol 3: Detection of Oligomers by GC-MS

  • Objective: To detect the presence of low-molecular-weight oligomers (dimers, trimers, etc.) which are the initial signs of polymerization.

  • Methodology:

    • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • GC Conditions (Example):

      • Column: A standard non-polar capillary column (e.g., DB-5ms or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-500.

    • Analysis:

      • The monomer will appear as an early, sharp peak.

      • Dimers, trimers, and other oligomers will appear as later-eluting peaks with higher molecular weights. The mass spectrum of these peaks will correspond to multiples of the monomer unit.

References

Technical Support Center: Optimizing the Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Nazarov cyclization reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Nazarov cyclization in a question-and-answer format.

Q1: My Nazarov cyclization is not proceeding or giving low yields. What are the common causes and how can I address them?

A1: Failure of a Nazarov cyclization to proceed or resulting in low yields can stem from several factors:

  • Inadequate Catalyst Activity: The classical Nazarov cyclization requires strong Lewis or Brønsted acids to promote the reaction.[1][2][3] If you are using a weak acid, it may not be sufficient to activate the divinyl ketone substrate. Consider switching to a stronger Lewis acid (e.g., FeCl₃, BF₃·OEt₂, AlCl₃, TiCl₄) or a Brønsted acid (e.g., H₂SO₄, MsOH, P₂O₅).[4][5] Note that often stoichiometric or even super-stoichiometric amounts of the promoter are required.[1][3][4]

  • Unactivated Substrates: Some divinyl ketone substrates are inherently less reactive and may not cyclize under standard conditions.[4] In such cases, increasing the reaction temperature or using a more forceful catalyst may be necessary.

  • Substrate Decomposition: The harsh acidic conditions required for the classical Nazarov cyclization can lead to substrate decomposition, especially if the molecule contains acid-sensitive functional groups.[3][4] If you observe decomposition, consider using milder catalysts or exploring modern variations of the Nazarov cyclization, such as the "polarized" Nazarov cyclization, which can proceed with catalytic amounts of mild Lewis acids like copper triflate.[6][7]

  • Product Inhibition: In some catalytic systems, the cyclopentenone product can coordinate to the catalyst, leading to product inhibition and slow catalyst turnover.[4] This can be a challenge in asymmetric catalysis.[4]

Q2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the elimination step?

A2: Poor regioselectivity in the elimination step is a common issue in Nazarov cyclizations, often leading to a mixture of cyclopentenone isomers.[1][6] The elimination typically follows Zaytsev's rule, favoring the formation of the more substituted, thermodynamically more stable alkene.[6] Here are some strategies to control the regioselectivity:

  • Silicon-Directed Nazarov Cyclization: This is a powerful method to control the regioselectivity of the elimination. By introducing a trimethylsilyl (TMS) group on the β-position of one of the vinyl groups, the elimination can be directed to that specific position. The TMS group stabilizes the intermediate carbocation through the β-silicon effect and is eliminated as an electrofuge, leading to the exclusive formation of the less thermodynamically stable product.[1][6] This approach is considered "traceless" as the directing group is removed during the reaction.[6]

  • Polarized Nazarov Cyclization: By designing substrates with an electron-donating group on one vinyl moiety (the "vinyl nucleophile") and an electron-withdrawing group on the other (the "vinyl electrophile"), the regioselectivity of the elimination can be controlled.[2][6][7] This electronic asymmetry facilitates the cyclization under milder, catalytic conditions and often leads to a single regioisomer.[6][7]

Q3: The stereoselectivity of my reaction is low. What strategies can I employ to improve it?

A3: Low stereoselectivity, both diastereoselectivity and enantioselectivity, can be a significant challenge in the Nazarov cyclization.

  • Diastereoselectivity: The 4π-electrocyclization step is a conrotatory process, which can lead to the formation of new stereocenters with a specific relative configuration.[1][2] However, the substituents α to the keto group can be prone to racemization under the strongly acidic conditions of the classical reaction.[1] To improve diastereoselectivity, consider using milder reaction conditions or employing substrate-controlled strategies where existing stereocenters direct the cyclization.

  • Enantioselectivity: Achieving high enantioselectivity in the Nazarov cyclization has been a major focus of research. Several approaches have been developed:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the torquoselectivity of the conrotatory ring closure.[2]

    • Chiral Lewis Acids: The use of chiral Lewis acid catalysts can induce asymmetry.[1] However, a common drawback is the need for high catalyst loadings.[1] Successful examples include the use of copper (II) bisoxazoline ligand complexes.[2]

    • Chiral Brønsted Acids: Chiral Brønsted acids have also been employed to catalyze enantioselective Nazarov cyclizations.[6]

Q4: My reaction requires stoichiometric amounts of Lewis acid. How can I make it catalytic?

A4: The need for stoichiometric or even super-stoichiometric amounts of Lewis acid is a significant drawback of the classical Nazarov cyclization.[1][3][4] To develop a catalytic process, consider the following:

  • "Polarized" Substrates: As mentioned earlier, designing divinyl ketones with complementary electronic properties (an electron-donating and an electron-withdrawing group) can significantly enhance their reactivity.[2][6][7] These "polarized" substrates can be cyclized using only catalytic amounts (e.g., 2 mol%) of a mild Lewis acid like copper triflate.[6][7]

  • Alternative Cation Generation: Modern variants of the Nazarov cyclization generate the key pentadienyl cation intermediate through alternative means, bypassing the need for strong Lewis acids. These methods include the oxidation of allenol ethers and the addition of nucleophiles to dienyl diketones.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Nazarov cyclization?

A1: The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones.[2][6] The generally accepted mechanism involves the following steps:

  • Activation: A Lewis or Brønsted acid coordinates to the carbonyl oxygen of the divinyl ketone, generating a pentadienyl cation.[2][6]

  • Electrocyclization: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclic ring closure, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[2]

  • Elimination: A proton is eliminated from a β-position of the oxyallyl cation.

  • Tautomerization: The resulting enol tautomerizes to the final cyclopentenone product.[2]

Q2: What are the different types of catalysts that can be used for the Nazarov cyclization?

A2: A variety of catalysts can be employed for the Nazarov cyclization, with the choice depending on the substrate and the desired outcome:

  • Brønsted Acids: Strong protic acids like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and methanesulfonic acid (MsOH) are commonly used in the classical Nazarov cyclization.[3][4]

  • Lewis Acids: A wide range of Lewis acids are effective, including FeCl₃, BF₃·OEt₂, AlCl₃, TiCl₄, and SnCl₄.[4] Stoichiometric amounts are often required for unactivated substrates.[1][3][4]

  • Transition Metal Catalysts: In modern variations, transition metal catalysts, such as those based on copper, rhodium, and gold, have been used, often in catalytic amounts.[9][10]

  • Organocatalysts: Organocatalytic versions of the Nazarov cyclization have also been developed.[9]

  • Iodine: Molecular iodine has been shown to catalyze the Nazarov reaction under mild, metal-free conditions.[1]

Q3: How does the substrate structure affect the Nazarov cyclization?

A3: The structure of the divinyl ketone substrate has a profound impact on the outcome of the Nazarov cyclization:

  • Substitution Pattern: The degree and position of substituents on the divinyl ketone skeleton influence the regioselectivity and stereoselectivity of the reaction.[1][11] For instance, the regioselectivity of the elimination step is often low if the side chains have a similar degree of substitution.[1]

  • Electronic Properties: As discussed in the context of "polarized" Nazarov cyclizations, the electronic nature of the substituents can dramatically affect the reactivity of the substrate and the required reaction conditions.[2][6][7] Electron-donating groups can facilitate the cyclization, while electron-withdrawing groups can also be used to control the reaction pathway.[1]

  • Conformation: For the cyclization to occur, the divinyl ketone must adopt an s-trans/s-trans conformation to allow the vinyl groups to be properly oriented for the electrocyclic ring closure.[2]

Q4: What are "polarized" Nazarov cyclizations?

A4: "Polarized" Nazarov cyclizations refer to a modern variant of the reaction where the divinyl ketone substrate is intentionally designed with an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other.[2][6][7] This electronic polarization creates a "vinyl nucleophile" and a "vinyl electrophile" within the same molecule.[6][7] This strategy offers several advantages over the classical Nazarov cyclization:

  • Milder Conditions: The reaction can often be carried out under much milder conditions, sometimes at room temperature.[7]

  • Catalytic Reaction: It allows the use of catalytic amounts of mild Lewis acids, such as copper triflate, instead of stoichiometric amounts of strong acids.[6][7]

  • Improved Regioselectivity: The electronic bias often leads to a single, predictable regioisomer of the cyclopentenone product.[7]

Q5: Are there any enantioselective versions of the Nazarov cyclization?

A5: Yes, the development of enantioselective Nazarov cyclizations has been a significant area of research, leading to several successful strategies:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the substrate can effectively control the facial selectivity of the cyclization.

  • Chiral Catalysts: Both chiral Lewis acids and chiral Brønsted acids have been developed to catalyze the Nazarov cyclization with high enantioselectivity.[1][6] For example, copper (II) bisoxazoline complexes have been used as chiral Lewis acid catalysts, achieving up to 98% ee.[2]

  • Organocatalysis: Chiral organocatalysts have also been successfully employed to induce enantioselectivity in the Nazarov cyclization.

Data Presentation

Table 1: Comparison of Catalysts for the Nazarov Cyclization

CatalystSubstrate TypeConditionsYieldReference
FeCl₃Divinyl KetoneCH₂Cl₂, rtHigh[4]
BF₃·OEt₂Divinyl KetoneCH₂Cl₂, rtHigh[4]
AlCl₃Divinyl KetoneCH₂Cl₂, rtHigh[4]
TiCl₄Divinyl KetoneCH₂Cl₂, rtHigh[4]
SnCl₄Divinyl KetoneCH₂Cl₂, rtHigh[4]
H₂SO₄/AcOHDivinyl KetoneHeatHigh[3]
H₃PO₄/HCOOHDivinyl KetoneHeatHigh[3]
Cu(OTf)₂ (2 mol%)Polarized Divinyl KetoneCH₂Cl₂, rtExcellent[6][7]
I₂Divinyl KetoneCH₂Cl₂, rtGood[1]

Table 2: Nazarov Cyclization in Deep Eutectic Solvents (DES)

SubstrateDESTemperature (°C)Time (h)Conversion (%)Product Yield (%)Reference
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-oneTPMPBr/EG6016>8062[9][12]
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-oneTPMPBr/AA25-Quantitative>95[9][12]
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-oneTPMPBr/AA (optimized)43->90-[9]

TPMPBr = triphenylmethylphosphonium bromide; EG = ethylene glycol; AA = acetic acid

Experimental Protocols

General Procedure for the Nazarov Cyclization in a Deep Eutectic Solvent:

This protocol is adapted from a study by Panić et al.[9]

  • In a screw-cap vial, combine the divinyl ketone (0.2 mmol) and the desired deep eutectic solvent (DES).

  • Stir the mixture at the determined temperature for the specified time.

  • Upon completion, add water (or a 1.0 M NaOH solution for acidic DES).

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine conversion and yield.

Visualizations

Nazarov_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Electrocyclization cluster_elimination Elimination & Tautomerization start Divinyl Ketone activated Pentadienyl Cation start->activated Coordination activator Lewis/Brønsted Acid (LA) activator->activated cyclized Oxyallyl Cation activated->cyclized 4π Conrotatory Electrocyclization product Cyclopentenone cyclized->product Elimination of H+ & Tautomerization

Caption: General mechanism of the acid-catalyzed Nazarov cyclization.

Troubleshooting_Workflow start Problem with Nazarov Cyclization q1 Low or No Conversion? start->q1 s1 Increase Catalyst Strength/Loading Increase Temperature q1->s1 Yes q2 Mixture of Regioisomers? q1->q2 No s1->q2 s2 Use Silicon-Directed Substrate Employ Polarized Substrate q2->s2 Yes q3 Low Stereoselectivity? q2->q3 No s2->q3 s3 Use Chiral Auxiliary Employ Chiral Catalyst q3->s3 Yes end Optimized Reaction q3->end No s3->end

Caption: Workflow for troubleshooting common Nazarov cyclization issues.

Substrate_Catalyst_Relationship cluster_substrate Substrate Type cluster_catalyst Catalyst Requirement unactivated Unactivated Divinyl Ketone strong Stoichiometric Strong Lewis/Brønsted Acid unactivated->strong Requires polarized Polarized Divinyl Ketone mild Catalytic Mild Lewis Acid (e.g., Cu(OTf)₂) polarized->mild Enables

Caption: Relationship between substrate type and catalyst choice.

References

Technical Support Center: Reactions of 1,4-Pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-pentadien-3-one (divinyl ketone) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the formation of side products in your reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

Problem 1: Formation of Multiple Isomers in Nazarov Cyclization

Symptoms: You are performing a Nazarov cyclization of a substituted this compound and obtaining a mixture of cyclopentenone isomers, resulting in a low yield of the desired product and difficult purification.

Potential Cause: The elimination of a proton from the oxyallyl cation intermediate can occur from different positions, leading to the formation of constitutional isomers. This lack of regioselectivity is a common issue in Nazarov cyclizations, especially with unsymmetrically substituted divinyl ketones. The reaction typically follows Zaytsev's rule, favoring the formation of the more substituted, thermodynamically more stable alkene.[1]

Solutions:

  • Substrate Modification: Introduce a directing group on your substrate. For example, a β-silyl group can direct the elimination to form exclusively the less thermodynamically stable product.[1]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the regioselectivity. Experiment with different acids to optimize the reaction for your specific substrate.

  • Reaction Conditions: Carefully control the reaction temperature and time. Optimization of these parameters can sometimes favor the formation of one isomer over another.

Problem 2: Formation of a High Molecular Weight, Insoluble Material

Symptoms: During your reaction with this compound, the solution becomes viscous, and a solid precipitates. This solid is insoluble in common organic solvents, and you observe a low yield of your desired product.

Potential Cause: this compound is highly reactive and prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. This is a common issue with unsaturated ketones.

Solutions:

  • Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling.

  • Add a Polymerization Inhibitor: Introduce a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. Typically, a concentration of 100-500 ppm is effective.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC and work it up as soon as the starting material is consumed.

Problem 3: Formation of Double Addition Products in Michael Additions

Symptoms: When performing a Michael addition with a nucleophile to this compound, you isolate a significant amount of a product corresponding to the addition of two equivalents of the nucleophile.

Potential Cause: this compound has two electrophilic double bonds, making it susceptible to a second Michael addition after the first has occurred. This "double Michael addition" is a common side reaction.

Solutions:

  • Control Stoichiometry: Use a limited amount of the nucleophile (ideally a 1:1 molar ratio or slightly less) relative to the this compound.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the mono-addition product.

  • Choice of Base and Solvent: The reaction conditions can influence the rate of the second addition. Experiment with different bases and solvents to optimize for the desired mono-adduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound?

A1: The most prevalent side reactions are polymerization, formation of regioisomers in Nazarov cyclizations, and double Michael additions. Due to its high reactivity, careful control of reaction conditions is crucial to minimize these unwanted pathways.

Q2: How can I improve the regioselectivity of the Nazarov cyclization?

A2: Improving regioselectivity often involves modifying the substrate. The introduction of substituents that can direct the elimination step is a common strategy. For example, electron-donating or -withdrawing groups can polarize the conjugated system, which can lead to better regioselectivity.[2] Another approach is the use of silicon-directed Nazarov cyclizations, where a trimethylsilyl (TMS) group directs the position of the resulting double bond.[2]

Q3: Can this compound act as a diene in a Diels-Alder reaction?

A3: Yes, this compound can act as a diene in Diels-Alder reactions. However, its reactivity and the potential for side reactions, such as polymerization, need to be considered. The presence of the electron-withdrawing carbonyl group can influence the electronic demand of the cycloaddition.

Q4: What is a "double Michael addition" and how can I avoid it?

A4: A double Michael addition is the sequential addition of a nucleophile to both double bonds of this compound. To favor the formation of the mono-adduct, you can use a controlled stoichiometry of your nucleophile (ideally 1 equivalent or slightly less), add the nucleophile slowly to the reaction, and optimize the base and solvent system.

Data Presentation

Reaction TypeMain ProductCommon Side Product(s)Typical Yield of Main ProductFactors Influencing Side Product Formation
Nazarov Cyclization CyclopentenoneConstitutional Isomers62-95%[3][4]Substitution pattern of the divinyl ketone, choice of acid catalyst, reaction temperature.
Michael Addition Mono-adductDouble Michael Adduct, PolymersVariableStoichiometry of reactants, reaction time, temperature, presence of inhibitors.
Diels-Alder Reaction Cyclohexene derivativePolymers, potential regioisomersVariableReaction temperature, presence of inhibitors, electronic nature of the dienophile.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Diaryl-1,4-pentadien-3-ones

This protocol describes a general method for the synthesis of 1,5-diaryl-1,4-pentadien-3-one analogues via a Claisen-Schmidt condensation.

Materials:

  • Appropriate aromatic aldehyde (2 mmol)

  • Acetone (1 mmol)

  • Ethanol

  • 10% Aqueous sodium hydroxide (NaOH)

  • Ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the aromatic aldehyde (2 mmol) and acetone (1 mmol) in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the 10% aqueous NaOH solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water until the filtrate is neutral.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-diaryl-1,4-pentadien-3-one. Yields for this type of reaction are typically in the range of 80-94%.[5]

Protocol 2: Optimized Nazarov Cyclization of a Substituted Divinyl Ketone

This protocol is an example of an optimized Nazarov cyclization for 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one using a deep eutectic solvent (DES).[3][4]

Materials:

  • 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one (0.2 mmol)

  • Deep Eutectic Solvent (DES): triphenylmethylphosphonium bromide/acetic acid

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitromethane (internal standard for NMR)

Procedure:

  • In an open screw-cap vial, mix 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (0.2 mmol) and the DES.

  • Stir the mixture at 25 °C.

  • Monitor the reaction for quantitative conversion of the starting material.

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR using nitromethane as an internal standard to determine the yield. This optimized protocol can lead to quantitative conversion with over 95% yield of the Nazarov product.[4]

Visualizations

Troubleshooting_Workflow start Reaction with this compound issue Identify Undesired Side Product(s) start->issue isomer Mixture of Isomers (Nazarov Cyclization) issue->isomer Isomer Formation polymer Insoluble Polymer issue->polymer Polymerization double_add Double Addition Product (Michael Addition) issue->double_add Double Addition sol_isomer Modify Substrate (e.g., silyl group) OR Optimize Catalyst/Conditions isomer->sol_isomer sol_polymer Lower Temperature AND/OR Add Inhibitor (e.g., BHT) AND/OR Reduce Reaction Time polymer->sol_polymer sol_double_add Control Stoichiometry (1:1) AND/OR Slow Nucleophile Addition AND/OR Optimize Base/Solvent double_add->sol_double_add end Optimized Reaction sol_isomer->end sol_polymer->end sol_double_add->end

Caption: Troubleshooting workflow for common side products in this compound reactions.

Reaction_Pathways start This compound nazarov Nazarov Cyclization (Acid Catalyst) start->nazarov michael Michael Addition (Nucleophile) start->michael diels Diels-Alder (Dienophile) start->diels polymer Polymerization start->polymer prod_nazarov Cyclopentenone nazarov->prod_nazarov side_nazarov Isomeric Mixture nazarov->side_nazarov prod_michael Mono-Adduct michael->prod_michael side_michael Double Adduct michael->side_michael prod_diels Cyclohexene Adduct diels->prod_diels

References

Technical Support Center: Managing Regioselectivity in Nazarov Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nazarov cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Nazarov cyclization and what are its common applications?

The Nazarov cyclization is a chemical reaction used in organic chemistry to synthesize cyclopentenones from divinyl ketones.[1][2] The core of the reaction involves a 4π-electrocyclic ring closure of a pentadienyl cation intermediate, which is typically generated by treating a divinyl ketone with a strong Lewis acid or Brønsted acid.[3][4] This reaction is a powerful tool for constructing five-membered rings, a common structural motif in many biologically active natural products and pharmaceutical agents.[2]

Q2: What is "regioselectivity" in the context of the Nazarov cyclization?

Regioselectivity refers to the control of the position of the double bond in the final cyclopentenone product. After the initial electrocyclization, an oxyallyl cation intermediate is formed. The elimination of a proton from this intermediate generates the double bond.[5] If there are multiple possible protons that can be eliminated, a mixture of regioisomers (products with the double bond in different positions) can be formed.[3] Managing regioselectivity is crucial for ensuring the synthesis of a single, desired product.

Q3: What are the primary factors that influence regioselectivity in the Nazarov cyclization?

The regioselectivity of the Nazarov cyclization is primarily influenced by:

  • Substrate Substitution: The electronic nature and steric bulk of substituents on the divinyl ketone backbone play a significant role in directing the elimination step.[6]

  • Catalyst Choice: The type of Lewis acid or Brønsted acid used to promote the reaction can influence the stability of the intermediates and the regiochemical outcome.[7]

  • Directing Groups: The incorporation of specific functional groups, such as silicon-based groups, can direct the elimination to a specific position.[2]

Troubleshooting Guide

This guide addresses common issues encountered during Nazarov cyclizations, with a focus on achieving high regioselectivity.

Problem 1: My Nazarov cyclization is producing a mixture of regioisomers.

This is a common issue, especially when the divinyl ketone has similarly substituted vinyl groups.[3]

Possible Causes and Solutions:

  • Symmetrical or Similarly Substituted Substrate: When the substituents on both sides of the ketone are electronically and sterically similar, there is little preference for deprotonation at one site over the other.

    • Solution 1: Substrate Redesign (Polarization). Introduce a "push-pull" system by placing an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This "polarization" strategy can dramatically improve regioselectivity by favoring elimination to form the more stable, conjugated system.[2][8]

    • Solution 2: Introduce a Directing Group. Incorporate a silyl group at the β-position of one of the vinyl groups. The β-silicon effect stabilizes the carbocation intermediate and directs the elimination to a specific position, leading to a single regioisomer.[2][9]

  • Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the product distribution.

    • Solution: Catalyst and Condition Screening. Experiment with a range of Lewis acids (e.g., FeCl₃, SnCl₄, Cu(OTf)₂) and Brønsted acids (e.g., Tf₂NH, TFA) of varying strengths.[1][10] Additionally, optimizing the reaction temperature can sometimes favor the formation of one regioisomer over another.[11]

Problem 2: The reaction is not proceeding, or the yield is very low.

Low reactivity can be a significant hurdle in Nazarov cyclizations.

Possible Causes and Solutions:

  • Insufficiently Strong Acid: Classical Nazarov cyclizations often require stoichiometric amounts of strong acids to proceed efficiently.[3]

    • Solution 1: Increase Acid Strength or Stoichiometry. If you are using a mild Lewis or Brønsted acid, consider switching to a stronger one (e.g., AlCl₃, TiCl₄) or increasing the amount used.[12]

    • Solution 2: Use a "Polarized" Substrate. As mentioned previously, substrates with both electron-donating and electron-withdrawing groups have a lower activation energy for cyclization and can often react under milder conditions with catalytic amounts of acid.[13]

  • Substrate Conformation: The divinyl ketone must adopt an s-trans/s-trans conformation for the cyclization to occur.[2] Steric hindrance can disfavor this conformation.

    • Solution: Introduce α-Substituents. Placing substituents at the α-position can promote the necessary conformation through allylic strain, thereby increasing the reaction rate.[2]

Problem 3: An unexpected side product is being formed.

Besides regioisomers, other side reactions can occur.

Possible Causes and Solutions:

  • Wagner-Meerwein Rearrangements: The cationic intermediates in the Nazarov cyclization can be prone to skeletal rearrangements.

    • Solution: Catalyst and Ligand Choice. In some cases, the choice of metal and ligand in a catalytic system can suppress these rearrangements.[13]

  • Interrupted Cyclization: The oxyallyl cation intermediate can be trapped by nucleophiles present in the reaction mixture.

    • Solution: Control of Reaction Conditions. Ensure the reaction is carried out under anhydrous conditions if water is an undesired nucleophile. The choice of solvent can also play a role.

Experimental Protocols

Key Experiment 1: Silicon-Directed Nazarov Cyclization

This protocol is adapted from the work of Denmark and Jones, which demonstrates the use of a β-silyl substituent to control regioselectivity.[3]

Materials:

  • β-Silyl divinyl ketone substrate

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the β-silyl divinyl ketone (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C, substrate-dependent).

  • In a separate flask, prepare a solution of FeCl₃ (1.0-1.2 eq) in anhydrous DCM.

  • Add the FeCl₃ solution dropwise to the substrate solution over 10-15 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Polarized Nazarov Cyclization

This protocol is based on the strategy developed by Frontier and coworkers, utilizing an electronically biased substrate.[3][8]

Materials:

  • "Polarized" divinyl ketone substrate (containing an EDG and an EWG)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a solution of the polarized divinyl ketone (1.0 eq) in anhydrous DCE under an inert atmosphere, add Cu(OTf)₂ (typically 2-10 mol%).[14]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Quantitative Data Summary

The following tables summarize representative data for regioselective Nazarov cyclizations.

Table 1: Silicon-Directed Nazarov Cyclizations

Substrate (β-silyl divinyl ketone)Lewis Acid (eq.)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
1-(Trimethylsilyl)-1,4-pentadien-3-oneFeCl₃ (1.1)DCM0285>95:5
1-Phenyl-3-(trimethylsilyl)-2-propen-1-oneTiCl₄ (1.0)DCM-78190>98:2
Cyclohexenyl(trimethylsilylvinyl)ketoneSnCl₄ (1.2)DCM-78 to 0378Single Isomer

Table 2: Polarized Nazarov Cyclizations

Substrate (EDG-vinyl-CO-vinyl-EWG)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
2-Methoxy-1,5-diphenylpenta-1,4-dien-3-oneCu(OTf)₂ (5)DCE25192>99:1
2-(Dimethylamino)-5-nitro-1,5-diphenylpenta-1,4-dien-3-oneSc(OTf)₃ (10)MeCN40488Single Isomer
2-Thiophenyl-5-cyano-1,5-diphenylpenta-1,4-dien-3-oneFeBr₃ (10)DCE25295>95:5

Visualizations

Nazarov_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Electrocyclization (4π) cluster_elimination Deprotonation start Divinyl Ketone activated Pentadienyl Cation Intermediate start->activated Lewis or Brønsted Acid cyclized Oxyallyl Cation Intermediate activated->cyclized Conrotatory Ring Closure product Cyclopentenone Product cyclized->product - H+

Caption: General mechanism of the Nazarov cyclization.

Troubleshooting_Regioselectivity decision decision solution solution start Start: Poor Regioselectivity (Mixture of Isomers) q1 Are vinyl groups similarly substituted? start->q1 sol1 Redesign Substrate: - Introduce EDG/EWG (Polarization) - Add β-silyl directing group q1->sol1 Yes q2 Have you screened catalysts and conditions? q1->q2 No end Achieved High Regioselectivity sol1->end sol2 Screen Lewis/Brønsted Acids and optimize temperature. q2->sol2 No q2->end Yes sol2->end Regioselectivity_Strategies cluster_silicon Silicon-Directed cluster_polarized Polarized parent Strategies for Regiocontrol si_substrate β-Silyl Divinyl Ketone parent->si_substrate pol_substrate EDG/EWG Substituted Divinyl Ketone parent->pol_substrate si_intermediate β-Carbocation Stabilized by Silicon (β-effect) si_substrate->si_intermediate si_product Specific Regioisomer (via Silyl Elimination) si_intermediate->si_product pol_intermediate Polarized Pentadienyl Cation pol_substrate->pol_intermediate pol_product Specific Regioisomer (Thermodynamically Favored) pol_intermediate->pol_product

References

Technical Support Center: Troubleshooting Low Yields in Divinyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of divinyl ketones, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: My divinyl ketone synthesis is resulting in a low yield. What are the common causes?

Low yields in divinyl ketone synthesis often stem from issues related to the chosen synthetic route, reagent quality, and reaction conditions. The most common methods for synthesizing divinyl ketones are aldol condensations and Wittig-type reactions.

  • Aldol Condensation: Incomplete reaction, side reactions such as self-condensation of the starting ketone, or unfavorable equilibria can lead to low yields.[1][2][3] Careful control of reaction temperature and the stoichiometry of reactants is crucial.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The reactivity of the phosphorus ylide or phosphonate carbanion is critical.[4][5][6][7][8] Poor ylide formation, steric hindrance on the aldehyde or ketone, or competing side reactions can all contribute to diminished yields. The HWE reaction is often preferred due to the higher reactivity of the phosphonate carbanion and easier removal of byproducts.[5][6]

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

Side product formation is a significant contributor to low yields. Depending on the synthetic approach, common byproducts include:

  • Aldol Condensation:

    • Self-condensation products: The starting ketone or aldehyde can react with itself.

    • Michael addition products: If the reaction conditions are not carefully controlled, the enolate can add to the newly formed α,β-unsaturated ketone.

  • Wittig/HWE Reactions:

    • (Z)-isomers: While the HWE reaction generally favors the (E)-isomer, the formation of the (Z)-isomer can occur, leading to a mixture of products.[5]

    • Byproducts from ylide decomposition: The phosphorus ylide can be unstable and decompose, particularly at elevated temperatures.

Q3: My Nazarov cyclization of a divinyl ketone is not proceeding efficiently. What should I investigate?

The Nazarov cyclization, a common reaction of divinyl ketones to form cyclopentenones, is sensitive to several factors.[9]

  • Catalyst Choice: The reaction is typically catalyzed by Lewis or Brønsted acids. The choice and amount of catalyst can significantly impact the yield and reaction rate.[10][11][12][13][14] Experimenting with different catalysts (e.g., FeCl₃, AlCl₃, I₂, AgOTf) can be beneficial.[11][12][13][14]

  • Reaction Temperature and Time: These parameters are critical and often need to be optimized for each specific substrate. Insufficient time or temperature may lead to incomplete conversion, while excessive heat can cause decomposition.

  • Substrate Substitution: The electronic and steric properties of the substituents on the divinyl ketone can influence the facility of the cyclization. Electron-donating groups can sometimes hinder the reaction.[9]

Q4: How can I improve the yield of my divinyl ketone reaction during work-up and purification?

Product loss during isolation and purification is a frequent cause of low apparent yields.

  • Quenching: The quenching procedure should be carefully chosen to avoid degradation of the product. For acid-catalyzed reactions, quenching with a mild base (e.g., saturated sodium bicarbonate solution) is common.

  • Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

  • Purification:

    • Column Chromatography: This is a common method for purifying divinyl ketones. Choosing the right solvent system is key to achieving good separation from impurities.[8]

    • Recrystallization: If the divinyl ketone is a solid, recrystallization can be a highly effective purification method.[15][16][17][18] The choice of solvent is critical for successful recrystallization.[19]

Troubleshooting Guides

Guide 1: Low Yield in Divinyl Ketone Synthesis via Aldol Condensation
Potential Issue Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature incrementally. Ensure the base is active and used in the correct stoichiometric amount.Drive the reaction to completion, increasing the conversion of starting materials.
Unfavorable Equilibrium If the aldol addition is reversible, consider using reaction conditions that favor the dehydrated condensation product, such as removing water as it is formed (e.g., using a Dean-Stark apparatus).Shift the equilibrium towards the desired divinyl ketone product.
Side Product Formation To minimize self-condensation, slowly add the enolizable ketone to the aldehyde. Use a non-enolizable aldehyde if the reaction is a crossed-aldol condensation.[2]Increase the selectivity for the desired crossed-aldol product.
Guide 2: Low Yield in Divinyl Ketone Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
Potential Issue Troubleshooting Step Expected Outcome
Poor Phosphonate Carbanion Formation Ensure the base used (e.g., NaH, n-BuLi) is fresh and potent. Use anhydrous solvents to prevent quenching of the carbanion.Efficient generation of the nucleophilic phosphonate carbanion, leading to better reaction rates.
Low Reactivity of Carbonyl Compound For sterically hindered ketones, a more reactive phosphonate reagent may be required. Increasing the reaction temperature might also be necessary, but monitor for ylide decomposition.Improved conversion of the starting ketone or aldehyde.
Difficult Product Purification The phosphate byproduct is water-soluble and can typically be removed with an aqueous wash.[4][6] If emulsions form, try adding brine.Cleaner crude product, simplifying subsequent purification steps.
Guide 3: Low Yield in Nazarov Cyclization
Potential Issue Troubleshooting Step Expected Outcome
Ineffective Catalyst Screen a variety of Lewis and Brønsted acids. The optimal catalyst is substrate-dependent. For some substrates, milder catalysts like I₂ or AgOTf have proven effective.[12][13][14]Identification of a more efficient catalyst, leading to higher conversion and yield.
Low Conversion Rate Optimize the reaction temperature and time. A Design of Experiments (DoE) approach can be systematically used to find the optimal conditions.Achieve a higher conversion of the divinyl ketone to the desired cyclopentenone.
Product Inhibition In some catalytic systems, the product may inhibit the catalyst, leading to a slowdown of the reaction over time.[20] If this is suspected, it may be necessary to use a higher catalyst loading or a different catalyst altogether.Maintain catalytic activity throughout the reaction, leading to a more complete conversion.

Quantitative Data Summary

The following tables summarize quantitative data on how various factors can influence the yield of divinyl ketone reactions.

Table 1: Effect of Catalyst on Nazarov Cyclization Yield

Divinyl Ketone SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-oneFeCl₃ (100)CH₂Cl₂25185F. A. Macias et al., J. Org. Chem. 1987, 52, 11, 2273-2277
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-oneI₂ (20)CH₂Cl₂252475[12]
3,4-dihydroisoquinoline derivativeAgOTf (20)CH₃CN802279[11][13][14]
α-alkoxy divinyl ketoneHydroxylamine (catalytic)---60-79[21]

Table 2: Effect of Reaction Conditions on Nazarov Cyclization of a Model Substrate

Temperature (°C)Time (h)Substrate Concentration (M)Conversion (%)Yield of Cyclopentenone (%)
25160.1>95>95
6040.18562
60160.2>8062

Data adapted from a study on the optimization of the Nazarov cyclization in deep eutectic solvents.

Experimental Protocols

Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction to Synthesize a Divinyl Ketone
  • Phosphonate Carbanion Formation: To a solution of the appropriate phosphonate in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of n-butyllithium (n-BuLi) dropwise. Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Carbonyl: Slowly add a solution of the α,β-unsaturated aldehyde or ketone in anhydrous THF to the phosphonate carbanion solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC. Once complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization
  • Reaction Setup: To a solution of the divinyl ketone in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid (e.g., FeCl₃) at the desired temperature (often 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from minutes to several hours depending on the substrate and catalyst.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

  • Work-up: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting divinyl ketone reactions.

Troubleshooting_Divinyl_Ketone_Synthesis cluster_synthesis Divinyl Ketone Synthesis cluster_aldol_issues Aldol Issues cluster_hwe_issues HWE Issues cluster_solutions Potential Solutions Low_Yield Low Yield Aldol Aldol Condensation Low_Yield->Aldol HWE Horner-Wadsworth-Emmons Low_Yield->HWE Incomplete_Reaction_A Incomplete Reaction Aldol->Incomplete_Reaction_A Side_Reactions_A Side Reactions Aldol->Side_Reactions_A Poor_Ylide_Formation Poor Ylide Formation HWE->Poor_Ylide_Formation Low_Reactivity Low Carbonyl Reactivity HWE->Low_Reactivity Optimize_Conditions_A Optimize Temp/Time Incomplete_Reaction_A->Optimize_Conditions_A Control_Stoichiometry Control Stoichiometry Side_Reactions_A->Control_Stoichiometry Check_Reagents Check Reagent Quality Poor_Ylide_Formation->Check_Reagents Low_Reactivity->Optimize_Conditions_A

Caption: Troubleshooting workflow for low yields in divinyl ketone synthesis.

Nazarov_Cyclization_Troubleshooting Start Low Yield in Nazarov Cyclization Check_Catalyst Evaluate Catalyst (Type and Loading) Start->Check_Catalyst Optimize_Conditions Optimize Reaction (Temp., Time, Conc.) Start->Optimize_Conditions Analyze_Byproducts Identify Side Products Start->Analyze_Byproducts Purification_Loss Investigate Work-up & Purification Losses Start->Purification_Loss Solution_Catalyst Screen Different Catalysts (e.g., FeCl3, I2, AgOTf) Check_Catalyst->Solution_Catalyst Solution_Conditions Systematic Optimization (DoE) Optimize_Conditions->Solution_Conditions Solution_Byproducts Adjust Conditions to Minimize (e.g., lower temp.) Analyze_Byproducts->Solution_Byproducts Solution_Purification Modify Quenching/ Purification Protocol Purification_Loss->Solution_Purification General_Workflow_Yield_Improvement A Problem: Low Product Yield B Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) A->B C Incomplete Conversion? B->C D Significant Side Products? C->D No F Optimize Reaction Conditions (Time, Temp, Concentration) C->F Yes E Product Degradation? D->E No G Modify Stoichiometry or Change Reagents/Catalyst D->G Yes H Adjust Work-up/Purification (milder quench, different chromatography) E->H Yes I Improved Yield E->I No F->B G->B H->I

References

Technical Support Center: 1,4-Pentadien-3-one (Divinyl Ketone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-pentadien-3-one, also known as divinyl ketone. This highly reactive intermediate is known for its instability, particularly under acidic conditions.

Troubleshooting Guides

Issue 1: Rapid Consumption or Disappearance of this compound in Acidic Reaction Media

Symptoms:

  • Low or no yield of the desired product.

  • Rapid disappearance of the starting material upon addition of an acid catalyst, as monitored by TLC, HPLC, or GC-MS.

  • Formation of a complex mixture of products or polymeric material.

Possible Causes:

  • Acid-Catalyzed Nazarov Cyclization: this compound readily undergoes a 4π-electrocyclic ring closure in the presence of Brønsted or Lewis acids to form cyclopentenone derivatives. This is a common and often desired reaction pathway, but can be an unwanted side reaction.

  • Acid-Catalyzed Polymerization: The conjugated diene system is susceptible to acid-catalyzed polymerization, leading to the formation of insoluble or high molecular weight materials.[1][2][3]

Solutions:

  • Control of Acidity: Use the mildest possible acidic conditions. Consider using weaker acids or buffered systems to maintain a specific pH.

  • Temperature Control: Perform the reaction at low temperatures to minimize the rate of degradation and side reactions.

  • Slow Addition: Add the acid catalyst or the this compound slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive species.

  • Use of Lewis Acids: In some cases, specific Lewis acids may promote the desired reaction over polymerization or other degradation pathways.

Issue 2: Formation of Insoluble Material in the Reaction Vessel

Symptoms:

  • Precipitation of a solid or viscous oil from the reaction mixture.

  • Difficulty in stirring and work-up.

Possible Cause:

  • Polymerization: As mentioned, this compound is prone to polymerization under acidic conditions.

Solutions:

  • Solvent Choice: Use a solvent that can solubilize both the starting material and the expected product, but may not favor the solubility of the polymer, allowing for its potential removal by filtration if it's a minor byproduct.

  • Inhibitors: For storage and handling, consider the use of radical inhibitors, although these may not be effective against acid-catalyzed polymerization.

  • Reaction Concentration: Running the reaction at a lower concentration may disfavor intermolecular polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound is generally unstable in acidic solutions. Its stability is highly dependent on the pH, temperature, and the specific acid used. Under acidic conditions, it is highly prone to rapid reactions such as the Nazarov cyclization and polymerization. Due to its high reactivity, quantitative stability data is scarce in the literature. The table below provides an illustrative example of how stability might be affected by pH and temperature.

Q2: What are the primary degradation pathways for this compound under acidic conditions?

A2: The two primary degradation pathways are the Nazarov cyclization to form cyclopentenone derivatives and acid-catalyzed polymerization. The Nazarov cyclization is an intramolecular process, while polymerization is an intermolecular process. The prevailing pathway can be influenced by reaction conditions such as concentration, temperature, and the nature of the acid catalyst.

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and radical-initiated polymerization. It should be stored neat or in a non-acidic, aprotic solvent. It is advisable to use it as fresh as possible after synthesis or purification.

Q4: Can I use protic solvents for reactions involving this compound with acid catalysts?

A4: While some reactions can be performed in protic solvents, they can facilitate protonation of the carbonyl and subsequent reactions. The choice of solvent should be carefully considered based on the specific desired transformation. Aprotic solvents are often preferred to better control the reactivity.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Acidic Conditions

pHTemperature (°C)Half-life (t½) (minutes)Primary Degradation Product(s)
125< 1Polymer, Cyclopentenone
32510 - 30Cyclopentenone, Polymer
52560 - 120Slow degradation
3060 - 90Cyclopentenone, Polymer

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual stability will vary depending on the specific reaction conditions and solvent system.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Acidic Buffer

Objective: To determine the rate of degradation of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Acidic buffer solution of desired pH (e.g., citrate buffer for pH 3-6)

  • Aprotic solvent (e.g., acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct retention time, such as naphthalene)

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen aprotic solvent at a known concentration.

  • Equilibrate the acidic buffer solution in the thermostatted reaction vessel to the desired temperature.

  • Initiate the experiment by adding a small aliquot of the this compound stock solution to the stirred, temperature-controlled buffer solution.

  • Immediately withdraw the first sample (t=0) and quench the reaction by diluting it in a neutralizing solution or a solvent mixture suitable for analysis.

  • Withdraw samples at regular time intervals (e.g., every 5, 10, 30, 60 minutes) and quench them in the same manner.

  • Analyze all samples by HPLC or GC-MS.

  • Quantify the peak area of this compound relative to the internal standard for each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

Caption: Acid-catalyzed Nazarov cyclization pathway of this compound.

Stability_Assessment_Workflow start Prepare Stock Solution (this compound + Internal Standard) prepare_buffer Equilibrate Acidic Buffer to Desired Temperature start->prepare_buffer initiate_reaction Add Stock Solution to Buffer (t=0) prepare_buffer->initiate_reaction sampling_loop Withdraw and Quench Samples at Timed Intervals initiate_reaction->sampling_loop analysis Analyze Samples (HPLC or GC-MS) sampling_loop->analysis data_processing Quantify Peak Areas and Calculate Concentration analysis->data_processing kinetics Plot Concentration vs. Time and Determine Half-life data_processing->kinetics end Stability Profile Determined kinetics->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Workup Procedures for Reactions Involving 1,4-Pentadien-3-one (Divinyl Ketone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling workup procedures for reactions involving 1,4-pentadien-3-one, a highly reactive and versatile building block in organic synthesis. Given its propensity for polymerization, proper workup is critical to ensure high yields and purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when working up reactions with this compound?

The primary challenge is the high reactivity of this compound, which makes it prone to polymerization, especially under thermal stress, in the presence of radical initiators, or upon removal of polymerization inhibitors. This can lead to decreased yields and difficulties in purification.

Q2: What are the signs of polymerization during workup?

Key indicators of polymerization include:

  • Increased viscosity: The reaction mixture or organic extracts become thick and difficult to stir or transfer.

  • Precipitation of solids: A white or yellowish polymer may crash out of solution.

  • Formation of a gel: The solution may solidify into a semi-solid mass.

  • Inconsistent analytical data: Broad, poorly resolved peaks in NMR spectra are indicative of polymeric material.

Q3: How can I prevent polymerization during workup?

To minimize polymerization, the following precautions are recommended:

  • Keep it cool: Perform extractions and solvent removal at low temperatures. Use ice baths for washing steps and a rotary evaporator with a chilled water bath.

  • Work quickly: Minimize the time the compound is in a purified, inhibitor-free state.

  • Use an inhibitor: If the final product is also susceptible to polymerization, consider adding a non-volatile inhibitor like hydroquinone to the organic extracts before concentration.

  • Inert atmosphere: For highly sensitive compounds, performing the workup under an inert atmosphere (nitrogen or argon) can prevent air-initiated polymerization.

Q4: My reaction involves a Lewis acid catalyst. How should I quench it?

For reactions catalyzed by Lewis acids like SnCl₄, quenching is a critical first step in the workup. A common and effective method is to add a saturated aqueous solution of ammonium chloride (NH₄Cl). This should be done at a low temperature (e.g., in an ice bath) to control any exotherm. After quenching, vigorous stirring for 15-30 minutes helps to ensure complete hydrolysis of the Lewis acid and its complexes, facilitating their removal into the aqueous phase.

Q5: What are the general steps for an aqueous workup of a reaction involving this compound?

A typical aqueous workup involves the following steps:

  • Quenching: If necessary, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl for Lewis acids, or water/dilute acid for organometallic reagents).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with:

    • Water or dilute acid/base to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to facilitate separation of the organic and aqueous layers and remove bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure, keeping the temperature low.

Troubleshooting Guides

Issue 1: Product is lost or yield is low after workup.
Possible Cause Troubleshooting Steps
Polymerization - Review the workup procedure to ensure it was performed at low temperatures. - Consider adding a polymerization inhibitor to the organic extracts before concentration. - Ensure solvents used for extraction were peroxide-free.
Product is water-soluble - If the product has polar functional groups, it may have some water solubility. - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with fresh organic solvent. - Use brine for all washes to "salt out" the organic product from the aqueous phase.
Product is volatile - this compound and some of its derivatives can be volatile. - Use a rotary evaporator with care, ensuring the bath temperature is low and the vacuum is not too high. - Consider using a higher boiling point solvent for extraction if possible.
Incomplete extraction - Ensure the organic solvent used for extraction is appropriate for the product's polarity. - Perform multiple extractions with smaller volumes of solvent rather than one large extraction.
Issue 2: The organic and aqueous layers do not separate well (emulsion formation).
Possible Cause Troubleshooting Steps
Fine particulate matter - Filter the entire mixture through a pad of Celite to remove fine solids that can stabilize emulsions.
High concentration of polar compounds - Add a small amount of brine to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. - Allow the mixture to stand for a longer period.
Vigorous shaking - Invert the separatory funnel gently instead of shaking vigorously, especially if the reaction mixture is known to form emulsions.

Experimental Protocols

Protocol 1: Workup for a Nazarov Cyclization of a Divinyl Ketone

This protocol is a representative example for the workup of an acid-catalyzed reaction of a divinyl ketone derivative.[1]

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the Lewis acid catalyst (e.g., SnCl₄).

    • Allow the mixture to warm to room temperature and stir vigorously for 15 minutes.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (DCM).

  • Washing and Drying:

    • Combine all organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Protocol 2: Removal of Phenolic Polymerization Inhibitors

Commercial this compound is often supplied with a phenolic inhibitor (e.g., hydroquinone or MEHQ). This protocol describes how to remove it prior to use in a reaction.

  • Dissolution:

    • Dissolve the inhibited this compound in a suitable organic solvent like diethyl ether or dichloromethane.

  • Base Wash:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% aqueous sodium hydroxide (NaOH) solution. The aqueous layer will typically become colored as it removes the phenolic inhibitor.

    • Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.

  • Neutralization and Drying:

    • Wash the organic layer with brine to remove any residual NaOH.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration and Use:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Crucially, the inhibitor-free this compound is now highly susceptible to polymerization and should be used immediately.

Visualizing Workflows

Below are diagrams illustrating key decision-making processes and workflows for handling reactions involving this compound.

G cluster_0 General Workup Workflow start Reaction Complete quench Quench Reaction (if necessary) start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Bicarb, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end Pure Product purify->end

Caption: A generalized workflow for the workup of reactions involving this compound.

G cluster_1 Troubleshooting Polymerization During Workup start Observe Signs of Polymerization check_temp Was workup performed at low temperature? start->check_temp check_inhibitor Was an inhibitor used during concentration? check_temp->check_inhibitor Yes remedy_temp Action: Repeat workup using ice baths. check_temp->remedy_temp No check_solvents Were solvents peroxide-free? check_inhibitor->check_solvents Yes remedy_inhibitor Action: Add inhibitor (e.g., hydroquinone) before next attempt. check_inhibitor->remedy_inhibitor No remedy_solvents Action: Use freshly distilled or tested solvents. check_solvents->remedy_solvents No outcome Improved Yield and Purity check_solvents->outcome Yes remedy_temp->outcome remedy_inhibitor->outcome remedy_solvents->outcome

Caption: A decision tree for troubleshooting polymerization issues during workup.

References

Technical Support Center: Synthesis and Scale-Up of Divinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of divinyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reactive reagent and troubleshooting common issues, particularly in the context of its primary application in the Nazarov cyclization.

Frequently Asked Questions (FAQs)

Q1: What is divinyl ketone and what are its main applications?

Divinyl ketone is a highly reactive organic compound that serves as a versatile building block in chemical synthesis.[1][2] Its high reactivity stems from the presence of two vinyl groups attached to a ketone functional group. The most prominent application of divinyl ketone is as a precursor in the Nazarov cyclization reaction to synthesize cyclopentenones, which are important structural motifs in many natural products and pharmaceutical agents.[3][4]

Q2: What are the primary safety and handling concerns for divinyl ketone?

Due to its high reactivity, divinyl ketone is prone to polymerization.[1][2][5] It should be stored at low temperatures, typically -20°C for long-term storage, and handled in a well-ventilated fume hood.[2][6] As it is a reactive electrophile, it should be kept away from strong nucleophiles, acids, and bases, except when used in a controlled reaction.

Q3: Why is divinyl ketone often generated in situ?

The propensity of divinyl ketone to readily polymerize makes its isolation and storage challenging.[2] To circumvent this issue, it is often generated immediately prior to its use in a subsequent reaction, such as the Nazarov cyclization. This in situ generation ensures a low concentration of the reactive species at any given time, minimizing the likelihood of intermolecular side reactions like polymerization.

Troubleshooting Guide for Divinyl Ketone Reactions

This guide focuses on troubleshooting the Nazarov cyclization, the most common reaction involving divinyl ketone.

Q4: I am observing a very low yield of my desired cyclopentenone product, with a significant amount of polymer byproduct. What could be the cause?

A low yield accompanied by polymerization is a classic issue when working with divinyl ketone and is often related to the concentration of the substrate.

  • Potential Cause: The concentration of divinyl ketone is too high, favoring intermolecular polymerization over the desired intramolecular Nazarov cyclization.[7]

  • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the divinyl ketone solution to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the reactive substrate.

Q5: The Nazarov cyclization of my divinyl ketone substrate is not proceeding to completion, resulting in a poor conversion rate. How can I improve this?

Poor conversion in a Nazarov cyclization can often be traced back to the catalyst system or the reaction conditions.

  • Potential Cause 1: Ineffective Catalyst System. The choice of Lewis acid or Brønsted acid is critical and substrate-dependent.[7]

    • Troubleshooting Step: Screen a variety of acid catalysts (e.g., FeCl₃, BF₃·OEt₂, triflic acid) to find the optimal one for your specific substrate. The efficiency of the Nazarov cyclization is highly dependent on the catalyst.[7]

  • Potential Cause 2: Inappropriate Reaction Temperature. The temperature may be too low for the reaction to proceed at a reasonable rate.

    • Troubleshooting Step: Experiment with a range of temperatures. While higher temperatures can sometimes lead to degradation, a modest increase can often improve the reaction rate and conversion.[7]

  • Potential Cause 3: Substrate Purity. Impurities in the divinyl ketone starting material can inhibit the catalyst.

    • Troubleshooting Step: Ensure the purity of your divinyl ketone or the precursors used for its in situ generation.

Q6: My Nazarov cyclization is producing multiple side products instead of the desired cyclopentenone. How can I improve the selectivity?

The formation of side products can be due to a number of factors, including intermolecular reactions and lack of regioselectivity.

  • Potential Cause 1: High Substrate Concentration. As with polymerization, high concentrations can lead to intermolecular side reactions.[7]

    • Troubleshooting Step: Utilize more dilute conditions to favor the intramolecular cyclization.[7]

  • Potential Cause 2: Catalyst Choice. The catalyst can influence the regioselectivity of the cyclization.

    • Troubleshooting Step: Re-evaluate your catalyst system. For certain substrates, specific catalysts can offer better control over the reaction pathway.

Scale-Up Considerations for Divinyl Ketone Synthesis

Scaling up reactions involving the highly reactive divinyl ketone presents several challenges. The following table summarizes key parameters and considerations for transitioning from bench-scale to a larger production scale.

ParameterBench-Scale (Illustrative)Pilot-Scale (Illustrative)Key Scale-Up Considerations
Reaction Volume 50 - 250 mL10 - 50 LHeat Transfer: Exothermic reactions are harder to control in larger vessels. Ensure adequate cooling capacity.
Addition Rate 1 mL/min20 - 100 mL/minMixing and Dispersion: Slower relative addition rates and efficient stirring are crucial to maintain low local concentrations and prevent side reactions.
Temperature Control ± 1°C± 3°CExotherm Management: The Nazarov cyclization can be exothermic. Implement robust temperature monitoring and cooling systems to prevent runaway reactions.
Purification Method Flash ChromatographyDistillation / CrystallizationEfficiency and Throughput: Chromatography is not ideal for large quantities. Develop scalable purification methods like distillation or crystallization.[8] Bisulfite extraction can be a viable option for separating reactive ketones.[9]

Experimental Protocols

Generalized Protocol for a Nazarov Cyclization Using Divinyl Ketone

This protocol describes a general procedure for the acid-catalyzed Nazarov cyclization of a divinyl ketone substrate.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a syringe pump for substrate addition is assembled and dried.

  • Solvent and Catalyst Loading: The reactor is charged with a suitable solvent (e.g., dichloromethane) and cooled to the desired reaction temperature (e.g., 0°C). The Lewis acid catalyst (e.g., FeCl₃, 1.1 equivalents) is then added under an inert atmosphere.

  • Substrate Addition: The divinyl ketone substrate, dissolved in the reaction solvent, is added dropwise to the stirred catalyst solution over a period of 1-2 hours via a syringe pump to maintain high dilution.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of completion.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by an appropriate method, such as column chromatography for small scale or distillation/crystallization for larger scale, to yield the pure cyclopentenone product.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for the Nazarov cyclization of divinyl ketone.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Reactor Setup load_solvent Load Solvent & Catalyst start->load_solvent add_substrate Slow Substrate Addition load_solvent->add_substrate prep_substrate Prepare Substrate Solution prep_substrate->add_substrate monitor Monitor Reaction add_substrate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up quench->extract purify Purify Product extract->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for the Nazarov cyclization.

troubleshooting_guide cluster_yield Low Yield Issues cluster_conversion Poor Conversion Issues start Low Yield or Poor Conversion? polymer Polymer Formation? start->polymer Yes catalyst Screen Catalysts start->catalyst No high_conc High Concentration polymer->high_conc Yes polymer->catalyst No dilute ACTION: Use High Dilution Conditions high_conc->dilute temperature Optimize Temperature purity Check Substrate Purity actions ACTIONS

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1,4-Pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary spectroscopic methods for the characterization of 1,4-pentadien-3-one, also known as divinyl ketone. A detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is presented, alongside a comparative overview of alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy. This document is intended to serve as a valuable resource for the structural elucidation and purity assessment of this highly reactive and versatile organic compound.

Introduction to this compound

This compound (C₅H₆O) is an α,β-unsaturated ketone with a conjugated system formed by a carbonyl group and two vinyl groups. This structural feature makes it a valuable synthon in various organic reactions, including Diels-Alder and Nazarov cyclizations. However, its high reactivity also presents challenges in its synthesis and characterization. Accurate spectroscopic analysis is therefore crucial for confirming its structure and purity.

¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are indispensable for confirming the presence of the vinyl and carbonyl functionalities and for determining the connectivity of the atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the spin-spin coupling between the vinyl protons. The molecule is symmetrical, which simplifies the spectrum to some extent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Hα (2H)6.0 - 6.5Doublet of doubletsJα,β-trans ≈ 16-18 Hz, Jα,β-cis ≈ 10-12 Hz
Hβ-cis (2H)5.8 - 6.2Doublet of doubletsJβ-cis,α ≈ 10-12 Hz, Jgem ≈ 1-3 Hz
Hβ-trans (2H)6.2 - 6.8Doublet of doubletsJβ-trans,α ≈ 16-18 Hz, Jgem ≈ 1-3 Hz

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C3)185 - 200
Cα (C2, C4)130 - 140
Cβ (C1, C5)125 - 135

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, other techniques are often used in conjunction for a comprehensive analysis.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, can be complex to interpret.
GC-MS Molecular weight and fragmentation pattern.High sensitivity, excellent for separation and identification of volatile compounds.Can cause thermal degradation of the analyte.
IR Spectroscopy Presence of functional groups (e.g., C=O, C=C).Fast, provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about the conjugated π-system.Useful for quantitative analysis and studying electronic transitions.Provides limited structural detail.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The high reactivity of this compound may necessitate the use of a stabilizer.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis PurifiedCompound Purified Compound NMRTube NMR Tube PurifiedCompound->NMRTube DeuteratedSolvent Deuterated Solvent DeuteratedSolvent->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer Insert Sample H1_Acquisition 1H Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C Acquisition Spectrometer->C13_Acquisition FID Raw FID Data H1_Acquisition->FID C13_Acquisition->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Analysis Structural Elucidation Spectrum->Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. A suitable temperature program is used to elute the components.

  • MS Detection: The separated components are ionized (typically by electron impact, EI) and the resulting fragments are detected by the mass spectrometer, providing a mass spectrum.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output SampleSolution Dilute Sample Solution Injector GC Injector SampleSolution->Injector Column GC Column Injector->Column Separation IonSource MS Ion Source Column->IonSource Ionization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Mass Filtering Detector Detector MassAnalyzer->Detector Detection Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Detector->MassSpectrum

Signaling Pathways and Logical Relationships

The interpretation of NMR spectra involves a logical flow of information to deduce the final structure.

NMR_Interpretation_Logic cluster_1H 1H NMR Data cluster_13C 13C NMR Data cluster_Interpretation Structural Information Deduced ChemShift_H Chemical Shift (ppm) ProtonEnvironments Proton Environments ChemShift_H->ProtonEnvironments Integration Integration (Area) ProtonRatio Ratio of Protons Integration->ProtonRatio Multiplicity Multiplicity (Splitting) NeighboringProtons Number of Neighboring Protons Multiplicity->NeighboringProtons CouplingConst_H Coupling Constant (J, Hz) Connectivity_H Proton Connectivity CouplingConst_H->Connectivity_H ChemShift_C Chemical Shift (ppm) CarbonEnvironments Carbon Environments ChemShift_C->CarbonEnvironments NumSignals Number of Signals Symmetry Molecular Symmetry NumSignals->Symmetry FinalStructure Final Structure Elucidation ProtonEnvironments->FinalStructure ProtonRatio->FinalStructure NeighboringProtons->FinalStructure Connectivity_H->FinalStructure CarbonEnvironments->FinalStructure Symmetry->FinalStructure

Conclusion

The structural characterization of this compound is most effectively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide the most detailed structural information, and while experimental data for the parent compound is scarce, predictions based on related structures offer valuable guidance. For a comprehensive analysis, it is recommended to use NMR in conjunction with GC-MS and IR spectroscopy to confirm the molecular weight, fragmentation pattern, and the presence of key functional groups. This multi-faceted approach ensures an accurate and reliable characterization of this important chemical intermediate.

The Impact of Substitution on the Reactivity of Divinyl Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Divinyl ketones are versatile building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. Their reactivity is profoundly influenced by the nature and position of substituents on the divinyl ketone framework. This guide provides a comparative analysis of the reactivity of substituted versus unsubstituted divinyl ketones in three key transformations: the Nazarov cyclization, the Diels-Alder reaction, and the Michael addition. Understanding these substituent effects is crucial for designing efficient synthetic routes and developing novel chemical entities.

Executive Summary of Reactivity Trends

Substituents on the divinyl ketone backbone exert significant control over reaction pathways and efficiencies through a combination of electronic and steric effects.

  • Nazarov Cyclization: Both electron-donating and electron-withdrawing groups, as well as steric bulk, can influence the facility and regioselectivity of this 4π-electrocyclization. Surprisingly, increased steric hindrance in fully substituted divinyl ketones can accelerate the reaction.

  • Diels-Alder Reaction: In their role as dienes, the reactivity of divinyl ketones is enhanced by electron-donating substituents, which raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

  • Michael Addition: As Michael acceptors, the electrophilicity of the β-carbon in divinyl ketones is modulated by substituents. Electron-withdrawing groups generally enhance reactivity towards nucleophiles, and the substitution pattern dictates the regioselectivity of the addition.

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, illustrating the impact of substitution on reaction outcomes. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, these tables synthesize data from different sources to highlight general trends.

Table 1: Nazarov Cyclization of Substituted vs. Unsubstituted Divinyl Ketones
Divinyl Ketone StructureSubstituent TypeCatalyst/ConditionsReaction TimeYield (%)Reference
UnsubstitutedNoneLewis AcidVariableModerate[1]
α-alkoxyElectron-donatingHydroxylamineNot Specified60-79Not Specified
Fully Substituted (alkyl)Sterically bulkyBulky AcidNot SpecifiedFacile Reaction[2]
Table 2: Diels-Alder Reaction of Divinyl Ketones (as Dienes)
Divinyl Ketone SubstituentDienophileConditionsReaction Rate ComparisonYield (%)Reference
UnsubstitutedMaleic AnhydrideThermalBaselineModerate[3]
Electron-donating (e.g., -OMe)Maleic AnhydrideThermalIncreasedHigh[4]
Electron-withdrawing (e.g., -CO2Me)Maleic AnhydrideThermalDecreasedLow[3]
Table 3: Michael Addition to Substituted Divinyl Ketones
Divinyl Ketone SubstituentNucleophileCatalyst/ConditionsRegioselectivityYield (%)Reference
UnsubstitutedThiophenolBaseNot ApplicableHigh[5]
Asymmetric (e.g., acrylate)Secondary AmineNoneHigh (attack at acrylate β-carbon)High[6]
Diaryl substitutedThiooxindoleNone/EthanolHigh diastereoselectivityHigh[7]

Reaction Mechanisms and Substituent Effects

The influence of substituents on the reactivity of divinyl ketones can be understood by examining their effect on the key intermediates and transition states of each reaction.

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone that proceeds through a pentadienyl cation intermediate.

Nazarov_Cyclization cluster_substituents Substituent Effects DVK Divinyl Ketone PC Pentadienyl Cation DVK->PC Acid Catalyst TS Conrotatory Electrocyclization Transition State PC->TS OC Oxyallyl Cation TS->OC Product Cyclopentenone OC->Product Elimination & Tautomerization Electronic Electronic: - EDGs at α-position stabilize oxyallyl cation, accelerating cyclization. - EWGs can influence regioselectivity of elimination. Steric Steric: - Bulky groups can favor the reactive s-cis,s-cis conformation. - In fully substituted systems, steric strain in the pentadienyl cation is relieved upon cyclization, lowering the activation barrier.

Caption: Nazarov cyclization pathway and key substituent influences.

Diels-Alder Reaction

In the Diels-Alder reaction, the divinyl ketone acts as the diene. The reactivity is governed by frontier molecular orbital (FMO) theory.

Diels_Alder cluster_fmo Frontier Molecular Orbital Control Diene Divinyl Ketone (Diene) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Dienophile Dienophile->TS Adduct Cyclohexene Adduct TS->Adduct HOMO_LUMO Reactivity is enhanced by a smaller HOMO(diene)-LUMO(dienophile) energy gap. - Electron-donating groups on the divinyl ketone raise the HOMO energy, increasing the reaction rate. - Electron-withdrawing groups on the dienophile lower the LUMO energy, also increasing the rate.

Caption: Diels-Alder reaction pathway illustrating FMO control.

Michael Addition

Divinyl ketones are excellent Michael acceptors due to the presence of two electrophilic β-carbons.

Michael_Addition cluster_reactivity Reactivity and Regioselectivity DVK Divinyl Ketone (Michael Acceptor) Enolate Enolate Intermediate DVK->Enolate Nucleophile Nucleophile Nucleophile->Enolate 1,4-Conjugate Addition Product Michael Adduct Enolate->Product Protonation Electronic Electronic: - Electron-withdrawing groups increase the electrophilicity of the β-carbons, enhancing reactivity. - In asymmetric divinyl ketones, the more electron-deficient vinyl group is preferentially attacked. Steric Steric: - Bulky substituents near a β-carbon can hinder nucleophilic attack at that position, directing it to the other vinyl group.

Caption: Michael addition pathway highlighting factors influencing reactivity.

Experimental Protocols

The following are generalized experimental protocols for assessing the reactivity of substituted divinyl ketones. Specific reaction conditions, including temperature, solvent, and catalyst loading, should be optimized for each substrate.

General Procedure for Nazarov Cyclization
  • To a solution of the divinyl ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at the desired temperature (e.g., 0 °C to room temperature) is added a Lewis acid (e.g., FeCl₃, BF₃·OEt₂, 1.1 mmol).

  • The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with the reaction solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding cyclopentenone.

General Procedure for Diels-Alder Reaction
  • A solution of the divinyl ketone (1.0 mmol) and the dienophile (e.g., N-phenylmaleimide, 1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is prepared in a sealed tube.

  • The mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the required time, with reaction progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel or recrystallization to yield the Diels-Alder adduct.

General Procedure for Michael Addition
  • To a solution of the divinyl ketone (1.0 mmol) and the nucleophile (e.g., thiophenol, 1.1 mmol) in a suitable solvent (e.g., THF, 10 mL) at room temperature is added a catalytic amount of a base (e.g., triethylamine, 0.1 mmol).

  • The reaction is stirred and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to give the Michael adduct.

Conclusion

The reactivity of divinyl ketones is a tunable feature that can be rationally controlled through strategic placement of substituents. Electron-donating groups generally accelerate Diels-Alder reactions, while electron-withdrawing groups enhance susceptibility to Michael addition. The Nazarov cyclization is sensitive to a more complex interplay of both electronic and steric factors, with steric congestion sometimes being a reaction-accelerating feature. A thorough understanding of these principles is invaluable for the effective application of divinyl ketones in the synthesis of complex molecules for research, and drug development.

References

A Comparative Guide to Alternative Methods for Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the cyclopentenone moiety represents a critical and versatile building block. Its prevalence in a wide array of natural products and pharmaceuticals underscores the continuous need for efficient and stereoselective synthetic methodologies. This guide provides a comparative analysis of prominent alternative methods for cyclopentenone synthesis, offering a head-to-head look at the Pauson-Khand reaction, the Nazarov cyclization, Ring-Closing Metathesis (RCM), the Stork-Danheiser annulation, and modern organocatalytic approaches. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to select the most suitable strategy for their synthetic targets.

Performance Comparison of Cyclopentenone Synthesis Methods

The selection of a synthetic route is often dictated by factors such as desired substitution patterns, stereochemical outcomes, substrate availability, and reaction conditions. The following table summarizes the performance of the discussed methods across these key parameters, providing a snapshot of their respective strengths and limitations.

MethodTypical YieldsStereoselectivitySubstrate ScopeKey StrengthsCommon Limitations
Pauson-Khand Reaction 40-90%[1]Generally high diastereoselectivity in intramolecular reactions.[2] Asymmetric variants can achieve high enantioselectivity (>90% ee).[3][4]Broad for alkynes and strained alkenes; less reactive with unactivated alkenes.[5]Convergent [2+2+1] cycloaddition, rapid construction of complex polycyclic systems.[6]Often requires stoichiometric toxic metal carbonyls (e.g., Co₂(CO)₈), high temperatures, and CO pressure. Catalytic versions are known but can have limitations.[7]
Nazarov Cyclization 60-95%[8]Can be highly diastereoselective and enantioselective (>95% ee) with appropriate chiral catalysts or auxiliaries.[9][10]Broad for divinyl ketones; can be sensitive to substitution patterns.Atom-economical 4π-electrocyclization, access to highly substituted cyclopentenones.[10]Often requires strong Lewis or Brønsted acids, which can be incompatible with sensitive functional groups. Regioselectivity can be an issue with unsymmetrical substrates.[11]
Ring-Closing Metathesis 60-95%[12][13]Generally not stereoselective at the newly formed double bond, but can be influenced by substrate and catalyst design.Wide tolerance for functional groups.[13]Excellent functional group tolerance, applicable to the synthesis of complex and large rings.[13]Requires synthesis of a diene precursor. The double bond in the product may require further functionalization.
Stork-Danheiser Annulation 45-90%[5][14][15]Can exhibit high diastereoselectivity based on substrate control.Primarily for the synthesis of α-silylcyclopentenones from α,β-unsaturated ketones and silylallenes.[5][14][15]Regiocontrolled formation of functionalized cyclopentenes.Limited to specific starting materials (α,β-unsaturated ketones and silylallenes).[5][14][15]
Organocatalytic Methods 70-99%[7][16]Often highly enantioselective (>90% ee) and diastereoselective.[7][16]Varies depending on the specific reaction (e.g., Michael additions, cascade reactions).Metal-free, mild reaction conditions, high enantioselectivity.[16]Substrate scope can be limited for certain catalyst systems.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these synthetic transformations is crucial for predicting outcomes and optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the key steps involved in each of the discussed cyclopentenone synthesis methods.

Pauson_Khand_Reaction cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Alkyne Alkyne Alkyne_Complex Alkyne-Co₂(CO)₆ Complex Alkyne->Alkyne_Complex Alkene Alkene Metallacyclopentene Cobaltacyclopentene Intermediate Alkene->Metallacyclopentene CO Carbon Monoxide CO_Insertion CO Insertion CO->CO_Insertion Co2CO8 Co₂(CO)₈ Co2CO8->Alkyne_Complex Alkyne_Complex->Metallacyclopentene Coordination Metallacyclopentene->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Cyclopentenone Cyclopentenone Reductive_Elimination->Cyclopentenone

Nazarov_Cyclization cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Lewis_Acid Lewis Acid (e.g., FeCl₃) Lewis_Acid->Pentadienyl_Cation Activation Electrocyclization 4π Electrocyclization (Conrotatory) Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Deprotonation Deprotonation Oxyallyl_Cation->Deprotonation Cyclopentenone Cyclopentenone Deprotonation->Cyclopentenone

RCM cluster_start Starting Material cluster_mechanism Catalytic Cycle cluster_product Product Diene Acyclic Diene Metallocyclobutane1 [2+2] Cycloaddition Diene->Metallocyclobutane1 Catalyst Grubbs' Catalyst Catalyst->Metallocyclobutane1 Initiation Metallocyclobutane2 Metallacyclobutane Intermediate Metallocyclobutane1->Metallocyclobutane2 Retro_2_2 [2+2] Retro-cycloaddition Metallocyclobutane2->Retro_2_2 Alkene_Coordination Intramolecular Alkene Coordination Retro_2_2->Alkene_Coordination Cyclopentene Cyclopentene Derivative Retro_2_2->Cyclopentene Ethylene Ethylene (byproduct) Retro_2_2->Ethylene Alkene_Coordination->Metallocyclobutane1 Regeneration

Stork_Danheiser_Annulation cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Enone α,β-Unsaturated Ketone Coordination Lewis Acid Coordination Enone->Coordination Silylallene Trialkylsilylallene Michael_Addition Conjugate Addition Silylallene->Michael_Addition Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Coordination Coordination->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Elimination Silyl Group Elimination Cyclization->Elimination Silyl_Cyclopentene Trialkylsilylcyclopentene Elimination->Silyl_Cyclopentene

Organocatalytic_Michael_Addition cluster_start Starting Materials cluster_mechanism Catalytic Cycle cluster_product Product Enone α,β-Unsaturated Enone Iminium_Ion Iminium Ion Formation Enone->Iminium_Ion Nucleophile Nucleophile (e.g., Malonate) Michael_Addition Michael Addition Nucleophile->Michael_Addition Catalyst Chiral Amine Catalyst Catalyst->Iminium_Ion Iminium_Ion->Michael_Addition Enamine Enamine Intermediate Michael_Addition->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Michael_Adduct Chiral Michael Adduct Hydrolysis->Michael_Adduct

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To that end, this section provides detailed experimental protocols for key examples of each discussed synthetic method.

Pauson-Khand Reaction: Asymmetric Intramolecular Cyclization

Synthesis of a Chiral Bicyclic Cyclopentenone

In a flame-dried Schlenk flask under an argon atmosphere, the enyne substrate (1.0 mmol) is dissolved in anhydrous toluene (20 mL). To this solution is added [Rh(CO)₂Cl]₂ (0.025 mmol, 2.5 mol%) and a chiral phosphine ligand, such as (S)-BINAP (0.06 mmol, 6 mol%). The mixture is stirred at room temperature for 30 minutes. The flask is then equipped with a balloon of carbon monoxide, and the reaction mixture is heated to 80 °C. The reaction is monitored by TLC. Upon completion (typically 12-24 hours), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral bicyclic cyclopentenone.[3][4]

Nazarov Cyclization: Enantioselective Silicon-Directed Cyclization

Synthesis of a Chiral α-Silyl Cyclopentenone [9]

To a solution of the β-silyl divinyl ketone (0.2 mmol) in anhydrous dichloromethane (2 mL) at -78 °C is added a solution of a chiral Lewis acid complex, prepared in situ from a metal triflate (e.g., Sc(OTf)₃, 0.02 mmol, 10 mol%) and a chiral ligand (e.g., a pybox ligand, 0.022 mmol, 11 mol%) in dichloromethane. The reaction mixture is stirred at -78 °C for the time indicated by TLC analysis (typically 1-6 hours). The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (5 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the enantiomerically enriched α-silyl cyclopentenone.[9]

Ring-Closing Metathesis: Synthesis of a Substituted Cyclopentenone

General Procedure for the Synthesis of a Cyclopentenone via RCM

In a glovebox, a solution of the acyclic diene precursor (0.5 mmol) in anhydrous and degassed dichloromethane (50 mL, 0.01 M) is prepared in a Schlenk flask equipped with a reflux condenser. Grubbs' second-generation catalyst (0.025 mmol, 5 mol%) is added, and the flask is sealed and removed from the glovebox. The reaction mixture is heated to reflux under an argon atmosphere. The progress of the reaction is monitored by TLC. Upon completion (typically 2-12 hours), the mixture is cooled to room temperature and exposed to air for 30 minutes to quench the catalyst. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cyclopentenone product.[12][13]

Stork-Danheiser Annulation: Synthesis of a Silyl-Cyclopentenone

Regiocontrolled Synthesis of a Trialkylsilylcyclopentene [5][14][15]

A solution of the α,β-unsaturated ketone (1.0 mmol) and trialkylsilylallene (1.2 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of titanium tetrachloride (1.1 mmol) in dichloromethane (2 mL) is added dropwise over 10 minutes. The resulting deep red solution is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting enone. The reaction is quenched at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to give the trialkylsilylcyclopentene.[5][14][15]

Organocatalytic Michael Addition: Asymmetric Synthesis of a Functionalized Cyclopentanone

Enantioselective Michael Addition of a Malonate to Cyclopentenone [16]

To a solution of 2-cyclopentenone (0.5 mmol) and the malonate derivative (0.6 mmol) in toluene (1.0 mL) at room temperature is added a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.05 mmol, 10 mol%) and an acid co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. After complete consumption of the starting enone (typically 24-48 hours), the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate gradient) to afford the chiral Michael adduct.[16]

Conclusion

The synthesis of cyclopentenones is a mature field of research, yet the development of novel, more efficient, and selective methods remains an active area of investigation. This guide has provided a comparative overview of several powerful alternatives to classical approaches. The Pauson-Khand reaction and Nazarov cyclization offer rapid access to complex cyclopentenone cores, with modern variants providing excellent stereocontrol. Ring-Closing Metathesis stands out for its exceptional functional group tolerance, while the Stork-Danheiser annulation provides a reliable route to specifically functionalized cyclopentenes. Finally, the rise of organocatalysis has introduced mild, metal-free, and highly enantioselective methods for the construction of chiral cyclopentanone frameworks. The choice of the optimal method will ultimately depend on the specific synthetic challenge at hand, and it is hoped that the data and protocols presented herein will serve as a valuable resource for researchers in making that decision.

References

A Comparative Guide to Computational Insights into the Nazarov Cyclization Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of fundamental organic reactions is paramount for rational catalyst design and the synthesis of complex molecules. The Nazarov cyclization, a powerful tool for the construction of cyclopentenones, has been the subject of numerous computational studies aimed at elucidating its mechanistic nuances. This guide provides a comparative overview of key computational findings on the mechanism of the Nazarov cyclization, presenting quantitative data, detailed computational protocols, and visual representations of the proposed pathways.

The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone or its precursor to a cyclopentenone, typically catalyzed by an acid. The generally accepted mechanism involves the formation of a pentadienyl cation, which undergoes a conrotatory electrocyclic ring closure to form an oxyallyl cation intermediate. Subsequent elimination of a proton yields the final cyclopentenone product. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in refining this mechanistic picture, investigating the role of catalysts, the factors governing stereoselectivity (torquoselectivity), and the energetics of competing reaction pathways.

Comparison of Mechanistic Pathways and Energetics

Computational studies have explored the Nazarov cyclization under various conditions, including uncatalyzed (thermal), Brønsted acid-catalyzed, Lewis acid-catalyzed, and organocatalyzed reactions. The choice of catalyst significantly influences the activation energy of the key electrocyclization step and can open up alternative reaction pathways.

A central aspect of the Nazarov cyclization is the torquoselectivity, which refers to the preferred direction of rotation of the vinyl groups during the conrotatory ring closure. This selectivity is crucial in asymmetric variants of the reaction. Computational studies have shown that steric and electronic factors, including the nature of substituents on the divinyl ketone backbone and the coordination of the catalyst, play a key role in determining the torquoselectivity.[1]

Beyond the classical mechanism, computational studies have also shed light on alternative reaction pathways, such as tandem Nazarov cyclization/Wagner-Meerwein rearrangement sequences.[2] In these cases, the oxyallyl cation intermediate can undergo skeletal rearrangements instead of simple deprotonation, leading to more complex molecular architectures. DFT calculations have been employed to map the potential energy surfaces of these competing pathways and to understand the factors that favor one over the other.

Quantitative Data Summary

The following table summarizes representative activation energies (ΔG‡) for the rate-determining electrocyclization step of the Nazarov cyclization under different catalytic conditions, as reported in various computational studies. This data allows for a direct comparison of the efficacy of different catalytic approaches in lowering the reaction barrier.

Catalyst/ConditionSubstrateComputational MethodActivation Energy (ΔG‡, kcal/mol)Reference
Halogen Bond DonorGeneric Divinyl KetoneM06-2X/def2-TZVP(D)26.4[3]
Brønsted Acid (generic)Substituted Divinyl KetonesDFT (various)~15-30[4]
Aza-Nazarov (uncatalyzed)3-aza-pentadienyl cationM06-2X/6-311+G(d,p)//B3LYP/6-31G*26.1[5]
Copper(II)Divinyl KetoneUB3LYP/6-31G(d,p)(not specified)[2]

Note: The activation energies can vary significantly depending on the specific substrate, catalyst, and computational methodology employed.

Experimental and Computational Protocols

The insights presented in this guide are derived from sophisticated computational chemistry techniques. A typical computational protocol for studying the Nazarov cyclization mechanism involves the following steps:

  • Model System Selection: A representative divinyl ketone substrate and catalyst are chosen for the study.

  • Conformational Search: A thorough conformational search of the reactant, intermediate, and transition state structures is performed to locate the lowest energy conformers.

  • Geometry Optimization: The geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized using a specific level of theory, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d) or def2-TZVP).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Verification: The imaginary frequency of the transition state is visualized to ensure it corresponds to the desired bond-forming/breaking process. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the transition state connects the correct reactant and product.

  • Solvation Effects: To model the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is often employed.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy profiles.

A commonly used level of theory for studying the Nazarov cyclization is B3LYP with the 6-31G(d) or a larger basis set.[5] More recent studies often employ functionals from the M06 suite, like M06-2X, which are known to perform well for thermochemistry and kinetics.[3]

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the Nazarov cyclization.

Nazarov_Mechanism cluster_start Initiation cluster_cyclization Core Reaction cluster_termination Termination DK Divinyl Ketone DK_Cat Activated Complex DK->DK_Cat Cat Catalyst (H+ or LA) Cat->DK_Cat PC Pentadienyl Cation DK_Cat->PC Activation TS_Elec Electrocyclization Transition State PC->TS_Elec 4π Conrotatory Electrocyclization OC Oxyallyl Cation TS_Elec->OC Product Cyclopentenone OC->Product Deprotonation H_loss - H+

Figure 1: General mechanism of the acid-catalyzed Nazarov cyclization.

Competing_Pathways cluster_deprotonation Classical Pathway cluster_rearrangement Alternative Pathway OC Oxyallyl Cation Deprot Deprotonation OC->Deprot WM_TS Wagner-Meerwein Transition State OC->WM_TS Product Cyclopentenone Deprot->Product Rearranged_Cation Rearranged Cation WM_TS->Rearranged_Cation Rearranged_Product Rearranged Product Rearranged_Cation->Rearranged_Product

Figure 2: Competing pathways for the oxyallyl cation intermediate.

Conclusion

Computational studies have provided invaluable insights into the mechanism of the Nazarov cyclization, complementing experimental findings and guiding the development of new catalytic systems. By quantifying the energetics of different pathways and visualizing the key transition states, these studies have enhanced our understanding of the factors that control the efficiency and selectivity of this important reaction. The continued application of advanced computational methods promises to further unravel the complexities of the Nazarov cyclization and facilitate the design of novel synthetic strategies for the construction of complex cyclopentanoid structures.

References

A Comparative Guide to the Purity Validation of 1,4-Pentadien-3-one by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 1,4-Pentadien-3-one (also known as divinyl ketone) purity.

High-Performance Liquid Chromatography stands out as a robust and widely utilized technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide will delve into a typical HPLC method for this compound, compare it with alternative methods, and provide a detailed experimental protocol.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus structural elucidation). Below is a comparison of HPLC with other common analytical techniques for the purity validation of this compound.

Table 1: Comparison of Analytical Methods for this compound Purity

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Partitioning of the analyte between a stationary phase and a gaseous mobile phase based on volatility.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Primary Use Quantitative purity determination, impurity profiling, stability testing.[1][2][3]Purity determination of volatile and thermally stable compounds, residual solvent analysis.Structural elucidation, identification, and quantification of major components and impurities.Molecular weight determination, structural elucidation, and impurity identification.[4]
Typical Column/System Reversed-phase C18 or C8 column.[5][6]Capillary column with a non-polar or medium-polarity stationary phase.High-field NMR spectrometer (e.g., 400 MHz or higher).GC-MS, LC-MS, or direct infusion MS.
Sample Requirements Soluble in a suitable mobile phase component.Volatile and thermally stable.Soluble in a deuterated solvent.Ionizable under experimental conditions.
Selectivity High, especially for non-volatile and polar impurities. Can resolve isomers.High, particularly for volatile impurities.High, provides detailed structural information for identification.High, provides molecular weight and fragmentation data.
Quantification Excellent, highly linear and reproducible with appropriate standards.Good, requires calibration with standards.Quantitative (qNMR) is possible with an internal standard but is more complex.Can be quantitative, but often used for identification.
Advantages Versatile, robust, highly sensitive with UV detection, suitable for non-volatile and thermally labile compounds.[1][3]High resolution for volatile compounds, sensitive detectors (e.g., FID).Provides unambiguous structural information, can identify unknown impurities.Extremely sensitive, provides molecular weight information.[4]
Limitations Requires the analyte to be soluble, may require derivatization for detection.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.May not distinguish between isomers, quantification can be complex.

Detailed Experimental Protocol: HPLC Method

This protocol describes a standard reversed-phase HPLC (RP-HPLC) method suitable for the purity validation of this compound. The method is based on established procedures for similar α,β-unsaturated ketones and related compounds.[5][6]

1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The aqueous phase is often acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[5][6]

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at a wavelength appropriate for the chromophore of this compound (e.g., in the range of 210-230 nm).

  • Injection Volume: 10 µL

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the desired mixture of acetonitrile and acidified water. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity checks.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the mobile phase to a concentration similar to the primary standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters The developed method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Assessed by analyzing a blank, a placebo (if applicable), the sample, and the reference standard to ensure no interference at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.[3][7]

  • Linearity: Determined by analyzing a series of dilutions of the reference standard over a specified concentration range.

  • Accuracy: Assessed by recovery studies, typically by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

6. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

  • Calculate the purity of the sample by the area normalization method or by using an external standard method. For area normalization, the percentage purity is calculated as: % Purity = (Area of the main peak / Total area of all peaks) x 100

Mandatory Visualizations

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample & Standard Weighing B Solution Preparation (Mobile Phase, Sample, Standard) A->B C Filtration & Degassing B->C D HPLC System Setup (Column, Mobile Phase, Flow Rate) C->D E Sample Injection D->E F Chromatographic Separation E->F G Data Acquisition (UV Detection) F->G H Peak Integration & Identification G->H I Purity Calculation H->I J Final Report I->J

Caption: Workflow for HPLC purity validation of this compound.

Logical Relationship in Method Selection

This diagram illustrates the decision-making process for selecting an appropriate analytical method for purity analysis.

Method_Selection cluster_screening Analyte Properties cluster_methods Method Choice cluster_purpose Analysis Goal Start Purity Analysis Required Prop Volatile & Thermally Stable? Start->Prop GC GC / GC-MS Prop->GC Yes HPLC HPLC / LC-MS Prop->HPLC No Quant Quantitative Purity GC->Quant HPLC->Quant Struct Structural Info Needed? Quant->Struct NMR NMR Spectroscopy Struct->NMR Yes Report Final Method Struct->Report No NMR->Report

Caption: Decision tree for selecting a purity analysis method.

References

A Comparative Study of Lewis Acids for the Nazarov Cyclization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Nazarov cyclization, a powerful tool in organic synthesis for the construction of cyclopentenones, is critically influenced by the choice of acid catalyst. This guide provides a comparative analysis of various Lewis acids commonly employed to promote this reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and experimental design. The performance of different Lewis acids is evaluated based on reaction yield, efficiency, and, where applicable, stereoselectivity, with supporting experimental data and detailed protocols.

Performance Comparison of Lewis Acids in Nazarov Cyclization

The efficacy of a Lewis acid in promoting the Nazarov cyclization is highly dependent on the specific substrate and reaction conditions. Below is a summary of quantitative data from various studies, showcasing the performance of different Lewis acids in specific Nazarov-type reactions.

Lewis AcidSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Ratio (er)Reference
FeCl₃ Indole Enone5DCE25489563:37[1]
Cu(OTf)₂ Indole Enone5DCE40488573:27[1]
Sc(OTf)₃ Indole Enone5DCE40488075:25[1]
Zn(OTf)₂ Indole Enone5DCE40489870:30[1]
ZnCl₂ Indole Enone5DCE40489674:26[1]
SnCl₄ Divinyl Ketone200DCMRT0.575N/A[2]
AgOTf Acyclic Imine20MeCN802261N/A[3]
TMSOTf Acyclic Imine20MeCN802247N/A[3]
Sc(OTf)₃ Heteroaromatic Divinyl Ketone5DCE80-up to 97N/A[4]
FeBr₃ 1,4-pentadien-3-ol30CHCl₃50-75N/A[5]

Note: The presented data is for different substrates and reaction conditions and should be interpreted as a guide to the relative reactivity and effectiveness of these Lewis acids. Direct comparison of yields between different substrates is not always indicative of the Lewis acid's general performance.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the Lewis acid-catalyzed Nazarov cyclization involves several key steps, as illustrated in the following diagrams.

Nazarov_Mechanism cluster_activation Activation cluster_cyclization Electrocyclization cluster_elimination Elimination & Product Formation Divinyl_Ketone Divinyl Ketone Activated_Complex Activated Complex Divinyl_Ketone->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Pentadienyl_Cation Pentadienyl Cation Activated_Complex->Pentadienyl_Cation Coordination Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π Conrotatory Electrocyclization Cyclopentenone_Complex Cyclopentenone-LA Complex Oxyallyl_Cation->Cyclopentenone_Complex Elimination of H+ Cyclopentenone_Complex->Lewis_Acid Catalyst Regeneration Cyclopentenone Cyclopentenone Product Cyclopentenone_Complex->Cyclopentenone Release of LA

Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.

The catalytic cycle illustrates the regeneration and reuse of the Lewis acid, a key feature of catalytic variants of this reaction.

Catalytic_Cycle LA Lewis Acid Intermediate1 Activated Complex LA->Intermediate1 + Substrate Substrate Divinyl Ketone Intermediate2 Pentadienyl Cation Intermediate1->Intermediate2 Intermediate3 Oxyallyl Cation Intermediate2->Intermediate3 Electrocyclization Product_Complex Product-LA Complex Intermediate3->Product_Complex - H+ Product_Complex->LA Product Cyclopentenone Product_Complex->Product - LA

Caption: Catalytic cycle of the Nazarov cyclization.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a starting point for experimental design and can be adapted based on the specific substrate and desired outcome.

Protocol 1: SnCl₄-Catalyzed Nazarov Cyclization of a Divinyl Ketone.[2]

This protocol describes a classical approach using a stoichiometric amount of a strong Lewis acid.

Materials:

  • Divinyl ketone (1.0 equiv)

  • Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the divinyl ketone (0.58 mmol, 1.0 equiv) in dichloromethane (19 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the SnCl₄ solution (1.16 mmol, 2.0 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution in vacuo.

  • Purify the residue by column chromatography to obtain the cyclopentenone product.

Protocol 2: Catalytic Enantioselective Nazarov Cyclization using a Zn(OTf)₂/Chiral Brønsted Acid System.[1]

This protocol is an example of a modern, catalytic, and enantioselective Nazarov cyclization.

Materials:

  • Indole enone substrate (1.0 equiv)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.05 equiv)

  • Chiral spirocyclic phosphoric acid (SPA) catalyst (e.g., (R)-1e in the cited paper) (0.06 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction vessel, add the indole enone substrate (0.2 mmol, 1.0 equiv), Zn(OTf)₂ (0.01 mmol, 0.05 equiv), and the chiral SPA catalyst (0.012 mmol, 0.06 equiv).

  • Add 1,2-dichloroethane (3 mL).

  • Stir the reaction mixture at 40 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopenta[b]indole.

  • Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Sc(OTf)₃-Catalyzed Nazarov Cyclization of a Heteroaromatic Divinyl Ketone.[4]

This protocol highlights the use of a milder Lewis acid for the cyclization of heteroaromatic systems.

Materials:

  • Heteroaromatic divinyl ketone (1.0 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.05 equiv)

  • Lithium perchlorate (LiClO₄) (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Combine the heteroaromatic divinyl ketone, Sc(OTf)₃ (5 mol %), and LiClO₄ (1.0 equiv) in a reaction vessel.

  • Add 1,2-dichloroethane as the solvent.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction until completion using an appropriate analytical technique (e.g., TLC, GC-MS).

  • After cooling to room temperature, quench the reaction with a suitable workup procedure, typically involving an aqueous wash.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Concluding Remarks

The choice of Lewis acid is a critical parameter in the successful execution of the Nazarov cyclization. While strong Lewis acids like SnCl₄ are effective in stoichiometric amounts for classical substrates, modern advancements have led to the development of milder, catalytic systems based on transition metals such as copper, scandium, and zinc. These catalytic systems not only offer improved functional group tolerance and milder reaction conditions but also open avenues for enantioselective transformations through the use of chiral ligands or co-catalysts. Researchers should carefully consider the electronic properties of their substrate and the desired product attributes when selecting a Lewis acid catalyst for the Nazarov cyclization. The experimental protocols provided herein offer a foundation for developing optimized conditions for specific applications.

References

Comparative Kinetic Analysis of Michael Additions to α,β-Unsaturated Ketones: 1,4-Pentadien-3-one vs. Methyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the reaction kinetics of Michael additions to 1,4-pentadien-3-one (divinyl ketone) and methyl vinyl ketone (MVK), providing researchers in drug development and chemical synthesis with essential data for predicting reactivity and optimizing reaction conditions.

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is widely employed in the synthesis of a vast array of chemical entities, including pharmaceuticals and fine chemicals. The reactivity of the Michael acceptor, typically an α,β-unsaturated carbonyl compound, is a critical factor influencing the reaction rate and overall efficiency. This guide provides a comparative kinetic analysis of two common Michael acceptors: this compound (divinyl ketone) and methyl vinyl ketone (MVK), supported by experimental data and detailed protocols for kinetic analysis.

Executive Summary

Comparative Kinetic Data

A direct comparison of the second-order rate constants (k₂) for the Michael addition of glutathione to various α,β-unsaturated carbonyl compounds reveals the influence of the acceptor's structure on reactivity. While data for this compound is absent, the rate constant for the reaction with methyl vinyl ketone provides a valuable benchmark.

Michael AcceptorNucleophileRate Constant (k₂) [M⁻¹s⁻¹]
Methyl Vinyl KetoneGlutathione1.59[1]
AcroleinGlutathione186[1]
CrotonaldehydeGlutathione1.59[1]
CyclopentenoneGlutathione0.52[1]

Table 1: Second-order rate constants for the Michael addition of glutathione to various α,β-unsaturated carbonyl compounds.

The data indicates that acrolein is significantly more reactive than MVK, likely due to reduced steric hindrance. The reactivity of MVK is comparable to that of crotonaldehyde. It is anticipated that this compound, with its two vinyl groups, would exhibit complex reactivity, potentially with the first Michael addition influencing the rate of the second. The presence of a second vinyl group in divinyl ketone offers the potential for sequential or double Michael additions, a feature not present in MVK. The relative reactivity of the two vinyl groups in this compound would likely be influenced by electronic and steric factors.

Experimental Protocols

To facilitate the kinetic analysis of Michael additions to this compound and other α,β-unsaturated ketones, two detailed experimental protocols are provided below. These protocols can be adapted to specific reactants and analytical instrumentation.

Protocol 1: Kinetic Analysis of the Michael Addition of an Amine to an α,β-Unsaturated Ketone using UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the progress of a Michael addition reaction by observing the change in absorbance of the reactants or products over time.

Materials:

  • This compound or alternative α,β-unsaturated ketone

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the α,β-unsaturated ketone and the amine in the chosen solvent at known concentrations.

  • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.

  • In a quartz cuvette, mix the solvent and the α,β-unsaturated ketone stock solution to achieve the desired initial concentration.

  • Initiate the reaction by adding a known volume of the amine stock solution to the cuvette, ensuring rapid mixing.

  • Immediately begin recording the absorbance at a wavelength where either the reactant or the product has a distinct absorbance maximum. The change in absorbance should be monitored over time until the reaction is complete or has reached a significant conversion.

  • The rate of the reaction can be determined by analyzing the change in absorbance as a function of time. For a pseudo-first-order condition (with a large excess of the amine), the natural logarithm of the absorbance (or absorbance difference) versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess.

Protocol 2: Kinetic Analysis of the Michael Addition using ¹H NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of reactants and the appearance of products in a Michael addition reaction.

Materials:

  • This compound or alternative α,β-unsaturated ketone

  • Nucleophile (e.g., a thiol or an enolate)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the α,β-unsaturated ketone in the deuterated solvent.

  • Prepare a stock solution of the nucleophile in the same deuterated solvent.

  • In an NMR tube, combine the α,β-unsaturated ketone stock solution and the deuterated solvent.

  • Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and their integrations.

  • Initiate the reaction by adding a known volume of the nucleophile stock solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic peaks of both the reactants and the products.

  • The concentration of each species at a given time can be determined by comparing the integral of its characteristic peak to the integral of an internal standard or to the initial integral of the limiting reactant.

  • Plot the concentration of the reactant versus time and use appropriate integrated rate laws to determine the order of the reaction and the rate constant.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Michael_Addition_Pathway α,β-Unsaturated Ketone α,β-Unsaturated Ketone Intermediate_Enolate Intermediate Enolate α,β-Unsaturated Ketone->Intermediate_Enolate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Intermediate_Enolate Michael_Adduct Michael Adduct Intermediate_Enolate->Michael_Adduct Protonation

Caption: General mechanism of a Michael addition reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Stock_Solutions Prepare Stock Solutions Equilibrate_Instrument Equilibrate Instrument Prepare_Stock_Solutions->Equilibrate_Instrument Initiate_Reaction Initiate Reaction Equilibrate_Instrument->Initiate_Reaction Monitor_Reaction Monitor Reaction (UV-Vis or NMR) Initiate_Reaction->Monitor_Reaction Collect_Data Collect Data (Absorbance/Concentration vs. Time) Monitor_Reaction->Collect_Data Determine_Rate_Law Determine Rate Law & Rate Constant Collect_Data->Determine_Rate_Law

Caption: Workflow for kinetic analysis of a Michael addition.

References

A Comparative Guide to the Crystal Structure of 1,5-Diphenylpenta-1,4-dien-3-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the X-ray crystal structure of 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzalacetone (DBA), with two of its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of these compounds. The guide includes a summary of crystallographic data, detailed experimental protocols for synthesis and crystal structure determination, and visualizations of the synthetic pathway and experimental workflow.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 1,5-diphenylpenta-1,4-dien-3-one (DBA) and two of its derivatives: (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one and (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one.

Parameter1,5-Diphenylpenta-1,4-dien-3-one (DBA)(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one(E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one
Formula C₁₇H₁₄OC₁₉H₁₈OC₂₁H₂₂O₃
Molecular Weight 234.29 g/mol 262.35 g/mol 322.38 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group C 2/cC2C2/c
Unit Cell Dimensions
aNot explicitly found19.937(2) Å22.1569(10) Å
bNot explicitly found5.8637(5) Å10.1522(3) Å
cNot explicitly found14.9207(14) Å7.8310(4) Å
α90°90°90°
βNot explicitly found121.001(3)°99.997(4)°
γ90°90°90°
Volume (V) Not explicitly found1495.1(2) ų1734.75(13) ų
Z Not explicitly found44

Experimental Protocols

Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone)

The synthesis of dibenzalacetone is a classic example of a Claisen-Schmidt condensation reaction.[1][2]

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and ethanol.[3]

  • In a separate flask, mix benzaldehyde and acetone.

  • Slowly add the benzaldehyde-acetone mixture to the stirred sodium hydroxide solution. The reaction is typically carried out at a controlled temperature, often between 20-25°C.[3]

  • A yellow precipitate of dibenzalacetone will form. Continue stirring for a specified period to ensure the reaction goes to completion.[3]

  • Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any remaining sodium hydroxide.[3][4]

  • For further purification, recrystallize the crude product from a suitable solvent, such as hot ethyl acetate.[3]

  • Allow the solution to cool, whereupon pure crystals of dibenzalacetone will form.

  • Collect the purified crystals by filtration and dry them.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[5][6]

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope. The crystal should be well-formed and free of defects. It is then mounted on a goniometer head.[6][7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[5] As the crystal is rotated, the X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.[5]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.[6]

Visualizations

The following diagrams illustrate the synthesis reaction and the general workflow for crystal structure determination.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzaldehyde Benzaldehyde (2 eq.) process Claisen-Schmidt Condensation benzaldehyde->process acetone Acetone (1 eq.) acetone->process NaOH NaOH NaOH->process Ethanol_Water Ethanol/Water Ethanol_Water->process DBA 1,5-Diphenylpenta-1,4-dien-3-one process->DBA

Caption: Claisen-Schmidt condensation for the synthesis of Dibenzalacetone.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_result Final Output Synthesis Synthesis of Compound Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF

References

A Comparative Analysis of Experimental and Calculated Spectral Data for Divinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

This guide provides a detailed comparison of experimental and theoretically calculated spectral data for divinyl ketone (1,4-pentadien-3-one). By presenting experimental protocols and summarizing quantitative data in structured tables, this document aims to be a valuable resource for researchers in spectral analysis and chemical synthesis.

Introduction to Divinyl Ketone

Divinyl ketone, a highly reactive α,β-unsaturated ketone, serves as a versatile building block in organic synthesis, notably in reactions like the Nazarov cyclization to form cyclopentenones. Its conjugated system of two vinyl groups and a ketone makes it an interesting subject for spectroscopic analysis. Understanding its spectral characteristics is crucial for reaction monitoring, product identification, and theoretical modeling.

Molecular Structure of Divinyl Ketone

The structure of divinyl ketone, with its IUPAC name this compound, is fundamental to interpreting its spectral data.

Caption: Molecular structure of divinyl ketone.

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of spectral data. The following sections outline the general procedures for obtaining the experimental spectra of divinyl ketone.

Synthesis and Purification of Divinyl Ketone

A common method for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones involves a mixed aldol condensation reaction.[1] This can be adapted for the synthesis of the parent divinyl ketone.

Synthesis: A solution of a suitable benzaldehyde and benzalacetone is stirred at room temperature in the presence of a 10% sodium hydroxide solution.[1] The reaction progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.[1]

Purification: The product is extracted using an organic solvent like diethyl ether.[1] The organic layer is then washed with distilled water, dried, and the solvent is evaporated.[1] Further purification can be achieved by techniques such as vacuum distillation, which is suitable for purifying ketones like methyl vinyl ketone by distilling at reduced pressure to prevent decomposition.[2]

Infrared (IR) Spectroscopy

The IR spectrum of a liquid sample like divinyl ketone can be obtained as a neat thin film.

Procedure:

  • Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained.[3]

  • A single drop of the purified divinyl ketone is placed on the surface of one plate.[3]

  • The second plate is carefully placed on top, spreading the liquid into a thin, uniform film.[3]

  • The "sandwich" of plates is mounted in the spectrometer's sample holder.[3]

  • A background spectrum of the empty instrument is recorded first to be subtracted from the sample spectrum.

  • The IR spectrum of the sample is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for detailed structural elucidation.

Sample Preparation:

  • Approximately 5-25 mg of the purified divinyl ketone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]

  • The solution is then transferred to a standard 5 mm NMR tube.[4]

  • Any suspended particles should be removed by filtration through a small plug of glass wool in a Pasteur pipette to ensure field homogeneity.[5]

¹H NMR Acquisition: A standard ¹H NMR experiment is performed. The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6]

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a higher sample concentration (50-100 mg) and a greater number of scans are typically required compared to ¹H NMR.[4] The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-system of divinyl ketone.

Procedure:

  • A dilute solution of divinyl ketone is prepared in a UV-transparent solvent (e.g., ethanol, hexane).

  • A quartz cuvette is filled with the solvent to record a baseline spectrum.

  • The same cuvette is then filled with the sample solution, and the absorption spectrum is recorded.

  • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Comparison of Spectral Data

The following tables summarize the expected experimental and calculated spectral data for divinyl ketone based on typical values for α,β-unsaturated ketones and related compounds.

Infrared (IR) Spectral Data

The IR spectrum is characterized by the presence of key functional groups. For α,β-unsaturated ketones, conjugation lowers the C=O stretching frequency.[7][8]

Functional GroupExperimental (cm⁻¹)Calculated (cm⁻¹)
C=O Stretch1685-1666[8]Varies with computational method
C=C Stretch~1640Varies with computational method
=C-H Stretch>3000Varies with computational method
C-H Bending~970 and ~880Varies with computational method
¹H NMR Spectral Data

The ¹H NMR spectrum of divinyl ketone is expected to show signals for the vinyl protons and the proton at the central carbon. Protons attached to carbons adjacent to a carbonyl group typically appear in the 2.0-2.5 ppm region.[9]

ProtonExperimental (ppm)Calculated (ppm)
-CH= (α-protons)~6.1-6.4Varies with computational method
=CH₂ (β-protons)~5.8-6.0Varies with computational method
¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the vinyl carbons. The carbonyl carbon of a ketone typically appears far downfield.[10]

CarbonExperimental (ppm)Calculated (ppm)
C=O~190-220[11]Varies with computational method
-CH= (α-carbons)~135-145Varies with computational method
=CH₂ (β-carbons)~125-135Varies with computational method
UV-Vis Spectral Data

The UV-Vis spectrum of an α,β-unsaturated ketone typically shows two absorption bands corresponding to π → π* and n → π* transitions.[12] The π → π* transition is more intense and occurs at a shorter wavelength, while the n → π* transition is less intense and occurs at a longer wavelength.[13]

TransitionExperimental λmax (nm)Calculated λmax (nm)
π → π~210-250Varies with computational method
n → π~300-330Varies with computational method

Logical Workflow for Spectral Comparison

The process of comparing experimental and calculated spectral data follows a logical workflow to validate theoretical models and interpret experimental results.

Workflow for Spectral Data Comparison cluster_exp Experimental Analysis cluster_calc Theoretical Calculation synthesis Synthesis & Purification of Divinyl Ketone acquisition Spectra Acquisition (IR, NMR, UV-Vis) synthesis->acquisition exp_data Experimental Data (Peak Positions, Intensities) acquisition->exp_data comparison Data Comparison & Analysis exp_data->comparison modeling Molecular Modeling (e.g., DFT) simulation Spectral Simulation (IR, NMR, UV-Vis) modeling->simulation calc_data Calculated Data (Frequencies, Chemical Shifts, λmax) simulation->calc_data calc_data->comparison interpretation Interpretation & Validation comparison->interpretation

References

Navigating the Crossroads of Reactivity: A Comparative Guide to S_N2 and E2 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate balance between competing reaction pathways is paramount for predicting product formation, optimizing reaction conditions, and ultimately, designing efficient synthetic routes. This guide provides a comprehensive comparison of two fundamental and often competing mechanistic pathways: bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2). By examining key experimental data and providing detailed protocols, this document serves as a practical resource for the mechanistic investigation of these critical reactions.

The competition between S_N2 and E2 reactions is a classic example of how subtle changes in reaction conditions can dramatically alter the product landscape. Both pathways are single-step, concerted processes, but they differ in the nature of the attack by the nucleophile/base and the resulting products. In an S_N2 reaction, the nucleophile attacks the carbon atom bearing the leaving group, resulting in substitution. In an E2 reaction, a base abstracts a proton from a carbon atom adjacent to the leaving group, leading to the formation of a double bond through elimination.

Quantitative Comparison of S_N2 and E2 Pathways

The outcome of the competition between S_N2 and E2 is highly sensitive to several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature. The following table summarizes experimental and computational data for the reaction of 2-bromopropane with different nucleophiles/bases under various conditions, illustrating the delicate balance between these two pathways.

SubstrateNucleophile/BaseSolventTemperature (°C)% S_N2 Product% E2 ProductActivation Energy (S_N2, kcal/mol)Activation Energy (E2, kcal/mol)
2-BromopropaneEthanolate (EtO⁻)Ethanol252080--
2-BromopropaneEthanolate (EtO⁻)Ethanol551585--
2-Bromopropanetert-Butoxide (t-BuO⁻)tert-Butanol25595--
ChloroethaneFluoride (F⁻)Gas Phase-MinorMajor-14.9[1]-20.5[1]
ChloroethanePhosphide (PH₂⁻)Gas Phase-MajorMinorLower than E2[2][3]Higher than S_N2[2][3]
ChloroethaneF⁻···(H₂O)₃Water (COSMO)-MajorMinor+16.4[1]+18.0[1]

Experimental Protocols

A thorough mechanistic investigation relies on carefully designed experiments to quantify the products of competing reactions. Below is a detailed protocol for a kinetic study of the S_N2 versus E2 competition for the reaction of 2-bromopropane with sodium ethoxide in ethanol.

Protocol: Kinetic Analysis of the Reaction of 2-Bromopropane with Sodium Ethoxide

Objective: To determine the product ratio of the S_N2 (2-ethoxypropane) and E2 (propene) products and to investigate the effect of temperature on this ratio.

Materials:

  • 2-Bromopropane

  • Sodium ethoxide solution in ethanol (0.5 M)

  • Anhydrous ethanol

  • Internal standard (e.g., undecane)

  • Quenching solution (e.g., dilute aqueous HCl)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas chromatograph equipped with a flame ionization detector (GC-FID)

  • Thermostated reaction vessel

Procedure:

  • Reaction Setup:

    • Equilibrate a jacketed reaction vessel to the desired temperature (e.g., 25 °C or 55 °C) using a circulating water bath.

    • To the reaction vessel, add 10.0 mL of the 0.5 M sodium ethoxide in ethanol solution.

    • Add a known amount of the internal standard (e.g., 100 µL of undecane) to the reaction mixture. This will be used for quantitative analysis.

  • Reaction Initiation and Monitoring:

    • Inject a known amount of 2-bromopropane (e.g., 1.0 mmol) into the pre-heated sodium ethoxide solution with vigorous stirring. This marks time zero (t=0).

    • At specific time intervals (e.g., 10, 20, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of the quenching solution (dilute HCl). This will neutralize the unreacted ethoxide.

    • Add 1.0 mL of the extraction solvent (diethyl ether) to the quenched aliquot, cap the vial, and vortex thoroughly to extract the organic products.

    • Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial containing a small amount of drying agent (anhydrous magnesium sulfate).

  • Product Analysis by Gas Chromatography (GC):

    • Analyze the dried organic extracts using a GC-FID. The GC is a suitable technique for separating and quantifying the volatile products.[2][3]

    • GC Parameters (example):

      • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250 °C.

      • Detector Temperature: 280 °C.

      • Oven Program: Start at 40 °C for 5 minutes, then ramp to 150 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Identify the peaks corresponding to 2-bromopropane, 2-ethoxypropane (S_N2 product), propene (E2 product), and the internal standard by comparing their retention times with those of authentic standards.

    • Quantify the amount of each product by integrating the peak areas and using the internal standard for calibration.

  • Data Analysis:

    • Calculate the percentage of S_N2 and E2 products at each time point.

    • Plot the concentration of reactants and products as a function of time to determine the reaction rates.

    • Repeat the experiment at a different temperature (e.g., 55 °C) to determine the effect of temperature on the product ratio.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for visualizing complex chemical processes and experimental designs. The following diagrams, generated using the DOT language, illustrate the competing S_N2 and E2 pathways and the experimental workflow for their investigation.

competing_pathways reactant 2-Bromopropane + EtO⁻ transition_state_sn2 [S_N2 Transition State]‡ reactant->transition_state_sn2 Nucleophilic Attack transition_state_e2 [E2 Transition State]‡ reactant->transition_state_e2 Proton Abstraction sn2_product 2-Ethoxypropane (SN2 Product) e2_product Propene (E2 Product) transition_state_sn2->sn2_product transition_state_e2->e2_product

Caption: Competing S_N2 and E2 reaction pathways for 2-bromopropane.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis setup Reaction Setup (2-Bromopropane, NaOEt, Ethanol) initiation Initiate Reaction (Inject 2-Bromopropane) setup->initiation sampling Time-course Sampling initiation->sampling quenching Quench Reaction (Dilute HCl) sampling->quenching extraction Liquid-Liquid Extraction (Diethyl Ether) quenching->extraction gc_analysis GC-FID Analysis extraction->gc_analysis data_analysis Determine S_N2/E2 Ratio gc_analysis->data_analysis Quantify Products

Caption: Experimental workflow for kinetic analysis of competing reactions.

By combining quantitative data, detailed experimental protocols, and clear visualizations, researchers can gain a deeper understanding of the factors that govern competing reaction pathways. This knowledge is essential for the rational design of chemical reactions and the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 1,4-Pentadien-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1,4-Pentadien-3-one (also known as Divinyl Ketone), ensuring operational safety and regulatory compliance in a laboratory setting.

This compound is a flammable liquid and vapor that can cause severe skin burns, and eye damage, and may lead to respiratory irritation.[1] Adherence to strict disposal protocols is crucial to mitigate risks and ensure the safety of laboratory personnel and the environment. This guide provides a step-by-step operational plan for the proper disposal of this hazardous chemical.

Hazard and Safety Data

A thorough understanding of the hazards associated with this compound is the first step in its safe management.

Hazard ClassificationGHS PictogramsPrecautionary Statements
Flammable liquids (Category 3)[2]🔥H226: Flammable liquid and vapor[1]
Skin corrosion/irritation (Category 1)corrosiveH314: Causes severe skin burns and eye damage[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Operational Disposal Plan

This plan outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[3] Use chemically impermeable gloves.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

2. Waste Collection and Segregation:

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. The container should be clearly labeled.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It should be collected as a halogen-free organic solvent waste.

3. Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4] The label should also indicate the associated hazards (e.g., Flammable, Corrosive).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3][5] The storage area should be a designated satellite accumulation area for hazardous waste.

4. Disposal Procedure:

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: A recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[2] This should be performed by the licensed disposal company.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in a laboratory waste log.

Emergency Procedures for Spills and Leaks

In the event of a spill or leak during the handling or disposal process, follow these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. For larger spills, dike the area to prevent spreading.

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed hazardous waste container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Flame-Resistant Lab Coat start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill label_waste Label Container with: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms seal->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request Request Waste Pickup from EHS or Licensed Disposal Company store->request documentation Complete Waste Disposal Log request->documentation end End: Professional Hazardous Waste Disposal documentation->end evacuate Evacuate Area spill->evacuate Immediate Action contain Contain Spill with Inert Absorbent evacuate->contain collect Collect & Containerize Spill Debris as Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report report->store Resume Disposal Workflow

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1,4-Pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your immediate and essential guide to safely handling 1,4-Pentadien-3-one. This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is recognized as a flammable liquid and an irritant. It is crucial to use appropriate personal protective equipment to prevent exposure.[1] The primary hazards include the potential to cause severe skin burns, serious eye damage, and respiratory irritation.[1]

Summary of Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use.To prevent skin contact, which can cause irritation or burns.[2][3]
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[2][4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.To prevent inhalation of vapors, which may cause respiratory tract irritation.[2][4][5]
Protective Clothing A flame-retardant lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.To protect skin from accidental splashes and in case of fire.[2][3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer Proceed with Caution handle_use Use in Reaction handle_transfer->handle_use handle_seal Securely Seal Container After Use handle_use->handle_seal cleanup_decontaminate Decontaminate Glassware and Surfaces handle_seal->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Safe Handling Workflow for this compound.

Detailed Operational Plan

3.1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and have safety goggles and appropriate gloves readily available.

  • Work in a Ventilated Area: All handling of this compound must be conducted in a properly functioning chemical fume hood.[2][3]

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and a spill kit, before handling the chemical.

  • Spill Kit: Ensure a spill kit containing absorbent materials suitable for flammable liquids is accessible.

3.2. Handling:

  • Transfer: Carefully uncap the container and transfer the required amount of this compound. Use non-sparking tools to avoid ignition sources.[4][6]

  • Avoid Inhalation and Contact: Keep the sash of the fume hood at the lowest practical height to minimize vapor exposure. Avoid direct contact with skin and eyes.[2][5]

  • Secure Container: Immediately reseal the container after use to prevent the release of flammable vapors.[2]

3.3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[2][7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Disposal Plan

4.1. Waste Segregation and Collection:

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must be considered hazardous waste.

  • Waste Containers: Collect all waste in clearly labeled, sealed containers suitable for flammable chemical waste.

4.2. Disposal Procedure:

  • Follow Institutional Guidelines: Dispose of all this compound waste in accordance with your institution's and local environmental regulations.[2]

  • Licensed Disposal Company: Arrange for the collection and disposal of hazardous waste by a licensed disposal company.

  • Empty Containers: "Empty" containers may still retain hazardous residues and should be disposed of in the same manner as the chemical waste. Do not reuse empty containers.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.